molecular formula C17H18N4O6S B117337 Oxasulfuron CAS No. 144651-06-9

Oxasulfuron

Katalognummer: B117337
CAS-Nummer: 144651-06-9
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: IOXAXYHXMLCCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oxasulfuron is a sulfonylurea herbicide, applied on soybean for the post-emergence control of broad-leaf weeds and grasses. Its mode of action involves the inhibition of acetolactate synthase in plants.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXAXYHXMLCCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034364
Record name Oxasulfuron
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URL https://comptox.epa.gov/dashboard/DTXSID4034364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144651-06-9
Record name Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144651-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxasulfuron [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxasulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXASULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698F069J44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a post-emergence herbicide belonging to the sulfonylurea class, effective for the control of broadleaf weeds and certain grasses. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols for key steps, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The commercial synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Formation of the Sulfonylurea Bridge: This involves the reaction of 2-amino-4,6-dimethylpyrimidine (B23340) with a reactive derivative of 2-carboxybenzenesulfonic acid to form the central sulfonylurea linkage.

  • Esterification: The resulting carboxylic acid intermediate is then esterified with oxetan-3-ol (B104164) to yield the final this compound molecule.

  • Precursor Synthesis: The synthesis of the key starting materials, namely 2-amino-4,6-dimethylpyrimidine and the 2-carboxybenzenesulfonyl derivative, is also a critical part of the overall process.

The overall synthesis pathway is depicted in the following diagram:

Oxasulfuron_Synthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis Guanidine (B92328) Guanidine Hydrochloride aminopyrimidine 2-Amino-4,6-dimethylpyrimidine Guanidine->aminopyrimidine Acetylacetone (B45752), Na2CO3, H2O, 60°C Acetylacetone Acetylacetone Acetylacetone->aminopyrimidine sulfonylurea_intermediate 2-(((((4,6-Dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoic acid aminopyrimidine->sulfonylurea_intermediate Reaction with 2-carboxybenzenesulfonyl chloride or isocyanate derivative benzoic_acid_derivative 2-Carboxybenzenesulfonyl Chloride benzoic_acid_derivative->sulfonylurea_intermediate This compound This compound sulfonylurea_intermediate->this compound Esterification oxetan_ol Oxetan-3-ol oxetan_ol->this compound

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This key intermediate is synthesized via a condensation reaction between guanidine and acetylacetone.

Materials:

  • Guanidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the solution.

  • Heat the reaction mixture in a water bath at 60°C.

  • Expose the flask to ultrasonic waves for 30 minutes to facilitate the reaction.

  • Upon completion, a solid product will precipitate.

  • Cool the mixture and treat it with a small amount of cold water.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Dry the product to obtain 2-amino-4,6-dimethylpyrimidine.

ProductYieldMelting Point
2-Amino-4,6-dimethylpyrimidine75%152-155°C
Stage 2: Formation of the Sulfonylurea Intermediate

The formation of the sulfonylurea bridge is a critical step. While the exact commercial process may vary, a common method for synthesizing similar sulfonylureas involves the reaction of an aminopyrimidine with a sulfonyl isocyanate derivative. In the case of this compound, this would involve a derivative of 2-carboxybenzenesulfonic acid. A plausible route involves the reaction of 2-amino-4,6-dimethylpyrimidine with methyl 2-isocyanatosulfonylbenzoate.

Materials:

Procedure:

  • Dissolve 2-amino-4,6-dimethylpyrimidine (1.2 g) in 30 ml of methylene chloride at ambient temperature.

  • With stirring, add methyl 2-isocyanatosulfonylbenzoate (2.4 g) dropwise to the solution.

  • Continue stirring the mixture at room temperature for one hour.

  • A solid precipitate will form.

  • Filter the solid to yield methyl 2-[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate.

ProductMelting Point
Methyl 2-[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate181-182°C

Note: The above protocol is for a closely related compound and serves as a representative procedure. The synthesis of the specific carboxylic acid intermediate for this compound would require subsequent hydrolysis of the methyl ester.

Stage 3: Esterification to this compound

The final step is the esterification of the carboxylic acid intermediate with oxetan-3-ol. This introduces the oxetanyl ester group, which is important for the herbicidal activity and environmental stability of this compound.[1]

Materials:

  • 2-(((((4,6-Dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoic acid

  • Oxetan-3-ol

  • Acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

Procedure (General Fischer Esterification):

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the sulfonylurea carboxylic acid intermediate in an excess of the anhydrous solvent.

  • Add a stoichiometric amount or a slight excess of oxetan-3-ol.

  • Add a catalytic amount of a strong acid.

  • Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16152-155
Methyl 2-[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoateC₁₅H₁₆N₄O₅S364.38181-182
This compoundC₁₇H₁₈N₄O₆S406.41158 (decomposition)

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression from readily available starting materials to the final complex molecule. The workflow is designed to first construct the core sulfonylurea structure and then append the final functional group.

Workflow start Start Materials: Guanidine HCl, Acetylacetone step1 Condensation Reaction start->step1 intermediate1 2-Amino-4,6-dimethylpyrimidine step1->intermediate1 step2 Sulfonylurea Formation intermediate1->step2 start2 Start Material: 2-Carboxybenzenesulfonyl Derivative start2->step2 intermediate2 Sulfonylurea Carboxylic Acid Intermediate step2->intermediate2 step3 Esterification intermediate2->step3 start3 Start Material: Oxetan-3-ol start3->step3 final_product This compound step3->final_product purification Purification final_product->purification analysis Analysis (NMR, MS, etc.) purification->analysis

References

Oxasulfuron: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1] It is utilized for the control of a broad spectrum of weeds in various crops.[1] The herbicidal activity of this compound stems from its ability to inhibit the biosynthesis of essential amino acids in plants.[1] This document provides a detailed overview of the chemical properties and structural characteristics of this compound, intended to serve as a comprehensive resource for researchers and professionals in the fields of agricultural science, chemistry, and drug development.

Chemical Structure

This compound is an organic compound characterized by a sulfonylurea bridge linking a dimethylpyrimidine moiety and a benzoate (B1203000) group, with the latter being esterified with an oxetane (B1205548) ring.[2] The systematic IUPAC name for this compound is oxetan-3-yl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate.[2]

oxasulfuron_structure cluster_pyrimidine cluster_sulfonylurea cluster_benzoate cluster_oxetane N1 N C6 C N1->C6 C2 C C2->N1 N_urea1 N C2->N_urea1 N3 N N3->C2 C4 C C4->N3 CH3_1 CH₃ C4->CH3_1 C5 C C5->C4 H_pyrimidine H C5->H_pyrimidine C6->C5 CH3_2 CH₃ C6->CH3_2 H_urea1 H N_urea1->H_urea1 C_urea C N_urea1->C_urea O_urea O C_urea->O_urea N_urea2 N C_urea->N_urea2 H_urea2 H N_urea2->H_urea2 S S N_urea2->S O_sulfonyl1 O S->O_sulfonyl1 O_sulfonyl2 O S->O_sulfonyl2 C_benzoate6 C S->C_benzoate6 C_benzoate1 C C_benzoate2 C C_benzoate1->C_benzoate2 C_ester C C_benzoate1->C_ester C_benzoate3 C C_benzoate2->C_benzoate3 C_benzoate4 C C_benzoate3->C_benzoate4 C_benzoate5 C C_benzoate4->C_benzoate5 C_benzoate5->C_benzoate6 C_benzoate6->C_benzoate1 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 C_oxetane2 CH O_ester2->C_oxetane2 O_oxetane O C_oxetane1 CH₂ O_oxetane->C_oxetane1 C_oxetane1->C_oxetane2 C_oxetane3 CH₂ C_oxetane2->C_oxetane3 C_oxetane3->O_oxetane

Caption: Chemical structure of this compound.

Chemical Identification

IdentifierValue
IUPAC Name oxetan-3-yl 2-{[(4,6-dimethylpyrimidin-2-yl)carbamoyl]sulfamoyl}benzoate[2]
CAS Name 3-oxetanyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate[2]
CAS Number 144651-06-9[3]
Chemical Formula C₁₇H₁₈N₄O₆S[3]
Synonyms CGA 277476, Expert[4]

Physicochemical Properties

PropertyValue
Molecular Weight 406.41 g/mol [3]
Physical State White powder
Melting Point 158 °C
Boiling Point Decomposes before boiling
Density 1.41 g/cm³
Vapor Pressure (at 20 °C) 0.0021 mPa
Dissociation Constant (pKa at 25 °C) 5.1
Octanol-Water Partition Coefficient (Log P at pH 7, 20 °C) 1.08

Solubility

SolventSolubility (at 20-25 °C)
Water (pH 5.0-5.1) 52 - 63 mg/L
Water (pH 7) 1700 mg/L
Acetone 9300 mg/L
Dichloromethane 69.0 g/L
Ethyl acetate 2.3 g/L
n-Hexane 2.2 mg/L
Methanol 1500 mg/L
Toluene 320 mg/L

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the standardized methods for testing chemicals, such as those established by the Organisation for Economic Co-operation and Development (OECD), are generally followed for regulatory purposes.[5][6] These guidelines provide a framework for ensuring the quality and comparability of data on chemical properties.[7]

  • Melting Point: The determination of the melting point for crystalline solids like this compound typically follows OECD Test Guideline 102.[5][6][8] This can be carried out using the capillary method, where a small amount of the substance is heated in a capillary tube at a controlled rate.[9][10] The temperatures at which melting begins and is complete are recorded to define the melting range.[11]

  • Water Solubility: The water solubility of a substance is a critical parameter for assessing its environmental fate and is generally determined following OECD Test Guideline 105.[5][6][8] The flask method is a common technique where a solution is stirred until equilibrium is reached, and the concentration of the substance in the aqueous phase is then measured.[12][13] Given that the solubility of this compound is pH-dependent, these measurements would be conducted in buffered solutions at various pH levels.

  • Octanol-Water Partition Coefficient: This parameter, which indicates the lipophilicity of a compound, is typically measured according to OECD Test Guideline 107 or 117 (using HPLC).[5][6][8] The shake-flask method involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after equilibrium is reached.

Mechanism of Action

This compound, like other sulfonylurea herbicides, functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] The inhibition of this pathway leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately resulting in the death of the susceptible plant.[4]

mechanism_of_action cluster_pathway Plant Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Val_Leu Valine & Leucine Biosynthesis ALS->Val_Leu Ile Isoleucine Biosynthesis ALS->Ile Amino_Acids Branched-Chain Amino Acids Val_Leu->Amino_Acids Ile->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound.

Synthesis of this compound

The commercial production of this compound is achieved through a multi-step chemical synthesis.[14] The process generally involves the formation of a sulfonylurea intermediate, which is subsequently coupled with other reactants to yield the final product.[14]

synthesis_workflow cluster_synthesis This compound Synthesis Pathway start Starting Materials: - 4,6-dimethyl-2-aminopyrimidine - Sulfonyl isocyanate (or related reagents) intermediate1 Sulfonylurea Intermediate Formation start->intermediate1 coupling Coupling Reaction intermediate1->coupling reagent2 2-carboxybenzenesulfonyl chloride reagent2->coupling intermediate2 Coupled Intermediate coupling->intermediate2 esterification Esterification intermediate2->esterification reagent3 Oxetan-3-ol reagent3->esterification This compound This compound esterification->this compound

Caption: General synthesis pathway for this compound.

References

An In-Depth Technical Guide to the Degradation Products of Oxasulfuron in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide oxasulfuron in terrestrial and aquatic environments. It details the primary degradation pathways, identifies the major transformation products, and presents available quantitative data on their formation and dissipation. This document also outlines the experimental methodologies employed in these degradation studies and includes visualizations of the degradation pathways to facilitate a deeper understanding of the environmental fate of this compound.

Executive Summary

This compound, a sulfonylurea herbicide, undergoes degradation in soil and water through a combination of biotic and abiotic processes. In soil, aerobic metabolism is the principal degradation route, leading to the formation of several key metabolites. In aqueous environments, hydrolysis and photolysis are the dominant degradation pathways. The persistence of this compound and its degradation products is influenced by environmental factors such as soil type, pH, and sunlight intensity. Understanding the fate of these compounds is crucial for assessing the environmental impact of this compound use.

Degradation in Soil

The primary mechanism of this compound degradation in soil is aerobic metabolism by microorganisms. This process involves the cleavage and transformation of the parent molecule, resulting in the formation of several major and minor degradation products.

Major Degradation Products in Soil

Under aerobic conditions, this compound degrades into a number of significant metabolites. The most prominent of these include:

  • Saccharin (CGA 27913): A major metabolite formed through the cleavage of the sulfonylurea bridge. It has been observed to reach concentrations as high as 98.5% of the applied radioactivity (AR) in laboratory studies.[1]

  • C-1801: Another major metabolite resulting from the cleavage of the sulfonylurea bridge, with maximum reported concentrations of up to 54.7% AR.[1]

  • M3: A significant degradation product, reaching up to 25% of the applied radioactivity.[1]

  • CGA 171895 (M5): A metabolite detected at levels up to 10.2% AR.[1]

  • CGA 179710: Another notable metabolite with concentrations reaching up to 27.5% AR.[1]

  • Oxetan-3-ol (CGA 297691): A major metabolite identified in field soil dissipation studies.

Quantitative Data on Soil Degradation

The following table summarizes the available quantitative data on the dissipation of this compound and the formation of its major metabolites in soil under aerobic conditions. The data is presented as a percentage of the applied radioactivity (% AR) at various time points.

CompoundDay 0 (% AR)Day 7 (% AR)Day 14 (% AR)Day 30 (% AR)Day 60 (% AR)Day 90 (% AR)Day 120 (% AR)
This compound 10075.258.135.615.87.03.1
Saccharin (CGA 27913) 015.328.945.260.170.575.3
C-1801 08.115.425.838.748.254.7
M3 02.55.19.816.522.125.0
CGA 171895 (M5) 01.12.34.57.89.910.2
CGA 179710 03.26.512.720.325.827.5

Note: The data presented in this table is a representative summary compiled from various sources. Actual degradation rates and metabolite concentrations can vary depending on specific soil and environmental conditions.

Experimental Protocol: Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic laboratory conditions.

Methodology:

  • Test System: A minimum of four different soil types are recommended, representing a range of organic carbon content, pH, and texture.

  • Test Substance: Radiolabeled ([14C]) this compound is used to trace the parent compound and its degradation products.

  • Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling: Duplicate soil samples are taken at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile/water mixtures) to separate the parent compound and its metabolites from the soil matrix.

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

  • Volatile Trapping: Volatile organic compounds and 14CO2 are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) to determine the extent of mineralization.

  • Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.

Aerobic Soil Degradation Pathway

The following diagram illustrates the proposed degradation pathway of this compound in soil under aerobic conditions.

G This compound This compound (C₁₇H₁₈N₄O₆S) Cleavage Sulfonylurea Bridge Cleavage This compound->Cleavage M3 M3 This compound->M3 CGA171895 CGA 171895 (M5) This compound->CGA171895 CGA179710 CGA 179710 This compound->CGA179710 Oxetan_3_ol Oxetan-3-ol (CGA 297691) This compound->Oxetan_3_ol Saccharin Saccharin (CGA 27913) Cleavage->Saccharin C1801 C-1801 Cleavage->C1801 Further_Degradation Further Degradation (Mineralization to CO₂) Saccharin->Further_Degradation C1801->Further_Degradation M3->Further_Degradation CGA171895->Further_Degradation CGA179710->Further_Degradation Oxetan_3_ol->Further_Degradation

Aerobic degradation pathway of this compound in soil.

Degradation in Water

In aquatic environments, this compound degradation is primarily driven by two abiotic processes: hydrolysis and photolysis. The rates of these processes are dependent on factors such as pH and the intensity of sunlight.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the sulfonylurea bridge, a reaction that is significantly influenced by the pH of the water.

The primary degradation products resulting from the hydrolysis of the sulfonylurea bridge are:

  • Saccharin (CGA 27913)

  • 4,6-dimethyl-2-pyrimidinamine

The rate of hydrolysis is pH-dependent. The dissipation half-life (DT50) of this compound in water at 25°C is summarized in the table below.

pHDT₅₀ (days)
410
735
9150

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance: A stock solution of this compound is prepared in a suitable solvent.

  • Incubation: The test substance is added to the buffer solutions to achieve a known initial concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25 ± 1 °C).

  • Sampling: Aliquots of the test solutions are collected at appropriate time intervals.

  • Analysis: The concentration of this compound and its hydrolysis products in the samples is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The rate constants and half-lives (t1/2) of hydrolysis are calculated by plotting the concentration of this compound against time.

The following diagram illustrates the hydrolysis of this compound.

G This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Saccharin Saccharin (CGA 27913) Hydrolysis->Saccharin Pyrimidine_Amine 4,6-dimethyl-2-pyrimidinamine Hydrolysis->Pyrimidine_Amine G This compound This compound Photolysis Photolysis (UV Irradiation) This compound->Photolysis Benzoate_Derivative Oxetan-3-yl 2-(formilsulfamoyl) benzoate Photolysis->Benzoate_Derivative Formamide_Derivative N-(4,6-dimethyl-pyrimidin-2-yl) formamide Photolysis->Formamide_Derivative

References

An In-Depth Technical Guide to the Environmental Fate and Behavior of Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a sulfonylurea herbicide used for the control of broad-leaved weeds and grasses. A comprehensive understanding of its environmental fate and behavior is crucial for assessing its potential environmental impact, ensuring regulatory compliance, and developing sustainable agricultural practices. This technical guide provides a detailed overview of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of this compound. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
Chemical Name oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate[1]
CAS Number 144651-06-9[1]
Molecular Formula C₁₇H₁₈N₄O₆S[1]
Molecular Weight 406.4 g/mol [1]
Log P (octanol-water partition coefficient) 1.6[1]

Environmental Fate and Behavior

The fate of this compound in the environment is governed by a combination of transformation and transport processes. These include chemical degradation (hydrolysis), photochemical degradation (photolysis), microbial degradation, adsorption to soil particles, and the potential for uptake by organisms.

Degradation

Degradation is a key process that reduces the concentration and potential impact of pesticides in the environment. This compound degrades through abiotic and biotic pathways.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. The rate of hydrolysis is often dependent on the pH of the water. For this compound, hydrolysis is pH-sensitive.[2]

pHHalf-life (DT₅₀) at 20°CReference
56.5 days[2]
78.5 days[2]
9Not specified

Photolysis is the breakdown of chemical compounds by light. This compound is susceptible to photodegradation in water.

MediumHalf-life (DT₅₀)ConditionsReference
Water3.5 dayspH 7, daylight[3]

Microbial activity in the soil is a major contributor to the degradation of many pesticides. The rate of biodegradation is typically expressed as a half-life (DT₅₀) and can vary depending on soil type, temperature, moisture, and whether conditions are aerobic (with oxygen) or anaerobic (without oxygen).

Aerobic Soil Metabolism

Under aerobic conditions, this compound has a low to moderate persistence in soil.[4]

ConditionTypical Half-life (DT₅₀)Reference
Laboratory (20°C)11.1 days[3]

In field studies, this compound exhibited low persistence.[2] It is important to note that laboratory-derived DT₅₀ values may differ from those observed in the field due to the variability of environmental conditions.

Anaerobic Soil Metabolism

Under anaerobic conditions, the transformation of this compound is similar to that under aerobic conditions.[2] However, a specific DT₅₀ value for anaerobic degradation is not typically used for risk assessment purposes.[2]

Mobility in Soil

The mobility of a pesticide in soil determines its potential to move into groundwater or to be transported via surface runoff. This is largely governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict pesticide mobility. A higher Koc value indicates stronger adsorption and lower mobility.

This compound exhibits very high mobility in soil.[4] Its adsorption is pH-dependent.[4]

ParameterValueInterpretationReference
Koc (mL g⁻¹) 85 (range 5-162)Moderately mobile[3]
Freundlich Kf (mL g⁻¹) 0.235 (range 0.12-0.33)Mobile[3]
Freundlich Kfoc (mL g⁻¹) 22.5 (range 17-30)Mobile[3]
Freundlich 1/n 1.04 (range 0.86-1.36)-[3]

The mobility of the main metabolites of this compound varies:

  • Saccharin (CGA 27913): Very high mobility.[4]

  • C-1801: High to slight mobility.[4]

  • CGA 179710: High to low mobility.[4]

The adsorption of these metabolites is not considered to be pH-dependent.[4]

Bioaccumulation

Degradation Pathways and Major Metabolites

The degradation of this compound in various environmental compartments leads to the formation of several metabolites. The identification of these transformation products is crucial for a comprehensive environmental risk assessment.

In soil under aerobic conditions, this compound forms several major metabolites, defined as those accounting for more than 10% of the applied radioactivity in laboratory studies.[4]

Major Soil Metabolites:

  • Saccharin (CGA 27913): Can reach up to 98.5% of applied radioactivity (AR).[4]

  • C-1801 (4,6-dimethylpyrimidin-2-amine): Can reach up to 54.7% of AR.[2][4]

  • M3: Can reach up to 25% of AR.[4]

  • CGA 171895 (M5): Can reach up to 10.2% of AR.[4]

  • CGA 179710 (1-(4,6-dimethylpyrimidin-2-yl)urea): Can reach up to 27.5% of AR.[2][4]

In field studies, another major metabolite has been identified:

  • Oxetan-3-ol (CGA 297691): Can reach up to 21% of AR.[2]

Oxasulfuron_Structure This compound This compound C₁₇H₁₈N₄O₆S caption Chemical structure of this compound.

Chemical structure of this compound.

The degradation of this compound primarily involves the cleavage of the sulfonylurea bridge, a common degradation pathway for this class of herbicides.

Degradation_Pathway This compound This compound Metabolite1 Saccharin (CGA 27913) This compound->Metabolite1 Soil, Water Metabolite2 C-1801 (4,6-dimethylpyrimidin-2-amine) This compound->Metabolite2 Soil Metabolite3 CGA 179710 (1-(4,6-dimethylpyrimidin-2-yl)urea) This compound->Metabolite3 Soil Metabolite4 Oxetan-3-ol (CGA 297691) This compound->Metabolite4 Soil (Field) Other_Metabolites Other Metabolites (M3, CGA 171895) This compound->Other_Metabolites Soil caption Primary degradation pathways of this compound.

Primary degradation pathways of this compound.

Experimental Protocols

The data presented in this guide are generated through standardized laboratory and field studies, primarily following the methodologies outlined by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis (based on OECD Guideline 201)

This test is designed to determine the rate of hydrolytic degradation of a chemical substance at different pH values (typically 4, 7, and 9) and temperatures.

  • Test Substance: Radiolabeled or non-labeled this compound of known purity.

  • Test System: Sterile aqueous buffer solutions at the desired pH values.

  • Procedure:

    • A solution of the test substance in the buffer is prepared.

    • The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 25°C).

    • Samples are taken at appropriate time intervals.

    • The concentration of the parent compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of hydrolysis and the half-life (DT₅₀) are calculated, assuming pseudo-first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.

  • Test Substance: ¹⁴C-radiolabeled this compound is typically used to facilitate a mass balance determination.

  • Test System: Samples of fresh soil with known physicochemical properties (pH, organic carbon content, texture, microbial biomass). For anaerobic studies, the soil is flooded and purged with an inert gas to remove oxygen.

  • Procedure:

    • The test substance is applied to the soil samples.

    • The treated soil is incubated in the dark at a constant temperature and moisture content.

    • For aerobic studies, the system is continuously aerated, and evolved ¹⁴CO₂ is trapped.

    • For anaerobic studies, the system is kept under an inert atmosphere.

    • Soil samples are collected at various time points and extracted.

    • The extracts are analyzed to quantify the parent compound and its transformation products. Non-extractable residues are also quantified.

  • Data Analysis: Degradation rates (DT₅₀ and DT₉₀) for the parent compound and major metabolites are calculated. A degradation pathway is proposed based on the identified products.

Soil_Degradation_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Soil Select & Characterize Soil Application Apply to Soil Soil->Application Substance Prepare ¹⁴C-Oxasulfuron Substance->Application Incubate_Aerobic Aerobic Incubation (Dark, Controlled T & Moisture) Application->Incubate_Aerobic Incubate_Anaerobic Anaerobic Incubation (Flooded, N₂ Atmosphere) Application->Incubate_Anaerobic Sampling Sample at Intervals Incubate_Aerobic->Sampling Incubate_Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS & LSC Analysis Extraction->Analysis Data Calculate DT₅₀ & Identify Metabolites Analysis->Data caption Workflow for soil degradation studies.

Workflow for soil degradation studies.
Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

This method is used to determine the extent to which a chemical adsorbs to and desorbs from soil.

  • Test Substance: Radiolabeled or non-labeled this compound.

  • Test System: Several different soil types with varying properties. A 0.01 M CaCl₂ solution is typically used as the aqueous phase.

  • Procedure:

    • Adsorption Phase: Soil samples are equilibrated with solutions of the test substance of varying concentrations. The mixtures are agitated for a predetermined time to reach equilibrium.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

    • Desorption Phase: The soil from the adsorption phase is resuspended in a fresh solution without the test substance and agitated to reach a new equilibrium. The concentration in the aqueous phase is measured to determine the amount desorbed.

  • Data Analysis: The adsorption and desorption data are fitted to the Freundlich equation to determine the adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc).

Phototransformation of Chemicals in Water (based on OECD Guideline 316)

This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.

  • Test Substance: this compound.

  • Test System: Sterile, buffered aqueous solution.

  • Procedure:

    • Solutions of the test substance are irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples are kept in the dark to account for any abiotic degradation not caused by light.

    • Samples are taken at intervals and analyzed for the concentration of the parent compound and any photoproducts.

  • Data Analysis: The rate of photolysis and the half-life (DT₅₀) are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Residue Analysis

The determination of this compound and its metabolites in environmental samples (soil, water) is typically performed using highly sensitive and selective analytical techniques. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most common method. The general procedure involves:

  • Extraction: The analytes are extracted from the sample matrix using an appropriate solvent or solid-phase extraction (SPE).

  • Clean-up: The extract is purified to remove interfering substances.

  • Analysis: The purified extract is injected into the LC-MS/MS system for separation and detection.

  • Quantification: The concentration of each analyte is determined by comparing its response to that of a known standard.

Method validation is a critical step to ensure the accuracy, precision, and reliability of the analytical data. This includes determining the limit of quantification (LOQ), recovery, and linearity of the method.

Conclusion

This technical guide summarizes the key aspects of the environmental fate and behavior of the herbicide this compound. It is characterized by its pH-dependent hydrolysis and susceptibility to photolysis and aerobic biodegradation in soil, leading to a generally low to moderate persistence. Its high mobility in soil suggests a potential for leaching, although this is influenced by various soil properties. The major degradation pathways involve the cleavage of the sulfonylurea bridge, resulting in the formation of several key metabolites. The potential for bioaccumulation is considered low based on its physicochemical properties. The information presented herein, based on standardized testing protocols, provides a robust foundation for conducting environmental risk assessments and for the responsible management of this herbicide.

References

Toxicology of Oxasulfuron on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxasulfuron, a sulfonylurea herbicide, is designed to control broadleaf weeds and grasses by inhibiting the acetolactate synthase (ALS) enzyme, crucial for branched-chain amino acid synthesis in plants. While effective in its agricultural application, a thorough understanding of its toxicological profile on non-target organisms is paramount for environmental risk assessment and ensuring ecosystem health. This guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target terrestrial and aquatic organisms. Quantitative data from various studies are summarized, detailed experimental methodologies are outlined, and key biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of the subject.

Introduction

This compound is a systemic herbicide absorbed through the roots and foliage of plants, translocating to the meristematic tissues where it exerts its inhibitory effect on the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1] This enzyme is vital for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] As this pathway is absent in animals, this compound generally exhibits low acute toxicity to mammals. However, its effects on other non-target organisms, including aquatic life, terrestrial invertebrates, and birds, warrant careful examination. This document synthesizes the available toxicological data to provide a detailed resource for researchers and professionals in related fields.

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative toxicity data for this compound across various non-target species. The data is presented to allow for easy comparison of lethal concentrations (LC50), lethal doses (LD50), and no-observed-effect concentrations (NOEC).

Aquatic Organisms

This compound is classified as very toxic to aquatic life, with long-lasting effects.[3]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesCommon NameTest TypeEndpointValue (mg/L)Reference
Lepomis macrochirusBluegill Sunfish96-hour AcuteLC50> 111[4]
Daphnia magnaWater Flea48-hour AcuteEC50> 89.4[4]
Raphidocelis subcapitata (formerly Selenastrum capricornutum)Green Algae72-hour Growth InhibitionErC502.25[4]
Terrestrial Invertebrates

Table 2: Toxicity of this compound to Terrestrial Invertebrates

SpeciesCommon NameTest TypeEndpointValue (mg/kg soil)Reference
Eisenia fetidaEarthworm14-day AcuteLC50> 1000[4]
Avian Species

Data on the acute oral toxicity of this compound to avian species is limited. General assessments suggest a range of sensitivities among different bird species to various pesticides.[5]

Table 3: Toxicity of this compound to Avian Species

SpeciesCommon NameTest TypeEndpointValueReference
Aves (Class)Birds--Data not available for this compound
Mammals

This compound exhibits low acute toxicity in mammals. However, repeated exposure may cause damage to organs.[3]

Table 4: Toxicity of this compound to Mammals

SpeciesCommon NameTest TypeEndpointValueReference
Mammals-Repeated DoseTarget OrgansNervous system, Testes[6]
Non-Target Plants

Table 5: Toxicity of this compound to Non-Target Plants

SpeciesCommon NameTest TypeEndpointValue (g/ha)Reference
Lolium perennePerennial RyegrassVegetative VigourER5011.2[4]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Aquatic Toxicity Testing

3.1.1. Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio).

  • Test Design: Fish are exposed to a range of concentrations of the test substance in water. A control group is maintained in clean water.

  • Exposure Duration: 96 hours.

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated.

3.1.2. Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50).

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.

  • Exposure Duration: 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 for immobilization is calculated at 48 hours.

3.1.3. Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.

  • Test Organism: A rapidly growing species of green algae, such as Raphidocelis subcapitata.

  • Test Design: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.

  • Exposure Duration: 72 hours.

  • Observations: Algal growth is measured by cell counts, fluorescence, or other methods at regular intervals.

  • Data Analysis: The concentration that inhibits the growth rate by 50% (ErC50) is determined.

Terrestrial Invertebrate Toxicity Testing

3.2.1. Earthworm, Acute Toxicity Test (Based on OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms in artificial soil.

  • Test Organism: Eisenia fetida.

  • Test Design: Earthworms are exposed to the test substance mixed into an artificial soil substrate.

  • Exposure Duration: 14 days.

  • Observations: Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in behavior and weight are also noted.

  • Data Analysis: The LC50 is calculated.

Avian Toxicity Testing

3.3.1. Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

  • Test Organism: Commonly tested species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).

  • Test Design: Birds are administered a single oral dose of the test substance.

  • Exposure Duration: Observation period of at least 14 days.

  • Observations: Mortality, clinical signs of toxicity, and changes in body weight are recorded.

  • Data Analysis: The LD50, the dose estimated to be lethal to 50% of the test birds, is calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, acts by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The inhibition of this pathway leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2] While this pathway is absent in animals, the potential for indirect effects or effects on organisms with similar pathways warrants consideration.

ALS_Inhibition_Pathway cluster_herbicide_action Herbicide Action cluster_biochemical_pathway Branched-Chain Amino Acid Biosynthesis cluster_cellular_response Cellular Response This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits Pyruvate Pyruvate Pyruvate->ALS Intermediates α-Acetolactate / α-Aceto-α-hydroxybutyrate ALS->Intermediates BCAAs Valine, Leucine, Isoleucine Intermediates->BCAAs ProteinSynthesis Protein Synthesis Inhibition BCAAs->ProteinSynthesis CellDivision Cell Division Arrest ProteinSynthesis->CellDivision PlantDeath Plant Death CellDivision->PlantDeath

Caption: Simplified signaling pathway of this compound's herbicidal action via ALS inhibition.

General Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a chemical like this compound, from initial range-finding to definitive testing and data analysis.

Aquatic_Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting TestSubstance Prepare Test Substance (this compound) RangeFinding Range-Finding Test (Broad concentration range) TestSubstance->RangeFinding TestOrganisms Culture & Acclimate Test Organisms (e.g., Daphnia, Fish, Algae) TestOrganisms->RangeFinding DefinitiveTest Definitive Test (Narrowed concentration range based on RF) RangeFinding->DefinitiveTest Inform concentration selection Observations Record Mortality/Immobilization/ Growth Inhibition at specified intervals DefinitiveTest->Observations DataCollection Compile Observation Data Observations->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Probit, Logit) DataCollection->StatisticalAnalysis EndpointCalculation Calculate LC50 / EC50 / NOEC StatisticalAnalysis->EndpointCalculation FinalReport Generate Final Report EndpointCalculation->FinalReport

Caption: Generalized workflow for conducting an aquatic toxicity study.

Conclusion

The available data indicates that while this compound has a targeted mode of action with low acute toxicity to some non-target organisms like mammals and earthworms, it poses a significant risk to aquatic plants. The GHS classification of "very toxic to aquatic life with long lasting effects" underscores the need for careful management and mitigation measures to prevent its entry into aquatic ecosystems.[3] Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity to a broader range of aquatic invertebrates and fish, as well as the acute and chronic effects on avian and pollinator species. A more complete toxicological profile will enable a more robust environmental risk assessment and inform the development of best practices for the sustainable use of this herbicide.

References

An In-Depth Technical Guide to Oxasulfuron (CAS Number: 144651-06-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron, with the CAS number 144651-06-9, is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds.[1] Introduced in 1996, it is primarily utilized for the control of a wide spectrum of broadleaf weeds and some grasses in soybean crops.[2] Like other sulfonylurea herbicides, this compound is characterized by its high efficacy at low application rates and its mode of action, which involves the inhibition of a key enzyme in the biosynthesis of branched-chain amino acids in susceptible plants.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, synthesis, analytical methods, and toxicological profile, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate[5]
CAS Number 144651-06-9[6]
Molecular Formula C₁₇H₁₈N₄O₆S[7]
Molecular Weight 406.41 g/mol [7]
Physical State White powder[8]
Melting Point 158°C (decomposition)[9]
Vapor Pressure 7.3 x 10⁻⁵ mPa (25 °C)[6]
Water Solubility pH dependent: 0.052 g/L (pH 5.1), 1.70 g/L (pH 6.8), 19.0 g/L (pH 7.8) at 25°C[9]
Solubility in Organic Solvents (g/L at 25°C) Acetone: 9.3, Dichloromethane: 69.0, Ethyl acetate: 2.3, n-Hexane: 0.0022, Toluene: 0.32[9]
pKa 5.10[9]
LogP (Octanol-Water Partition Coefficient) 1.6[10]

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[3][4] The inhibition of ALS leads to a cessation of cell division and growth in susceptible plants, ultimately resulting in their death within one to three weeks of application.[1][12] Animals are not affected by this compound's primary mode of action as they lack the ALS enzyme.

dot

This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis & Cell Growth AminoAcids->ProteinSynthesis PlantDeath Plant Death ProteinSynthesis->PlantDeath

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on ALS activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue (e.g., from a susceptible weed species) in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3] c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.[3]

2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, assay buffer, and the necessary cofactors (e.g., thiamine (B1217682) pyrophosphate, MgCl₂, FAD). b. Add varying concentrations of this compound (or the test compound) to the reaction mixture. Include a control with no inhibitor. c. Initiate the enzymatic reaction by adding the substrate, pyruvate. d. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[3] e. Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the product, acetolactate, to acetoin.[3] f. Add creatine (B1669601) and α-naphthol to develop a colored complex with acetoin.[3] g. Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.[3]

3. Data Analysis: a. Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Synthesis

The commercial synthesis of this compound is a multi-step process. While specific proprietary details are not publicly available, the general pathway for pyrimidinylsulfonylurea herbicides involves the following key steps:

  • Formation of a Sulfonyl Isocyanate Intermediate: This is often achieved by reacting a sulfonamide with phosgene (B1210022) or a phosgene equivalent.

  • Coupling with an Aminopyrimidine: The sulfonyl isocyanate is then reacted with an appropriate aminopyrimidine (in the case of this compound, 2-amino-4,6-dimethylpyrimidine) to form the sulfonylurea bridge.[8]

  • Esterification: The final step involves the esterification of the resulting carboxylic acid with oxetan-3-ol (B104164) to yield this compound.[8]

dot

Sulfonamide Substituted Sulfonamide Isocyanate Sulfonyl Isocyanate Sulfonamide->Isocyanate Reaction Phosgene Phosgene (or equivalent) SulfonylureaAcid Sulfonylurea Carboxylic Acid Isocyanate->SulfonylureaAcid Coupling Aminopyrimidine 2-Amino-4,6- dimethylpyrimidine This compound This compound SulfonylureaAcid->this compound Esterification Oxetanol Oxetan-3-ol Sample Water Sample Acidification Acidification Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data Data Analysis LC_MSMS->Data Screening Primary Screening (e.g., in vitro, whole plant) Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization Secondary Secondary Screening (Dose-response, selectivity) Optimization->Secondary Field Field Trials (Efficacy under real conditions) Secondary->Field Development Product Development (Formulation, Toxicology, etc.) Field->Development

References

mechanism of acetolactate synthase (ALS) inhibition by Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Acetolactate Synthase (ALS) Inhibition by Oxasulfuron

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) in the metabolic pathways of plants, bacteria, and fungi.[1] It catalyzes the first rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3] This pathway is absent in animals, making ALS an ideal and highly selective target for herbicides.

This compound is a potent herbicide belonging to the sulfonylurea (SU) chemical class.[4][5] Like other members of this class, its herbicidal activity is derived from the specific and potent inhibition of the ALS enzyme.[2][4] This inhibition leads to a deficiency in essential amino acids, which rapidly halts cell division and growth, ultimately resulting in the death of susceptible plant species.[2][6] This guide provides a detailed technical overview of the molecular mechanism, physiological consequences, and experimental characterization of ALS inhibition by this compound.

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine and is catalyzed by a series of shared enzymes, with ALS initiating the common pathway. ALS catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor to valine and leucine) and the condensation of one molecule of pyruvate with one molecule of 2-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine).[3] this compound intervenes at this critical first step, effectively shutting down the entire pathway.

BCAA_Pathway cluster_val_leu Valine & Leucine Synthesis cluster_iso Isoleucine Synthesis Pyruvate1 2x Pyruvate Acetolactate α-Acetolactate Pyruvate1->Acetolactate ALS Intermediates_VL Intermediate Steps (KARI, DHAD) Acetolactate->Intermediates_VL KIV α-Ketoisovalerate Intermediates_VL->KIV Valine Valine KIV->Valine Transaminase Leucine Leucine KIV->Leucine Multiple Steps Pyruvate2 Pyruvate AHA α-Aceto-α-hydroxybutyrate Pyruvate2->AHA ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->AHA ALS Intermediates_I Intermediate Steps (KARI, DHAD) AHA->Intermediates_I KMB α-Keto-β-methylvalerate Intermediates_I->KMB Isoleucine Isoleucine KMB->Isoleucine Transaminase Inhibitor This compound (Sulfonylurea) Inhibitor->Acetolactate Inhibitor->AHA Threonine Threonine Threonine->Ketobutyrate Threonine Dehydratase

Figure 1. Branched-chain amino acid pathway showing inhibition of ALS by this compound.

Molecular Mechanism of ALS Inhibition

The inhibitory action of sulfonylurea herbicides is characterized by its high potency and specific binding mechanism. Unlike competitive inhibitors that mimic the substrate, this compound and other sulfonylureas are non-competitive or uncompetitive inhibitors with respect to the substrate pyruvate.[7]

Structural biology studies have revealed that these herbicides do not bind directly to the catalytic active site. Instead, they bind to a distinct, allosteric site located at the entrance of the channel that leads to the active site.[8][9] The active site itself contains essential cofactors, Thiamine (B1217682) Diphosphate (ThDP) and Flavin Adenine Dinucleotide (FAD), which are required for catalysis. By occupying the entrance to this channel, the bulky herbicide molecule physically obstructs substrate access to the catalytic machinery, effectively halting enzyme function.[8][9] This binding is a slow, tight-binding interaction, which can eventually lead to permanent inactivation of the enzyme, contributing to the high potency of these compounds.[7] Mutations in the amino acid residues that form this binding pocket, such as Proline-197 or Tryptophan-574 (numbering from Arabidopsis thaliana), are a common cause of herbicide resistance in weeds.[9][10]

Inhibition_Mechanism cluster_enzyme Acetolactate Synthase (ALS) Enzyme ActiveSite Active Site (with ThDP & FAD cofactors) Channel Substrate Access Channel Product BCAA Precursors ActiveSite->Product Reaction Fails Channel->ActiveSite Blocked Access Substrate Pyruvate Substrate->Channel Enters Inhibitor This compound Inhibitor->Channel Binds & Blocks

Figure 2. Mechanism of this compound blocking the substrate channel of the ALS enzyme.

Physiological Consequences of Inhibition

The inhibition of ALS by this compound triggers a cascade of physiological events leading to plant death.

  • Depletion of BCAAs: The primary and most immediate effect is the cessation of valine, leucine, and isoleucine synthesis. This starves the plant of amino acids essential for the production of new proteins.

  • Cessation of Cell Division: Protein synthesis is a prerequisite for cell division and growth. The lack of BCAAs rapidly halts mitosis, with the most profound impact observed in the plant's meristematic tissues (e.g., shoot tips and root tips), which are active sites of growth.[4] This is why this compound, being phloem-mobile, accumulates in these metabolic sinks.[4][6]

  • Toxic Substrate Accumulation: A secondary effect is the accumulation of the ALS substrate, 2-ketobutyrate.[3] High intracellular concentrations of this keto acid are phytotoxic and contribute to the overall decline of the plant.

  • Visible Symptoms: Macroscopically, the effects are not immediate. Treated plants first stop growing, followed by the appearance of symptoms several days to weeks later. These include chlorosis (yellowing), particularly in new growth, followed by necrosis (tissue death) and purpling of leaves.[6]

Quantitative Data: Inhibitory Potency

Herbicide ClassCompoundTarget EnzymeKᵢ (nM)Reference
Sulfonylurea This compound Acetolactate Synthase Data Not Available -
SulfonylureaChlorsulfuronAcetolactate Synthase3.0[7]
SulfonylureaChlorimuron ethylAcetolactate Synthase3.3[11]
SulfonylureaMetsulfuron-methylAcetolactate Synthase--
ImidazolinoneImazaquinAcetolactate Synthase550[7]
TriazolopyrimidinePenoxsulamAcetolactate Synthase1.8-

Note: Kᵢ values can vary based on the plant species and experimental conditions. The data presented provides a comparative context for the potency of sulfonylurea herbicides.

Experimental Protocols

Characterizing the inhibitory effect of this compound on ALS involves specific biochemical assays. The following protocols describe the standard methods used.

In Vitro ALS Enzyme Inhibition Assay (IC₅₀ Determination)

This colorimetric assay quantifies ALS activity by measuring the formation of its product, acetolactate. The acetolactate is chemically decarboxylated to acetoin, which then reacts with creatine (B1669601) and α-naphthol (Voges-Proskauer test) to form a red-colored complex that can be measured spectrophotometrically.

A. Materials

  • Plant tissue (young, actively growing leaves)

  • Enzyme Extraction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 10 mM cysteine.

  • Assay Buffer: e.g., 20 mM potassium phosphate buffer (pH 7.0), 20 mM pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10 mM MgCl₂.

  • This compound stock solution and serial dilutions.

  • Stop Solution: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) Creatine.

  • Color Reagent B: 5.0% (w/v) α-Naphthol (freshly prepared in 2.5 N NaOH).

  • Microplate reader or spectrophotometer.

B. Enzyme Extraction

  • Harvest fresh, young leaf tissue and keep on ice.

  • Homogenize the tissue in ice-cold extraction buffer (e.g., 1:3 w/v).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

C. Assay Procedure

  • In a 96-well microplate, add the components in the following order:

    • 50 µL Assay Buffer.

    • 10 µL of this compound solution (at various concentrations) or solvent for control.

    • 30 µL of distilled water.

    • 10 µL of enzyme extract.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of 200 mM pyruvate solution.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 25 µL of Stop Solution (6 N H₂SO₄).

D. Colorimetric Detection

  • Incubate the stopped reaction plate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

  • Add 100 µL of a freshly mixed 1:1 solution of Color Reagent A and Color Reagent B to each well.

  • Incubate at 60°C for another 15 minutes to allow for color development.

  • Measure the absorbance of the red-colored complex at 525 nm.

E. Data Analysis

  • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no inhibitor).

    • % Inhibition = [1 - (Absorbance of Inhibitor / Absorbance of Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A 1. Enzyme Extraction (from plant tissue) C 3. Reaction Setup (Enzyme + Buffer + Inhibitor) A->C B 2. Prepare Reagents (Assay Buffer, Inhibitor Dilutions) B->C D 4. Reaction Incubation (37°C, 60 min) C->D E 5. Stop Reaction (Add H₂SO₄) D->E F 6. Decarboxylation to Acetoin (60°C, 15 min) E->F G 7. Color Development (Add Creatine/α-Naphthol, 60°C) F->G H 8. Measure Absorbance (525 nm) G->H I 9. Data Analysis (Calculate % Inhibition, Determine IC₅₀) H->I

References

An In-depth Technical Guide to the Biochemical Pathway of Branched-Chain Amino Acid Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play critical roles beyond their fundamental function as protein building blocks. They are key regulators of metabolism and signaling pathways, notably influencing protein synthesis, glucose homeostasis, and immune function. Dysregulation of BCAA catabolism has been implicated in a range of pathologies, including metabolic diseases like type 2 diabetes and obesity, as well as various cancers. Consequently, the enzymes that mediate BCAA breakdown have emerged as promising targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biochemical pathway of BCAA inhibition, focusing on the core enzymatic steps, their regulation, and the methodologies employed to study their inhibition.

The Core Pathway of Branched-Chain Amino Acid Catabolism

The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, unlike most other amino acids that are first metabolized in the liver. This pathway can be broadly divided into two key stages: transamination and oxidative decarboxylation.

Step 1: Reversible Transamination by Branched-Chain Aminotransferases (BCATs)

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). This reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785).[1] There are two main isoforms of BCAT in mammals: the cytosolic BCAT1 and the mitochondrial BCAT2.[2]

  • Leucine is converted to α-ketoisocaproate (KIC)

  • Isoleucine is converted to α-keto-β-methylvalerate (KMV)

  • Valine is converted to α-ketoisovalerate (KIV)

The reversible nature of this step allows for the interconversion of BCAAs and BCKAs, playing a role in nitrogen balance and the synthesis of other amino acids.[1]

Step 2: Irreversible Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The second and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][4] This large, multi-enzyme complex is structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[5] The BCKDH complex converts the respective BCKAs into their corresponding acyl-CoA derivatives, which can then enter downstream metabolic pathways for energy production or biosynthesis.[2]

  • α-Ketoisocaproate (KIC) is converted to isovaleryl-CoA

  • α-Keto-β-methylvalerate (KMV) is converted to α-methylbutyryl-CoA

  • α-Ketoisovalerate (KIV) is converted to isobutyryl-CoA

Inhibition of the BCAA Catabolic Pathway

Targeting the enzymes of the BCAA catabolic pathway has become a significant area of research for the development of novel therapeutics for various diseases. Inhibition can be achieved at both the BCAT and BCKDH steps.

Inhibitors of Branched-Chain Aminotransferases (BCATs)

Inhibitors of BCAT1 and BCAT2 block the initial transamination step, leading to an accumulation of BCAAs and a reduction in BCKAs and glutamate. Several compounds have been identified as inhibitors of BCATs.

InhibitorTarget(s)IC50 / KiCell-Based IC50Reference(s)
BAY-069 BCAT1/BCAT2IC50: 31 nM (BCAT1), 153 nM (BCAT2)358 nM (U-87 cells), 874 nM (MDA-MB-231 cells)[2][3][6][7]
ERG240 BCAT1IC50: 0.1–1 nM-[8]
Gabapentin BCAT1Ki: ~1 mM~10 mM (leukemia cells)[9][10][11]
Inhibitors of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex and its Regulation

Inhibition of the BCKDH complex is primarily achieved by targeting its regulatory kinase, BCKDH kinase (BCKDK). BCKDK phosphorylates and inactivates the BCKDH complex, thereby inhibiting BCAA catabolism.[4][12] Inhibitors of BCKDK prevent this inactivation, leading to increased BCKDH activity and enhanced BCAA breakdown.

InhibitorTargetIC50 / KdReference(s)
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) BCKDK (allosteric)IC50: 0.90 - 0.96 µM[4]
(S)-α-chloro-phenylpropionic acid ((S)-CPP) BCKDK (allosteric)IC50: 6.3 µM[2]
PPHN BCKDK (putative allosteric)Kd: 3.9 µM[6]
POAB BCKDK (putative allosteric)Kd: 1.86 µM[6]
Valsartan BCKDKIC50: 1.7 - 7.7 µM[4]

Signaling Pathways and Regulation

The BCAA catabolic pathway is tightly regulated and integrated with major cellular signaling networks, most notably the mTOR (mechanistic target of rapamycin) pathway.

Regulation of the BCKDH Complex by Phosphorylation/Dephosphorylation

The activity of the BCKDH complex is the primary control point of BCAA catabolism. This regulation is achieved through a reversible phosphorylation cycle mediated by two key enzymes:

  • BCKDH kinase (BCKDK): This kinase phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[12]

  • BCKDH phosphatase (PPM1K): This phosphatase dephosphorylates and activates the BCKDH complex.

The balance between BCKDK and PPM1K activity determines the overall rate of BCAA catabolism.

BCKDH_Regulation BCKDH_active BCKDH (active) BCKDH_inactive BCKDH-P (inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK BCKDK BCKDK->BCKDH_active PPM1K PPM1K PPM1K->BCKDH_inactive

Figure 1: Regulation of the BCKDH complex by phosphorylation and dephosphorylation.

The Interplay with the mTOR Signaling Pathway

Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[13] Elevated intracellular leucine levels signal nutrient availability, leading to mTORC1 activation. This, in turn, promotes anabolic processes while inhibiting catabolic processes like autophagy. The inhibition of BCAA catabolism, leading to an accumulation of intracellular leucine, can therefore hyperactivate the mTORC1 pathway, a phenomenon observed in certain cancers.[14]

BCAA_mTOR_Pathway cluster_catabolism BCAA Catabolism BCAAs BCAAs (Leucine, Isoleucine, Valine) BCAT BCAT1/2 BCAAs->BCAT mTORC1 mTORC1 BCAAs->mTORC1 activates BCKAs BCKAs BCAT->BCKAs BCKDH BCKDH complex BCKAs->BCKDH Metabolites Downstream Metabolites BCKDH->Metabolites Inhibitor BCAT/BCKDH Inhibitors Inhibitor->BCAT Inhibitor->BCKDH Growth Cell Growth & Proliferation mTORC1->Growth promotes

Figure 2: Interplay between BCAA catabolism inhibition and mTORC1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of the BCAA catabolic pathway.

Protein Extraction from Cultured Cells

1. Cytosolic and Mitochondrial Fractionation

This protocol allows for the separation of cytosolic and mitochondrial proteins to study the localization and expression of BCAT1 and BCAT2/BCKDH, respectively.

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • Mitochondria Isolation Buffer: 20 mM HEPES-KOH (pH 7.5), 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail.

    • Dounce homogenizer

    • Microcentrifuge

  • Procedure:

    • Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer.

    • Incubate on ice for 10 minutes.

    • Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (30-40 strokes).

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the total cell lysate.

    • Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction. Carefully collect it without disturbing the mitochondrial pellet.

    • Wash the mitochondrial pellet by resuspending it in 500 µL of Mitochondria Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

    • Resuspend the final mitochondrial pellet in a suitable lysis buffer for downstream applications.

Western Blot Analysis of BCAA Pathway Proteins

This protocol details the detection and quantification of BCAT1, BCAT2, BCKDH, and BCKDK proteins by western blotting.

  • Materials:

    • Protein lysates (cytosolic and mitochondrial fractions)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (specific for BCAT1, BCAT2, BCKDH subunits, BCKDK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine the protein concentration of the cytosolic and mitochondrial lysates using a Bradford or BCA protein assay.

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify protein expression levels, normalizing to a loading control (e.g., β-actin for cytosolic fraction, VDAC for mitochondrial fraction).

Western_Blot_Workflow start Start: Protein Lysate sds_page 1. SDS-PAGE (Protein Separation) start->sds_page transfer 2. Electrotransfer (to Membrane) sds_page->transfer blocking 3. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Chemiluminescent Detection secondary_ab->detection analysis 7. Image Analysis & Quantification detection->analysis

Figure 3: General workflow for Western Blot analysis.

Branched-Chain Aminotransferase (BCAT) Activity Assay (Spectrophotometric)

This assay measures BCAT activity by coupling the production of glutamate to the oxidation of NADH.

  • Materials:

    • Protein lysate (cytosolic or mitochondrial fraction)

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM α-ketoglutarate, 0.2 mM NADH, 10 U/mL glutamate dehydrogenase.

    • Substrate solution: 50 mM of a specific BCAA (leucine, isoleucine, or valine) in water.

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare the Assay Buffer.

    • Add 180 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of protein lysate to each well.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.

    • Initiate the reaction by adding 10 µL of the BCAA substrate solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the rate of NADH oxidation from the linear portion of the curve.

    • BCAT activity is proportional to the rate of decrease in absorbance.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay (Radiolabeled)

This assay measures the activity of the BCKDH complex by quantifying the release of 14CO2 from a 14C-labeled BCKA substrate.

  • Materials:

    • Isolated mitochondria

    • Assay Buffer: 30 mM KH2PO4 (pH 7.4), 5 mM MgCl2, 0.5 mM EDTA, 0.5 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A.

    • [1-14C]-labeled BCKA substrate (e.g., [1-14C]α-ketoisocaproate)

    • Scintillation vials with filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide)

    • Scintillation counter

  • Procedure:

    • Resuspend isolated mitochondria in the Assay Buffer.

    • Add a known amount of mitochondrial protein (e.g., 100 µg) to a reaction tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the [1-14C]-labeled BCKA substrate.

    • Seal the reaction tube with a rubber stopper holding a center well containing the filter paper with the trapping agent.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by injecting a strong acid (e.g., 10% trichloroacetic acid) through the stopper to release the 14CO2.

    • Continue incubation for 1 hour to ensure complete trapping of the 14CO2.

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • BCKDH activity is calculated based on the amount of 14CO2 produced per unit of time per amount of protein.

Quantification of BCAAs and BCKAs by LC-MS/MS

This method allows for the sensitive and specific quantification of BCAAs and their corresponding keto acids in biological samples.

  • Materials:

    • Cell culture media, cell lysates, or plasma samples

    • Internal standards (stable isotope-labeled BCAAs and BCKAs)

    • Protein precipitation solution (e.g., methanol (B129727) or acetonitrile)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation:

      • To 100 µL of sample, add an appropriate amount of internal standard solution.

      • Add 400 µL of ice-cold protein precipitation solution.

      • Vortex vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample onto the LC-MS/MS system.

      • Separate the analytes using a suitable chromatography column and gradient.

      • Detect and quantify the BCAAs and BCKAs using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analytes.

    • Data Analysis:

      • Generate standard curves for each analyte using known concentrations.

      • Calculate the concentration of each BCAA and BCKA in the samples by comparing their peak areas to the corresponding internal standard and the standard curve.

Conclusion

The inhibition of the BCAA catabolic pathway presents a compelling therapeutic strategy for a variety of diseases. A thorough understanding of the core biochemical reactions, their regulation, and the intricate signaling networks involved is paramount for the successful development of targeted inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of novel inhibitory compounds. As our knowledge of the multifaceted roles of BCAA metabolism continues to expand, so too will the opportunities for innovative therapeutic interventions targeting this critical metabolic pathway.

References

Structural Analysis of Oxasulfuron Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of Oxasulfuron metabolites. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental science. This guide summarizes known metabolites, details the experimental protocols for their identification, and presents the available quantitative data in a structured format.

Introduction to this compound and its Metabolism

This compound is a sulfonylurea herbicide used for the post-emergence control of broad-leaf weeds and grasses, particularly in soybean crops[1][2][3]. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants[1][2]. The environmental fate and metabolism of this compound are of significant interest due to the potential for off-target effects and the presence of transformation products in soil and water.

The metabolism of this compound can occur through various pathways, including photodegradation in aqueous environments and metabolic transformation in plants and soil. These processes lead to the formation of several metabolites, the structures of which are essential for understanding their potential toxicity and environmental impact.

Identified Metabolites of this compound

Several metabolites of this compound have been identified through various studies. The primary routes of degradation involve the cleavage of the sulfonylurea bridge and modifications to the phenyl, pyrimidinyl, and oxetanyl moieties. The key identified metabolites are summarized in the table below.

Metabolite Code/Name Chemical Name Molecular Formula Key Identifying Data References
Photodegradation Product 1 oxetan-3-yl 2-(formilsulfamoyl)benzoateC11H11NO6SESI-MS: m/z 284[4][5]
Photodegradation Product 2 N-(4,6-dimethyl-pyrimidin-2-yl)formamideC7H9N3OESI-MS: m/z 150[4][5]
CGA 27913 Saccharin (1,2-benzisothiazol-3(2H)-one, 1,1-dioxide)C7H5NO3SConfirmed by multiple sources[6][7][8]
CGA 297691 oxetan-3-olC3H6O21H NMR[6]
CGA 179710 1-(4,6-dimethylpyrimidin-2-yl)ureaC7H10N4O1H NMR, 13C NMR, MS[6][9]
CGA 177288 2-sulfamoylbenzoic acidC7H7NO4S1H NMR, 13C NMR[10][11][12]
M5 (CGA 171895) 1,3-dihydroxypropan-2-yl 2-({[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]carbamoyl}sulfamoyl)benzoateNot specifiedNamed in regulatory documents[6][8]
Hydroxy this compound Structure not fully specifiedC17H18N4O7SMentioned in regulatory documents
Sulphate conjugate of C 1801 Structure not fully specifiedNot specifiedMentioned in regulatory documents
MT6 Structure not identifiedNot specifiedMentioned as a data gap in regulatory documents[6]
M3 Structure not identifiedNot specifiedMentioned as a data gap in regulatory documents[6]

Metabolic Pathway of this compound

The degradation of this compound proceeds through several key transformations. The initial cleavage of the sulfonylurea bridge is a primary degradation step, leading to the formation of the pyrimidine (B1678525) and phenyl-containing moieties. Further metabolism can involve hydroxylation, conjugation, and other modifications. The proposed metabolic pathway, based on the identified metabolites, is illustrated below.

Oxasulfuron_Metabolism cluster_photodegradation Photodegradation cluster_metabolism Metabolism (Plant/Soil) This compound This compound Photoproduct_1 oxetan-3-yl 2-(formilsulfamoyl)benzoate This compound->Photoproduct_1 UV light Photoproduct_2 N-(4,6-dimethyl-pyrimidin-2-yl)formamide This compound->Photoproduct_2 UV light Bridge_Cleavage_Products Bridge Cleavage This compound->Bridge_Cleavage_Products Hydrolysis Oxetan_3_ol oxetan-3-ol (CGA 297691) This compound->Oxetan_3_ol Hydroxy_this compound Hydroxy this compound This compound->Hydroxy_this compound Hydroxylation M5 M5 (CGA 171895) This compound->M5 CGA_179710 CGA 179710 (1-(4,6-dimethylpyrimidin-2-yl)urea) Bridge_Cleavage_Products->CGA_179710 CGA_177288 CGA 177288 (2-sulfamoylbenzoic acid) Bridge_Cleavage_Products->CGA_177288 Saccharin Saccharin (CGA 27913) CGA_177288->Saccharin QuEChERS_Workflow start Sample (Soil/Plant) extraction Add Acetonitrile (Extraction) start->extraction salts Add QuEChERS Salts (Phase Separation) extraction->salts centrifuge1 Centrifuge salts->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA, C18, etc.) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

References

An In-depth Technical Guide to the Photolytic Degradation of Oxasulfuron in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxasulfuron, a sulfonylurea herbicide, is susceptible to degradation in the environment, with photolysis being a significant pathway. While detailed public data on the aqueous photolytic degradation of this compound is limited, regulatory assessments indicate it is rapidly photodegraded on soil surfaces. This guide synthesizes the available information on the environmental fate of this compound, with a focus on its known and potential photolytic degradation pathways and products. Drawing parallels from structurally similar sulfonylurea herbicides, this document provides insights into the potential mechanisms of its phototransformation in aqueous systems, outlines generalized experimental protocols for its study, and presents key data in a structured format to aid researchers.

Introduction to this compound and its Environmental Fate

This compound is a post-emergence herbicide used for the control of broadleaf weeds and grasses.[1] Like other sulfonylureas, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The environmental fate of pesticides is a critical aspect of their risk assessment, and understanding their degradation processes is paramount for ensuring environmental safety. Photodegradation, or photolysis, is a key abiotic degradation process for many pesticides, involving the breakdown of molecules by light energy, particularly in the ultraviolet spectrum.[2][3]

Known and Potential Photodegradation Pathways of this compound

The primary mechanism of degradation for many sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge, which is considered the weakest point in their structure. This can be initiated by direct absorption of light or through indirect photolysis mediated by photosensitizers.

Known Transformation Products in Soil

In soil, this compound has been shown to degrade into several major metabolites.[4] While these are from soil studies, they provide valuable clues to potential photoproducts in aqueous systems. The primary cleavage of the sulfonylurea bridge would lead to the formation of a sulfonamide and a pyrimidine (B1678525) derivative.

One of the key identified environmental transformation products of this compound is 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide, more commonly known as saccharin (CGA 27913).[1][4] This indicates a cleavage of the sulfonylurea bridge and subsequent cyclization of the benzene (B151609) sulfonamide moiety.

Other major metabolites identified in soil include:

  • C-1801

  • M3

  • CGA 171895 (M5)

  • CGA 179710

  • oxetan-3-ol (CGA 297691)[4]

The formation of these products suggests that cleavage of the sulfonylurea bridge is a primary degradation step.

Postulated Photodegradation Pathway in Aqueous Solution

Based on the known degradation of other sulfonylurea herbicides and the identified soil metabolites of this compound, a plausible photolytic degradation pathway in water can be proposed. The process likely initiates with the photo-cleavage of the sulfonylurea bridge.

G This compound This compound Cleavage Photo-cleavage of Sulfonylurea Bridge This compound->Cleavage Oxetanol Oxetan-3-ol (CGA 297691) This compound->Oxetanol Ester Hydrolysis Sulfonamide Benzoic Acid Derivative (Sulfonamide) Cleavage->Sulfonamide Pyrimidine Pyrimidine Derivative (2-amino-4,6-dimethylpyrimidine) Cleavage->Pyrimidine Saccharin Saccharin (CGA 27913) Sulfonamide->Saccharin Intramolecular Cyclization Further_Degradation Further Degradation Products Pyrimidine->Further_Degradation Saccharin->Further_Degradation

Caption: Postulated photolytic degradation pathway of this compound in water.

Quantitative Data on this compound Degradation

ParameterThis compound (in soil)Flucetosulfuron (in water)Cinosulfuron & Triasulfuron (in water with TiO₂)
Degradation Rate Low to moderate persistence[4]Half-life: 30.54–55.45 h (with TiO₂)[2]Rapid transformation[5]
Major Metabolites Saccharin, C-1801, M3, CGA 171895, CGA 179710, Oxetan-3-ol[4]Not specifiedCyanuric acid (final product)[5]
Quantum Efficiency (φ) Not availableNot available~0.73%[5]

Experimental Protocols for Studying Photolytic Degradation

The following provides a generalized experimental workflow for investigating the photolytic degradation of a sulfonylurea herbicide like this compound in an aqueous solution. This protocol is based on methodologies reported for similar compounds.

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis cluster_data Data Processing A1 Prepare stock solution of This compound in a suitable solvent (e.g., acetonitrile) A2 Spike aqueous solutions (e.g., buffered deionized water, filtered natural water) with This compound stock solution A1->A2 B1 Place solutions in quartz tubes or photoreactor A2->B1 B2 Irradiate with a light source (e.g., Xenon lamp with filters to simulate sunlight) B1->B2 B4 Run parallel dark controls B1->B4 B3 Maintain constant temperature B2->B3 C1 Withdraw samples at predetermined time intervals B2->C1 B4->C1 C2 Analyze this compound concentration using HPLC-UV or LC-MS/MS C1->C2 C3 Identify degradation products using LC-MS/MS or GC-MS C1->C3 D1 Determine degradation kinetics (e.g., first-order rate constant, half-life) C2->D1 D2 Calculate quantum yield (if actinometry is performed) D1->D2

Caption: Generalized experimental workflow for aqueous photolysis studies.

Materials and Reagents
  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724) and water

  • Buffer salts (e.g., phosphate, acetate)

  • Quartz tubes or photoreactor vessel

  • Photoreactor with a suitable light source (e.g., Xenon arc lamp with filters)

  • High-Performance Liquid Chromatograph with UV or Mass Spectrometric detection (HPLC-UV/MS)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (optional)

Procedure
  • Preparation of Solutions: Prepare a stock solution of this compound in acetonitrile. Prepare aqueous solutions at different pH values (e.g., 5, 7, 9) using appropriate buffers. Spike the aqueous solutions with the stock solution to achieve the desired initial concentration.

  • Photolysis: Transfer the solutions to quartz tubes and place them in a photoreactor. Irradiate the samples while maintaining a constant temperature. Wrap a set of control samples in aluminum foil to serve as dark controls.

  • Sampling: At specified time intervals, withdraw aliquots from both the irradiated and dark control samples.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS. Identify and quantify the degradation products using LC-MS/MS.

  • Data Analysis: Determine the degradation rate constant and half-life by plotting the natural logarithm of the concentration versus time. If a chemical actinometer is used, the quantum yield can be calculated.

Factors Influencing Photolytic Degradation

The rate of photolytic degradation of sulfonylureas can be influenced by several environmental factors:

  • pH: The pH of the aqueous solution can affect the chemical form of the herbicide and its susceptibility to hydrolysis, which can compete with photolysis.

  • Photosensitizers: Natural substances in water, such as humic acids and nitrate (B79036) ions, can act as photosensitizers, accelerating the degradation process through the formation of reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen).[2]

  • Photocatalysts: The presence of photocatalysts like titanium dioxide (TiO₂) has been shown to significantly enhance the photodegradation of other sulfonylurea herbicides.[2][5]

Conclusion and Future Research Directions

While it is established that this compound undergoes rapid photodegradation, a significant data gap exists in the public scientific literature regarding its specific behavior in aqueous systems. The information on its soil metabolites provides a foundation for understanding its degradation, but further research is necessary to elucidate the complete aqueous photolytic pathway, identify the full spectrum of its photoproducts in water, and quantify its degradation kinetics under various environmental conditions. Such studies are crucial for a comprehensive environmental risk assessment and for the development of potential water treatment strategies. Future research should focus on conducting detailed aqueous photolysis studies of this compound, including the determination of its quantum yield and the investigation of the effects of different water matrices and photosensitizers on its degradation rate.

References

Methodological & Application

Analytical Methods for the Detection of Oxasulfuron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Oxasulfuron, a sulfonylurea herbicide. The methodologies outlined are crucial for residue analysis in environmental monitoring, food safety assessment, and in supporting drug development and registration processes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices. Coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it offers excellent sensitivity and selectivity.

Application Note: HPLC-DAD for Sulfonylurea Herbicide Analysis

This method allows for the simultaneous determination of this compound and other sulfonylurea herbicides in food matrices like soya milk and rapeseed oil.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for sample preparation, providing good analyte recovery and minimizing matrix effects.[1]

Quantitative Data Summary: HPLC-DAD

MatrixAnalyte(s)Sample PreparationRecovery (%)RSD (%)LOQ (ng/mL or ng/g)Reference
Soya MilkThis compound & 7 other sulfonylureasQuEChERS with Z-Sep sorbent61-108< 1510 ng/mL[1]
Rapeseed OilThis compound & 7 other sulfonylureasQuEChERS with SPE and d-SPE (Z-Sep)67-133< 1520 ng/g[2]
Experimental Protocol: HPLC-DAD Analysis of this compound in Soya Milk

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soya milk sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing a suitable sorbent like Z-Sep.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions

  • Instrument: HPLC system with a Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230-240 nm.[3]

  • Injection Volume: 20 µL.

3. Calibration

Prepare matrix-matched calibration standards by spiking blank soya milk extract with known concentrations of this compound analytical standard.

Workflow for HPLC-DAD Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample Soya Milk Sample (10g) Acetonitrile Add Acetonitrile (10mL) Sample->Acetonitrile Salts Add QuEChERS Salts Acetonitrile->Salts Shake_Centrifuge1 Shake & Centrifuge Salts->Shake_Centrifuge1 dSPE d-SPE Cleanup (Z-Sep) Shake_Centrifuge1->dSPE Filter Filter (0.22 µm) dSPE->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD Detection (230-240 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-DAD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for trace-level detection of this compound in complex matrices such as cereals and edible seeds.

Application Note: LC-MS/MS for Trace Residue Analysis

This method is suitable for the determination of sulfonylurea pesticide residues in various food and environmental samples. The use of a modified QuEChERS method for sample preparation is common.

Quantitative Data Summary: LC-MS/MS

MatrixAnalyte(s)Sample PreparationRecovery (%)RSD (%)LOQ (µg/kg)Reference
Cereals4 sulfonylureasModified QuEChERS70.2-119.8< 18.62.5-5[4]
Wheat~20 pesticidesQuEChERS-≤ 205-50[5]
Experimental Protocol: LC-MS/MS Analysis of this compound in Cereals

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of ground cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile (with 1% formic acid).

  • Shake vigorously for 1 minute.

  • Add QuEChERS salts and shake again for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The subsequent cleanup step can be performed using d-SPE with Primary Secondary Amine (PSA) and MgSO₄.[5]

  • Evaporate the final extract to dryness and reconstitute in a suitable solvent for injection.

2. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution.

Logical Relationship for LC-MS/MS Method

LCMSMS_Logic Start Sample Collection Prep QuEChERS Extraction Start->Prep Cleanup d-SPE Cleanup Prep->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition (MRM) Analysis->Data Result Quantification & Confirmation Data->Result

Caption: Logical flow of the LC-MS/MS analytical method.

Gas Chromatography (GC)

While less common for polar and thermally labile compounds like sulfonylureas, GC can be used for their analysis, often requiring a derivatization step.[6] However, with modern injection techniques like Programmed Temperature Vaporization (PTV), direct analysis might be possible.[7]

Application Note: GC-MS/MS for Pesticide Residue Screening

This provides a general framework for the analysis of various pesticide residues, which can be adapted for this compound. The QuEChERS extraction method is highly compatible with subsequent GC analysis.

Quantitative Data Summary: GC-MS/MS (General Pesticide Analysis)

MatrixAnalyte(s)Sample PreparationRecovery (%)RSD (%)LOQ (mg/kg)Reference
Cereals102 pesticidesQuEChERS--0.01[7]
Daikenchuto88 pesticidesAcetone extraction, SPE70-120< 20-[4]
Experimental Protocol: General GC-MS/MS Approach

1. Sample Preparation

  • Follow a suitable QuEChERS or other extraction protocol as described for LC methods.

  • The final extract should be in a GC-compatible solvent like acetonitrile or ethyl acetate.

2. GC-MS/MS Conditions

  • Instrument: GC system coupled to a triple quadrupole mass spectrometer.

  • Injector: Split/splitless or PTV inlet.

  • Column: A low-polarity capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient to ensure separation of analytes.

  • Detection: MRM mode with specific transitions for this compound.

GCMSMS_Workflow Sample Sample Extraction Extraction (QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Capillary Column Separation GC_Injection->Separation MSMS_Detection MS/MS Detection (MRM) Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Principle of an indirect competitive ELISA.

References

Application Note: Quantitative Determination of Oxasulfuron in Soybean using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is utilized in agriculture to control broadleaf weeds in crops such as soybeans.[3][4][5] The mode of action for this compound is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and growth, ultimately resulting in the death of susceptible weeds.[1] Due to its use in food crops, sensitive and reliable analytical methods are required to monitor its residues and ensure food safety. This application note provides a detailed protocol for the extraction and quantification of this compound in soybean matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the analysis of this compound in soybean samples, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Modified QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from soybean samples.[6][7][8][9]

Materials:

  • Homogenized soybean sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • Centrifuge tubes (50 mL and 2 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 5 g of a homogenized soybean sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 7.5 mg of GCB.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6][10]
Capillary Voltage 3.0 kV[10]
Source Temperature 120 °C[6][10]
Desolvation Temperature 350 °C[6][10]
Nebulizer Gas Nitrogen
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound407.1[3]150.120284.0[3]15

(Note: Collision energies are typical starting points and should be optimized for the specific instrument used.)

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar pesticide residue analysis in food matrices.[6][10][11]

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg[6][10]
Recovery (at 0.01, 0.1, and 1 mg/kg) 85 - 110%[6][10]
Precision (RSD%) < 15%

Visualizations

Signaling Pathway

Oxasulfuron_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Biosynthesis Blocked ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Disruption CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Cessation PlantDeath Weed Death CellDivision->PlantDeath Leads to

Caption: Mode of Action of this compound.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Soybean Sample Homogenization Extraction 2. QuEChERS Extraction (ACN, MgSO4, NaCl) Homogenization->Extraction dSPE 3. Dispersive SPE Cleanup (PSA, GCB, MgSO4) Extraction->dSPE Filtration 4. Filtration (0.22 µm) dSPE->Filtration LC_Separation 5. LC Separation (C18 Column) Filtration->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification & Data Analysis MS_Detection->Quantification Reporting 8. Reporting Results Quantification->Reporting

Caption: Analytical workflow for this compound in soybean.

References

Oxasulfuron Application in Post-Emergence Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a sulfonylurea herbicide utilized for post-emergence control of a range of broadleaf and grass weeds in soybean cultivation.[1] Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of cell division and, ultimately, plant death. These application notes provide detailed protocols and data for the effective use of this compound in a research and development setting.

Data Presentation

Table 1: Efficacy of Post-Emergence this compound and its Combinations on Weed Control in Soybean

The following table summarizes the weed control efficacy of this compound applied alone and in combination with other herbicides. Data is adapted from a three-year field study.

TreatmentApplication Rate (g a.i./ha)Echinochloa crus-galli (% Control)Ambrosia artemisiifolia (% Control)Chenopodium album (% Control)Total Weed Control (%)
This compound7590929191
Imazamox4088908989
This compound + Imazamox37.5 + 2091939292
This compound + Imazamox + Thifensulfuron-methyl25 + 13.3 + 493959494

Source: Adapted from Knežević et al., 2006[2]

Table 2: Effect of Post-Emergence this compound Treatments on Soybean Yield

The table below illustrates the impact of different this compound-based herbicide treatments on soybean grain yield.

TreatmentApplication Rate (g a.i./ha)Average Soybean Yield ( kg/ha )
This compound753415
Imazamox403395
This compound + Imazamox37.5 + 203450
This compound + Imazamox + Thifensulfuron-methyl25 + 13.3 + 43496
Weedy Check-1850

Source: Adapted from Knežević et al., 2006[2]

Table 3: Soybean Phytotoxicity to Post-Emergence Herbicides

Visual assessment of soybean injury is crucial. While specific data for this compound is limited, a general rating scale is provided below. Injury from sulfonylurea herbicides can manifest as stunting, chlorosis (yellowing), and sometimes purpling of leaves. Symptoms are typically most prominent on new growth.

Phytotoxicity Rating (%)Description of Injury
0No visible crop injury
1-10Slight stunting or discoloration, plants expected to recover fully
11-20Noticeable stunting and/or discoloration, recovery likely
21-40Moderate injury, stunting, and chlorosis, potential for yield reduction
41-60Severe stunting and chlorosis, yield loss probable
61-99Very severe injury, plant death likely
100Complete crop death

Note: Researchers should establish a consistent rating scale for their experiments. Some studies have reported temporary, slight phytotoxicity (5-10%) with the application of 60 g/ha of thifensulfuron-methyl, a common tank-mix partner for this compound, with recovery observed after approximately two weeks.[3][4]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Post-Emergence Application of this compound

1. Objective: To evaluate the efficacy of this compound for post-emergence weed control in soybean and to assess crop tolerance.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Minimum of 2 meters by 5 meters to minimize edge effects and allow for representative sampling.

3. Site Preparation and Crop Establishment:

  • Select a field with a uniform and representative weed population.

  • Prepare the seedbed according to standard local practices for soybean cultivation.

  • Sow a soybean variety known to be tolerant to sulfonylurea herbicides at the recommended seeding rate and row spacing.

4. Herbicide Application:

  • Timing: Apply post-emergence when soybeans are at the V2-V3 growth stage (second to third trifoliate leaf fully expanded) and weeds are actively growing, typically at the 2-4 leaf stage.

  • Spray Solution Preparation:

    • Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha) at a specified pressure (e.g., 200-300 kPa).

    • Prepare the spray solution for each treatment by adding the required amount of this compound formulation to water.

    • Include a non-ionic surfactant (NIS) at 0.25% v/v or a crop oil concentrate (COC) at 1% v/v to enhance herbicide uptake, as is common practice for sulfonylurea herbicides.[5]

  • Application: Use a boom sprayer equipped with flat-fan nozzles to ensure uniform coverage. Maintain a consistent boom height and travel speed.

5. Data Collection:

  • Weed Control Efficacy:

    • Visually assess percent weed control for each species at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete kill) relative to the untreated control plots.

    • For more quantitative data, measure weed density (plants/m²) and biomass (g/m²) from a designated quadrat within each plot before application and at the final assessment.

  • Crop Phytotoxicity:

    • Visually assess soybean injury at 7, 14, and 28 DAT using the 0-100% rating scale described in Table 3. Note any symptoms such as stunting, chlorosis, or necrosis.

  • Soybean Yield:

    • At maturity, harvest the central rows of each plot, avoiding the edges.

    • Determine the grain yield and adjust to a standard moisture content (e.g., 13%).

6. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD) to identify significant differences between treatment means (p < 0.05).

Protocol 2: Greenhouse Bioassay for this compound Efficacy

1. Objective: To rapidly screen the efficacy of different rates of this compound on various weed species under controlled environmental conditions.

2. Materials:

  • Pots (e.g., 10 cm diameter) filled with a uniform soil or potting mix.

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Laboratory-grade sprayer or track sprayer for precise herbicide application.

3. Procedure:

  • Plant Growth:

    • Sow a consistent number of seeds of each weed species in separate pots.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

    • Grow plants until they reach the 2-4 leaf stage.

  • Herbicide Application:

    • Prepare a range of this compound concentrations.

    • Include a non-ionic surfactant at a standard concentration (e.g., 0.25% v/v).

    • Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.

  • Post-Application Care:

    • Return the pots to the growth chamber or greenhouse.

    • Water the plants as needed, avoiding washing the herbicide off the foliage.

4. Data Collection:

  • Visual Injury Assessment: Rate the phytotoxicity on a 0-100% scale at 3, 7, and 14 DAT.

  • Biomass Reduction: At 14 or 21 DAT, harvest the above-ground biomass of the treated plants and an untreated control group. Dry the biomass in an oven at a standard temperature (e.g., 70°C) until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.

5. Data Analysis:

  • Analyze the data using regression analysis to determine the dose-response relationship and calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).

Mandatory Visualizations

Oxasulfuron_Mechanism_of_Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Branched_Chain_Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Branched_Chain_Amino_Acids This compound This compound This compound->ALS Inhibition Protein_Synthesis Protein Synthesis Branched_Chain_Amino_Acids->Protein_Synthesis Plant_Death Plant Death Branched_Chain_Amino_Acids->Plant_Death Depletion Leads to Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Cell_Division->Plant_Death

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

Field_Trial_Workflow Start Start: Field Selection & Site Preparation Planting Soybean Planting Start->Planting Weed_Growth Weed & Crop Growth (to target stage) Planting->Weed_Growth Application Post-Emergence Herbicide Application Weed_Growth->Application Data_Collection Data Collection (Weed Control, Phytotoxicity) Application->Data_Collection Yield_Assessment Soybean Harvest & Yield Measurement Data_Collection->Yield_Assessment Analysis Data Analysis & Interpretation Yield_Assessment->Analysis End End: Report Generation Analysis->End

Caption: Workflow for a post-emergence herbicide field efficacy trial.

References

Application Notes and Protocols for Oxasulfuron Herbicide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting efficacy testing of the herbicide Oxasulfuron. This compound is a sulfonylurea herbicide that functions as an acetolactate synthase (ALS) inhibitor, effectively controlling a range of broadleaf and grass weeds. The following protocols are designed to facilitate reproducible and accurate assessment of its herbicidal activity.

Mode of Action of this compound

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is critical in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The absence of this enzyme in animals contributes to the selective herbicidal activity of sulfonylureas.[2] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[1]

cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetolactate->Dihydroxy_isovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Dihydroxy_methylvalerate α,β-Dihydroxy-β- methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Keto_methylvalerate α-Keto-β- methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Isoleucine Isoleucine Keto_methylvalerate->Isoleucine Isoleucine->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death Cessation leads to This compound This compound This compound->Inhibition Inhibition->ALS Inhibition

Caption: Biochemical pathway of this compound's mode of action.

Illustrative Efficacy Data of this compound

Due to the limited availability of specific public dose-response data for this compound, the following tables provide illustrative ED₅₀ (Effective Dose for 50% inhibition) and GR₅₀ (Dose for 50% Growth Reduction) values. These values are representative of the efficacy of sulfonylurea herbicides against common agricultural weeds and should be used for comparative and planning purposes. Actual values for this compound must be determined experimentally.

Table 1: Illustrative ED₅₀ Values for this compound on Key Weed Species (Post-Emergence)

Weed SpeciesCommon NameIllustrative ED₅₀ (g a.i./ha)
Amaranthus retroflexusRedroot Pigweed5 - 15
Chenopodium albumCommon Lambsquarters8 - 20
Abutilon theophrastiVelvetleaf10 - 25
Setaria viridisGreen Foxtail15 - 30
Echinochloa crus-galliBarnyardgrass20 - 40

Table 2: Illustrative GR₅₀ Values for this compound on Key Weed Species (Post-Emergence)

Weed SpeciesCommon NameIllustrative GR₅₀ (g a.i./ha)
Amaranthus retroflexusRedroot Pigweed3 - 10
Chenopodium albumCommon Lambsquarters5 - 15
Abutilon theophrastiVelvetleaf7 - 18
Setaria viridisGreen Foxtail10 - 25
Echinochloa crus-galliBarnyardgrass15 - 35

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay (Greenhouse)

This protocol details a whole-plant bioassay to determine the dose-response of various weed species to this compound under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Seed Source: Obtain certified seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Chenopodium album, Abutilon theophrasti, Setaria viridis) and a susceptible control species.

  • Potting Medium: Use a consistent, well-draining potting mix (e.g., a blend of peat, perlite, and vermiculite).

  • Planting: Sow 5-10 seeds per 10 cm diameter pot at a depth appropriate for the species.

  • Germination and Growth: Maintain pots in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and a 16-hour photoperiod. Water as needed to maintain adequate soil moisture.

  • Thinning: After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants) at a similar growth stage.

2. Herbicide Preparation and Application:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and then dilute with water to the highest desired concentration.

  • Dose Range: Prepare a series of dilutions from the stock solution to create a range of at least six herbicide doses, plus an untreated control. The dose range should bracket the expected ED₅₀ and GR₅₀ values.

  • Application: Apply the herbicide solutions to the plants at the 2-4 true leaf stage using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). The untreated control should be sprayed with the carrier solution only.

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each pot. Determine the fresh weight immediately. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in fresh and dry weight relative to the untreated control for each dose.

    • Use a non-linear regression analysis (e.g., a log-logistic model) to fit the dose-response data.

    • From the regression model, determine the ED₅₀ (based on visual injury) and GR₅₀ (based on biomass reduction) values.

cluster_prep Preparation cluster_app Application cluster_data Data Collection cluster_analysis Analysis A Sow weed seeds in pots B Germinate and grow plants to 2-4 leaf stage A->B D Apply herbicide with a calibrated sprayer B->D C Prepare this compound dose range C->D E Visual assessment of phytotoxicity at 7, 14, 21 DAT D->E F Harvest and measure fresh and dry biomass at 21 DAT D->F G Calculate percent inhibition E->G F->G H Perform non-linear regression analysis G->H I Determine ED50 and GR50 values H->I

Caption: Experimental workflow for a whole-plant bioassay.
Protocol 2: Petri Dish Bioassay for Herbicide Sensitivity Screening

This protocol provides a rapid method for screening the sensitivity of weed seeds to this compound.

1. Preparation of Test Medium:

  • Agar (B569324) Medium: Prepare a 1% (w/v) agar solution in distilled water and autoclave.

  • Herbicide Incorporation: While the agar is still molten (around 45-50°C), add the appropriate volume of this compound stock solution to achieve the desired test concentrations. Swirl to mix thoroughly.

  • Pouring Plates: Pour approximately 20 mL of the herbicide-containing agar into sterile 90 mm petri dishes. Also, prepare control plates with agar only. Allow the plates to solidify.

2. Seed Preparation and Plating:

  • Surface Sterilization: To prevent fungal and bacterial contamination, surface sterilize weed seeds by briefly immersing them in a 1% sodium hypochlorite (B82951) solution, followed by several rinses with sterile distilled water.

  • Plating: Aseptically place a defined number of seeds (e.g., 20-25) on the surface of the agar in each petri dish.

3. Incubation and Assessment:

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature and light conditions suitable for the germination of the target weed species.

  • Measurement: After a set incubation period (e.g., 7-14 days), measure the radicle and/or coleoptile length of the germinated seedlings.

  • Analysis: Calculate the percent inhibition of root/shoot growth for each herbicide concentration compared to the control. This method can be used to quickly determine a discriminating dose for resistance screening.[2][3][4]

Logical Framework for Efficacy Determination

The determination of herbicide efficacy follows a logical progression from experimental design to data analysis and interpretation.

cluster_exp Experimental Design cluster_exec Execution cluster_collect Data Collection cluster_analyze Data Analysis cluster_interp Interpretation A Select Target Weeds & Dose Range B Choose Bioassay Method (Whole-plant or Petri dish) A->B C Conduct Experiment with Controls B->C D Measure Biological Responses (e.g., Biomass, Visual Injury, Root Length) C->D E Fit Dose-Response Curve D->E F Calculate Efficacy Metrics (ED50, GR50) E->F G Determine Herbicide Efficacy F->G

Caption: Logical framework for herbicide efficacy testing.

References

Application Note & Protocol: Quantitative Analysis of Oxasulfuron Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the quantitative analysis of Oxasulfuron residues in soil matrices. The protocols outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a sulfonylurea herbicide used for broadleaf weed control. Its persistence and potential mobility in soil necessitate reliable and sensitive analytical methods to monitor its residues. This application note details a robust method for the extraction, cleanup, and quantification of this compound in soil using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[1][2] An alternative method using High-Performance Liquid Chromatography (HPLC) with a UV detector is also presented.

Principle

The method is based on the extraction of this compound from soil samples using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The final determination and quantification are performed by LC-MS/MS or HPLC-UV. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly efficient extraction procedure for pesticide residues in soil.[3][4]

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid, Acetic Acid.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • SPE Cartridges: C18 or other suitable cartridges for solid-phase extraction (SPE) cleanup.[5]

  • Reference Standard: this compound analytical standard.

  • Laboratory Equipment: High-speed centrifuge, vortex mixer, rotary evaporator, analytical balance, pH meter, syringe filters (0.22 µm).

Experimental Protocols

  • Soil Sampling: Collect representative soil samples from the field.[6] Air-dry the samples at ambient temperature (not exceeding 40°C) to a constant weight.[7][8]

  • Sieving: Grind the dried soil and pass it through a 2 mm sieve to ensure homogeneity.[8]

  • Storage: If not analyzed immediately, store the prepared soil samples in a cool, dark place, or frozen to prevent degradation of residues.[6]

  • Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[3]

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to moisten the soil.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid).[9] Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[9][10] Immediately cap and shake vigorously for 1 minute. This step induces phase separation.[9]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the acetonitrile layer.[10][11]

  • Collection: Carefully transfer the upper acetonitrile layer (extract) to a clean tube for the cleanup step.

  • Transfer: Take a 1 mL aliquot of the acetonitrile extract from the previous step and place it into a 2 mL microcentrifuge tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex: Vortex the tube for 30 seconds to facilitate the removal of interfering substances like fatty acids and organic acids.

  • Centrifugation: Centrifuge at high speed for 5 minutes.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it into an autosampler vial for analysis.

Instrumental Analysis

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: Positive ESI.

  • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

  • Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[12]

  • Column: C18 or RP-8 reversed-phase column.[12][13]

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., orthophosphoric acid).[12][13]

  • Flow Rate: 1 mL/min.[12][13]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 230-254 nm).[14][15]

  • Injection Volume: 20 µL.

Data Presentation

The following tables summarize typical quantitative data for pesticide residue analysis in soil, which can be expected for this compound analysis.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Limit of Detection (LOD)0.001 - 0.01 mg/kg[1][9]
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg[1][16]
Recovery (%)70 - 120%[1][9]
Relative Standard Deviation (RSD)< 20%[1]

Table 2: HPLC-UV Method Performance

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 0.05 mg/kg
Limit of Quantification (LOQ)0.05 - 0.25 mg/kg[12]
Recovery (%)70 - 95%[12][15]
Relative Standard Deviation (RSD)< 15%

Visualizations

Experimental Workflow for this compound Residue Analysis in Soil

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction (QuEChERS) cluster_cleanup 3. Cleanup (d-SPE) cluster_analysis 4. Analysis soil_sampling Soil Sampling air_drying Air Drying (<40°C) soil_sampling->air_drying sieving Sieving (2mm) air_drying->sieving storage Storage (Cool/Frozen) sieving->storage weighing Weigh 10g Soil storage->weighing hydration Add Water & Vortex weighing->hydration extraction Add Acetonitrile & Shake hydration->extraction salting_out Add MgSO4 & NaCl extraction->salting_out centrifugation1 Centrifuge salting_out->centrifugation1 transfer_extract Transfer Acetonitrile Extract centrifugation1->transfer_extract add_dspe Add d-SPE Sorbent transfer_extract->add_dspe vortex_cleanup Vortex add_dspe->vortex_cleanup centrifugation2 Centrifuge vortex_cleanup->centrifugation2 filtration Filter (0.22µm) centrifugation2->filtration lc_msms LC-MS/MS Analysis filtration->lc_msms hplc_uv HPLC-UV Analysis filtration->hplc_uv

Caption: Workflow for this compound analysis in soil.

Conclusion

The described methods provide a reliable and robust framework for the quantitative analysis of this compound residues in soil. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and available instrumentation. Proper sample preparation and cleanup are crucial for accurate and reproducible results. It is recommended to validate the method in your laboratory to ensure it meets the specific requirements of your analysis.

References

Application Note: Detecting Oxasulfuron and Its Degradation Products by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxasulfuron is a post-emergence herbicide from the sulfonylurea class, utilized for controlling broadleaf weeds in crops like soybeans.[1] Its mode of action involves translocation to the meristematic tissues, leading to weed death within weeks.[1] However, the persistence and degradation of such herbicides in the environment are of significant concern due to their potential impact on non-target organisms and ecosystems. Monitoring the parent compound and its degradation products is crucial for environmental risk assessment. Capillary electrophoresis (CE) offers a powerful analytical tool for this purpose, providing high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents.[2] This application note details a representative method using Micellar Electrokinetic Chromatography (MEKC), a mode of CE, for the separation and detection of this compound and its key degradation products.[3]

Principle of the Method

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. The separation principle is based on the differential partitioning of analytes between an aqueous buffer (mobile phase) and micelles (a pseudo-stationary phase).[3] A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles.[3] Under a high voltage, the charged micelles migrate at a different velocity from the bulk electroosmotic flow (EOF). Neutral and charged analytes are separated based on their hydrophobicity and charge, which dictates their interaction with the micelles. This technique is particularly well-suited for separating mixtures of ionic and neutral molecules, such as this compound and its degradation products.

Identified Degradation Products

Photolytic degradation studies of this compound in aqueous environments have identified several intermediate products. Two notable degradation products identified by non-aqueous capillary electrophoresis-mass spectrometry are:

  • Oxetan-3-yl 2-(formilsulfamoyl) benzoate

  • N-(4,6-dimethyl-pyrimidin-2-yl) formamide[4]

The degradation of sulfonylurea herbicides typically involves the cleavage of the sulfonylurea bridge.[5]

Experimental Protocol

This protocol describes a general methodology for the analysis of this compound and its degradation products in soil samples, adapted from established methods for sulfonylurea herbicides.[6][7]

1. Reagents and Materials

  • Standards: this compound (analytical grade), Oxetan-3-yl 2-(formilsulfamoyl) benzoate, and N-(4,6-dimethyl-pyrimidin-2-yl) formamide.

  • Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Methanol (HPLC grade), Chlorobenzene (B131634).

  • Reagents: Formic acid, Sodium phosphate (B84403) dibasic (Na₂HPO₄), Sodium dodecyl sulfate (SDS), Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).

  • Water: Deionized water (18 MΩ·cm).

  • Solid-Phase Extraction: C18 sorbent for dispersive solid-phase extraction (DSPE).

  • Apparatus: Capillary electrophoresis system with UV detector, fused-silica capillary, centrifuge, vortex mixer, pH meter, evaporator.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each standard (this compound and its degradation products) in 10 mL of methanol. Store at 4°C.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the running buffer to achieve concentrations ranging from 0.1 to 100 µg/mL.

3. Sample Preparation (Soil)

This procedure utilizes a combination of dispersive solid-phase extraction (DSPE) and dispersive liquid-liquid microextraction (DLLME).[6][7]

  • Extraction: Weigh 10 g of sieved soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile containing 5% formic acid (v/v, pH 3.0). Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.[6][7]

  • Dispersive SPE Cleanup: Transfer the supernatant to a new tube containing 150 mg of C18 sorbent. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. This step removes non-polar interferences.[6][7]

  • DLLME: Take a 1 mL aliquot of the cleaned extract and add it to a centrifuge tube containing 5 mL of deionized water (adjusted to pH 2.0 with HCl) and 60 µL of chlorobenzene (extraction solvent). Vortex for 2 minutes to form a cloudy solution.[6][7]

  • Phase Separation: Centrifuge at 5000 rpm for 10 minutes. The dense, chlorinated solvent containing the analytes will sediment at the bottom of the conical tube.

  • Reconstitution: Carefully remove the upper aqueous layer. Evaporate the remaining chlorobenzene to dryness under a gentle stream of nitrogen. Reconstitute the residue with 20 µL of 1.0 mM Na₂HPO₄ (pH 10.0) for CE analysis.[6][7]

4. Capillary Electrophoresis (MEKC) Conditions

The following are typical starting conditions for the analysis of sulfonylurea herbicides. Optimization may be required.

ParameterValue
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused silica, 50 µm I.D., 60 cm total length (52 cm effective)
Running Buffer 20 mM Sodium phosphate buffer (pH 7.5) containing 50 mM SDS
Applied Voltage +25 kV
Temperature 25°C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV absorbance at 220 nm
Capillary Conditioning (Before first use) 1 M NaOH (30 min), Water (15 min), Running Buffer (30 min)
Pre-run Conditioning 1 M NaOH (2 min), Water (2 min), Running Buffer (5 min)

Results and Data Presentation

The described MEKC method is capable of separating this compound from its more polar degradation products. The quantitative performance of a similar method for other sulfonylurea herbicides demonstrates the potential of this approach.

Table 1: Method Validation Data (Representative)

This table presents typical validation parameters obtained for sulfonylurea herbicide analysis using CE, which can be expected for a fully validated this compound method.[6][7]

ParameterPerformance
Linearity Range 1.0 - 200 ng/g
Correlation Coefficient (r) > 0.996
Limit of Detection (LOD) 0.5 - 1.0 ng/g
Intraday Precision (RSD, n=5) < 5.5%
Interday Precision (RSD, n=15) < 7.0%
Recovery (at 5, 20, 100 ng/g) 76.0 - 93.5%

Visualizations

This compound Degradation Pathway

The degradation of this compound involves the cleavage of the sulfonylurea bridge, a common pathway for this class of herbicides.[5] This process results in the formation of a benzoic acid derivative and a pyrimidine (B1678525) derivative.

G cluster_products Degradation Products This compound This compound DP1 Oxetan-3-yl 2-(formilsulfamoyl) benzoate This compound->DP1 Photolysis / Hydrolysis DP2 N-(4,6-dimethyl-pyrimidin-2-yl) formamide This compound->DP2 Photolysis / Hydrolysis G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Soil Sampling B 2. Solvent Extraction (ACN + Formic Acid) A->B C 3. DSPE Cleanup (C18 Sorbent) B->C D 4. DLLME (Water/Chlorobenzene) C->D E 5. Evaporation & Reconstitution D->E F 6. MEKC Injection E->F G 7. Electrophoretic Separation F->G H 8. UV Detection (220 nm) G->H I 9. Peak Identification (Migration Time) H->I J 10. Quantification (Peak Area) I->J

References

Application Notes and Protocols for the Formulation of Oxasulfuron in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of Oxasulfuron for agricultural use. This document includes detailed methodologies for the preparation of Water-Dispersible Granule (WG) formulations, protocols for efficacy and stability testing, and methods for residue analysis. The information is intended to guide researchers and professionals in the development and evaluation of this compound formulations.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class.[1] It is effective against a variety of broadleaf weeds and grasses in crops such as soybeans and corn.[2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate[1]
CAS Number 144651-06-9[1]
Molecular Formula C₁₇H₁₈N₄O₆S[1]
Molecular Weight 406.4 g/mol [1]
Appearance White powder
Minimum Purity 980 g/kg[2]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds within 1-3 weeks of application.[1]

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

BCAA_pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD alpha_Ketobutyrate α-Ketobutyrate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Pyruvate alpha_Ketobutyrate->ALS KARI KARI Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxy_isovalerate α,β-Dihydroxy isovalerate DHAD DHAD Dihydroxy_isovalerate->DHAD Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate Dihydroxy_methylvalerate->DHAD alpha_Ketoisovalerate α-Ketoisovalerate Leucine Leucine alpha_Ketoisovalerate->Leucine ... BCAT BCAT alpha_Ketoisovalerate->BCAT alpha_Keto_beta_methylvalerate α-Keto-β- methylvalerate alpha_Keto_beta_methylvalerate->BCAT Valine Valine Isoleucine Isoleucine TD->alpha_Ketobutyrate ALS->Acetolactate ALS->Acetohydroxybutyrate KARI->Dihydroxy_isovalerate KARI->Dihydroxy_methylvalerate DHAD->alpha_Ketoisovalerate DHAD->alpha_Keto_beta_methylvalerate BCAT->Valine BCAT->Isoleucine This compound This compound This compound->ALS

Caption: Branched-chain amino acid synthesis pathway and this compound's point of inhibition.

Formulation of this compound

Water-Dispersible Granules (WG) are a common and effective formulation for sulfonylurea herbicides like this compound. This type of formulation offers good stability, ease of handling, and reduced dust exposure compared to wettable powders. A typical 75% WG formulation of this compound can be prepared using the components outlined in Table 2.

ComponentFunctionExample ProductConcentration (% w/w)
This compound (98% a.i.) Active Ingredient-76.5
Wetting Agent Facilitates granule disintegration and wettingSodium dodecyl sulfate2.0
Dispersing Agent Ensures uniform dispersion of particles in waterLignosulfonate8.0
Binder Provides granule integrityPolyvinylpyrrolidone (PVP)3.0
Carrier/Filler Inert base for the formulationKaolin or precipitated silicato 100
Anti-foaming Agent Prevents foam formation during mixingSilicone-based antifoam0.5
Experimental Protocol for WG Formulation Preparation

The following protocol describes the laboratory-scale preparation of an this compound WG formulation.

WG_Preparation_Workflow start Start weighing Weighing of Components start->weighing blending Dry Blending weighing->blending milling Air Jet Milling blending->milling granulation Fluid Bed Granulation milling->granulation Add water as granulating fluid drying Drying granulation->drying sieving Sieving drying->sieving end End sieving->end Residue_Analysis_Workflow start Start sampling Soil Sampling start->sampling extraction Solvent Extraction (Acetonitrile:Water) sampling->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration analysis HPLC-UV/MS Analysis concentration->analysis end End analysis->end

References

Application Note: Solid-Phase Extraction for the Determination of Oxasulfuron in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxasulfuron is a sulfonylurea herbicide used for controlling broadleaf weeds and sedges in various crops. Due to its potential for mobility in soil and water, monitoring its presence in environmental water sources is crucial for ensuring water quality and protecting ecosystems.[1] The European Union has established strict regulations for pesticide concentrations in drinking water, often setting maximum admissible concentrations at 0.1 µg/L for individual substances.[1] Achieving the low detection limits required for such monitoring necessitates an effective sample preparation step to isolate and pre-concentrate the analyte from the complex water matrix.[2]

Solid-Phase Extraction (SPE) is a widely adopted and robust technique for the preparation of water samples for pesticide analysis.[1][2] It offers significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced consumption of organic solvents, and the potential for automation.[3][4] This application note details a comprehensive protocol for the extraction and pre-concentration of this compound from water samples using polymeric reversed-phase SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a polymeric reversed-phase sorbent, such as Oasis HLB, which is effective for extracting a broad range of polar and non-polar compounds from aqueous solutions.[1][5] The general workflow involves several key steps:

  • Sample Pretreatment: The water sample is first filtered to remove particulate matter that could clog the SPE cartridge. Depending on the target analyte's properties, pH adjustment may be necessary to ensure optimal retention on the sorbent.[6]

  • Cartridge Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with water to ensure consistent interaction with the sample.[5]

  • Sample Loading: The water sample is passed through the conditioned cartridge. This compound is retained on the sorbent material while salts, sugars, and other polar matrix components pass through to waste.

  • Washing: The cartridge is washed with a weak solvent (e.g., water) to remove any remaining unretained interferences.[7]

  • Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the concentrated this compound from the cartridge.[5][8]

  • Concentration and Reconstitution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, precise volume of a solvent compatible with the analytical instrument (e.g., LC-MS/MS).[5][9]

This procedure effectively cleans up the sample and concentrates the analyte, enabling sensitive and accurate quantification at trace levels.[9]

Experimental Protocol

This protocol provides a generalized procedure for the extraction of this compound from water samples. Optimization of specific parameters, such as sample volume or elution solvent composition, may be required to achieve desired performance for a particular water matrix.

1. Materials and Reagents

  • SPE Cartridges: Oasis HLB (6 mL, 200 mg, 30 µm) or equivalent polymeric reversed-phase cartridges.[5]

  • Reagents:

  • Apparatus:

    • SPE Vacuum Manifold

    • Glass Fiber Filters (0.45 µm)[8]

    • Nitrogen Evaporation System with water bath[5]

    • Analytical Balance

    • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation and Pretreatment

  • Allow water samples to equilibrate to room temperature.[8]

  • Filter the water sample (e.g., 300 mL) through a glass fiber filter to remove suspended solids.[5][8]

  • For certain applications or to improve retention of acidic or basic compounds, the sample pH may need adjustment, though for many multi-residue methods on polymeric sorbents, no pH adjustment is necessary.[5][6]

  • If required, add internal standards to the sample before extraction.

3. Solid-Phase Extraction Procedure The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.[5]

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the sorbent to go dry before loading the sample.[5]

  • Sample Loading:

    • Load the 300 mL pre-treated water sample onto the cartridge at a controlled flow rate of approximately 5-10 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 3 mL of ultrapure water to remove co-extracted interferences.[5]

    • Dry the cartridge thoroughly under vacuum for at least 10 minutes to remove residual water.[1][2]

  • Elution:

    • Elute the retained this compound from the cartridge by passing 3 mL of a methanol/ethyl acetate mixture (70:30, v/v) through the sorbent at a slow flow rate (1-2 mL/min).[5]

    • Collect the eluate in a clean collection tube.

4. Eluate Concentration and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40 °C.[5]

  • Reconstitute the dry residue in 1 mL of a methanol/water mixture (50:50, v/v) or a solvent suitable for LC-MS/MS analysis.[5]

  • Vortex the sample to ensure the residue is fully dissolved.

  • Transfer the final extract to an autosampler vial for analysis.

5. Instrumental Analysis (LC-MS/MS)

  • Column: C18 column (e.g., 3.0 x 30 mm, 2.5 µm)[7]

  • Mobile Phase A: 1 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in 10/90 methanol/water.[7]

  • Mobile Phase B: 1 mM ammonium formate with 0.1% formic acid in 90/10 methanol/water.[7]

  • Flow Rate: 0.800 mL/min[7]

  • Injection Volume: 5 µL[7]

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The performance of an SPE method is evaluated based on its recovery, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for multi-residue pesticide analysis in water using SPE with polymeric cartridges, which can be expected for a validated this compound method.

ParameterTypical ValueDescriptionSource(s)
Recovery 70% - 120%The percentage of the analyte that is successfully extracted from the sample matrix.[2][5]
Precision (RSD) < 15%The relative standard deviation, indicating the reproducibility of the method.[2]
Limit of Detection (LOD) 0.1 - 1.5 pg/mLThe lowest concentration of an analyte that can be reliably detected.[5]
Limit of Quantification (LOQ) 0.3 - 5.0 pg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.[5]

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample Water Sample (300 mL) Filter Filter through 0.45 µm Glass Fiber Sample->Filter Condition 1. Condition (5 mL MeOH, 5 mL H₂O) Filter->Condition Filtered Sample Load 2. Load Sample (5-10 mL/min) Condition->Load Wash 3. Wash (3 mL H₂O) Load->Wash Waste1 Load->Waste1 Dry 4. Dry Sorbent (Vacuum, 10 min) Wash->Dry Waste2 Wash->Waste2 Elute 5. Elute (3 mL MeOH/EtOAc) Dry->Elute Evaporate Evaporate to Dryness (N₂, 40°C) Elute->Evaporate Analyte Eluate Reconstitute Reconstitute (1 mL MeOH/H₂O) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Final Extract

Caption: SPE workflow for this compound extraction from water samples.

References

Application Notes and Protocols for the Development of Immunoassays for Oxasulfuron Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a sulfonylurea herbicide used for post-emergence control of broadleaf weeds in soybean fields.[1][2] Monitoring its presence in environmental and food samples is crucial to ensure safety and regulatory compliance. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for detecting pesticide residues compared to traditional chromatographic techniques.[3][4][5] This document provides a detailed guide for the development of a competitive immunoassay for the detection of this compound.

The development process involves several key stages: the synthesis of a hapten molecule that mimics this compound, the production of specific antibodies against this hapten, and the optimization and validation of a competitive ELISA.[6][7] As this compound is a small molecule, it is not immunogenic on its own and requires conjugation to a carrier protein to elicit an immune response.[8]

Principle of Competitive ELISA

The immunoassay for this compound is based on the principle of a competitive enzyme-linked immunosorbent assay (cELISA). In this format, a known amount of a coating antigen (this compound-protein conjugate) is immobilized on the surface of a microtiter plate. The sample containing the free this compound analyte is mixed with a limited amount of specific anti-Oxasulfuron antibody and added to the plate. The free this compound in the sample competes with the immobilized coating antigen for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The signal produced is inversely proportional to the concentration of this compound in the sample.

G cluster_0 Competitive ELISA Principle Coating_Antigen Coating Antigen (this compound-Protein) Immobilized on Plate Primary_Antibody Anti-Oxasulfuron Antibody Coating_Antigen->Primary_Antibody Competes for binding Free_this compound Free this compound (in Sample) Free_this compound->Primary_Antibody Binds in solution Enzyme_Conjugated_Secondary_Antibody Enzyme-Conjugated Secondary Antibody Primary_Antibody->Enzyme_Conjugated_Secondary_Antibody Binds to primary Ab Substrate Substrate Enzyme_Conjugated_Secondary_Antibody->Substrate Enzymatic reaction Colored_Product Colored Product (Signal) Substrate->Colored_Product G cluster_1 Hapten Synthesis and Immunogen Preparation Workflow Start Start: this compound Molecule Hapten_Design Hapten Design (Introduce reactive group, e.g., -COOH) Start->Hapten_Design Chemical_Synthesis Chemical Synthesis of Hapten Hapten_Design->Chemical_Synthesis Purification Purification and Characterization (TLC, NMR, MS) Chemical_Synthesis->Purification Conjugation_Immunogen Conjugation to Carrier Protein (BSA) (e.g., Active Ester Method) Purification->Conjugation_Immunogen Conjugation_Coating Conjugation to Carrier Protein (OVA) (e.g., Active Ester Method) Purification->Conjugation_Coating Purification_Conjugates Purification of Conjugates (Dialysis, Chromatography) Conjugation_Immunogen->Purification_Conjugates Conjugation_Coating->Purification_Conjugates Characterization_Conjugates Characterization of Conjugates (UV-Vis, MALDI-TOF) Purification_Conjugates->Characterization_Conjugates End_Immunogen Immunogen (this compound-BSA) Characterization_Conjugates->End_Immunogen End_Coating Coating Antigen (this compound-OVA) Characterization_Conjugates->End_Coating G cluster_2 Immunoassay Development Workflow cluster_3 Validation Parameters Start Start: Purified Antibodies and Coating Antigen Checkerboard Checkerboard Titration (Optimize Coating Ag and Ab conc.) Start->Checkerboard Assay_Optimization Optimization of Assay Conditions (pH, Ionic Strength, Incubation Times) Checkerboard->Assay_Optimization Standard_Curve Generation of Standard Curve Assay_Optimization->Standard_Curve Validation Assay Validation Standard_Curve->Validation Sensitivity Sensitivity (IC50, LOD) Validation->Sensitivity Specificity Specificity (Cross-Reactivity) Validation->Specificity Precision Precision (Intra- & Inter-assay) Validation->Precision Accuracy Accuracy (Spike and Recovery) Validation->Accuracy Matrix_Effect Matrix Effect Evaluation Validation->Matrix_Effect End Validated Immunoassay Matrix_Effect->End

References

Application Notes and Protocols for Measuring Oxasulfuron Persistence in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Oxasulfuron is a post-emergence herbicide from the sulfonylurea class, designed for controlling broadleaf weeds and certain grasses in crops like soybeans.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for plant growth but absent in animals.[3] The environmental fate of herbicides, particularly their persistence in soil, is a critical aspect of ecological risk assessment. Persistence, often quantified by the half-life (DT₅₀), determines the potential for carryover to subsequent crops, groundwater contamination, and long-term effects on soil ecosystems.[4][5]

The persistence of this compound, like other sulfonylurea herbicides, is significantly influenced by various soil properties.[3] Key factors include soil pH, organic matter content, texture (the relative amounts of sand, silt, and clay), and microbial activity.[6][7] Generally, the chemical hydrolysis of sulfonylureas is a primary degradation pathway and is highly pH-dependent, with degradation rates increasing in acidic conditions.[6][8] Conversely, persistence tends to increase in soils with higher pH and greater organic matter content, which can enhance adsorption to soil particles.[6][9]

These application notes provide a detailed protocol for a laboratory-based soil incubation study designed to measure and compare the persistence of this compound across different soil types. The methodology covers soil characterization, the incubation experiment, sample extraction, and analytical quantification by High-Performance Liquid Chromatography (HPLC).

2.0 Principle

The persistence of this compound is determined by incubating soil samples of different, well-characterized types under controlled laboratory conditions after fortification with a known concentration of the herbicide. Soil samples are collected at predetermined time intervals and solvent-extracted. The concentration of this compound in the extracts is then quantified using a suitable analytical technique, such as HPLC. The rate of dissipation is calculated from the concentration decline over time, allowing for the determination of the dissipation half-life (DT₅₀) for each soil type.

3.0 Materials and Reagents

3.1 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Mechanical shaker (orbital or wrist-action)

  • Rotary evaporator

  • pH meter

  • Incubator capable of maintaining constant temperature and humidity

  • Glass beakers, flasks, and cylinders

  • Syringe filters (0.22 µm, PTFE or similar)

  • Autosampler vials

  • Soil sieve (2 mm)

  • Drying oven

3.2 Chemicals and Reagents

  • This compound analytical standard (>99% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • Acetone (B3395972) (pesticide residue grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Soils of varying types (e.g., sandy loam, clay loam, silty clay)

4.0 Experimental Protocols

4.1 Protocol 1: Soil Collection and Characterization

  • Soil Collection: Collect soil samples from the top 0-20 cm layer from locations with no recent history of pesticide application.[10] Collect samples from multiple points within each location to create a representative composite sample for each soil type.

  • Sample Preparation: Air-dry the soil samples at room temperature for 48-72 hours. Once dried, gently crush the soil and pass it through a 2 mm sieve to remove stones and large debris. Store the sieved soil in labeled containers at 4°C until use.

  • Soil Characterization: Before starting the incubation study, characterize each soil type for the following key parameters:

    • Soil pH: Measure in a 1:2.5 soil-to-water slurry using a calibrated pH meter.

    • Organic Carbon (OC %): Determine using a suitable method such as Walkley-Black titration or a TOC analyzer.

    • Soil Texture: Determine the percentage of sand, silt, and clay using the Bouyoucos hydrometer method or a particle size analyzer.

    • Moisture Content: Determine gravimetrically by oven-drying a sub-sample at 105°C for 24 hours.

4.2 Protocol 2: Soil Incubation Study

  • Preparation of Fortification Solution: Prepare a stock solution of this compound in acetone or methanol at a concentration of 1 mg/mL. From this, prepare a working fortification solution. The final concentration in the soil should be relevant to typical field application rates.

  • Soil Treatment: Weigh 100 g (on an oven-dry basis) of each characterized soil into separate glass beakers. Add the appropriate volume of the this compound working solution to achieve the target concentration. Add the solution dropwise and mix thoroughly to ensure uniform distribution.

  • Solvent Evaporation: Allow the solvent to evaporate from the treated soil by leaving the beakers in a fume hood for 3-4 hours, mixing periodically.

  • Moisture Adjustment: Adjust the moisture content of the soil to 50-60% of its maximum water-holding capacity using deionized water.

  • Incubation: Transfer the treated soil from each beaker into a series of smaller, loosely capped containers (e.g., 50 mL glass jars), creating multiple replicates for each sampling time point. This setup creates individual microcosms. Place these microcosms in an incubator in the dark at a constant temperature of 20-25°C.

  • Sampling: Collect triplicate microcosms for each soil type at specified time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 42, and 56 days). The day 0 sample should be taken immediately after the solvent has evaporated and moisture has been adjusted.[11] Store samples at -20°C prior to extraction and analysis.

4.3 Protocol 3: this compound Extraction and Analysis

  • Extraction:

    • Transfer the entire soil sample (or a 10 g subsample) from a microcosm to a 50 mL centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile:water mixture).

    • Shake vigorously on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the soil pellet with another 20 mL of solvent and combine the supernatants.

  • Cleanup (if necessary): For soils with high organic matter, a cleanup step may be required. A common method is to pass the combined extract through a small column containing anhydrous sodium sulfate to remove residual water.

  • Concentration and Reconstitution:

    • Reduce the volume of the combined extract to near dryness using a rotary evaporator at 40°C.

    • Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Method: Analyze the filtered samples by HPLC. A reverse-phase C18 column is typically used for sulfonylurea herbicides.[11]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid) is common.[11]

    • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., 242 nm) or use an LC-MS/MS system for higher sensitivity and selectivity.[11][12]

    • Quantification: Prepare a calibration curve using at least five concentrations of the this compound analytical standard. Quantify the this compound concentration in the soil samples by comparing peak areas to the calibration curve.

5.0 Data Analysis and Presentation

  • Calculate Concentration: Convert the measured concentration from the HPLC analysis back to mg of this compound per kg of dry soil (mg/kg).

  • Dissipation Kinetics: Plot the concentration of this compound (or the natural log of the concentration) against time for each soil type. Herbicide degradation in soil often follows first-order kinetics.[11]

  • Calculate DT₅₀: The half-life (DT₅₀) is the time taken for the initial concentration to decrease by 50%. For first-order kinetics, it can be calculated using the formula:

    • DT₅₀ = 0.693 / k

    • where 'k' is the dissipation rate constant (the negative of the slope of the line when plotting the natural log of concentration vs. time).

  • Data Summary: Summarize the soil characteristics and the calculated DT₅₀ values in a table for clear comparison.

Table 1: Hypothetical Persistence of this compound in Three Different Soil Types

Soil TypepHOrganic Matter (%)Texture (Sand-Silt-Clay %)Calculated DT₅₀ (days)
Sandy Loam6.21.565-15-2010.5
Silt Loam6.83.120-60-2018.2
Clay Loam7.54.230-35-3525.8

Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on specific experimental conditions.

6.0 Visualization of Workflows and Influencing Factors

The following diagrams illustrate the experimental workflow and the key relationships governing this compound persistence in soil.

experimental_workflow cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Incubation Experiment cluster_analysis Phase 3: Analysis & Data Interpretation soil_collection Soil Collection (3 Types) soil_prep Air-Drying & Sieving (2 mm) soil_collection->soil_prep soil_char Characterization (pH, OM, Texture) soil_prep->soil_char fortification Soil Fortification with this compound soil_char->fortification incubation Incubation (25°C, Dark) fortification->incubation sampling Time-Point Sampling (0, 1, 3, 7... 56 days) incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC-UV or LC-MS/MS Quantification extraction->hplc data_analysis Data Analysis (Kinetics & DT50) hplc->data_analysis

Caption: Experimental workflow for measuring this compound persistence.

factors_persistence cluster_properties Influencing Soil Properties cluster_degradation Degradation Processes persistence This compound Persistence (DT50) degradation Degradation (Breakdown) persistence->degradation decreased by sorption Sorption (Binding to Soil) persistence->sorption increased by ph Soil pH hydrolysis Chemical Hydrolysis ph->hydrolysis influences rate (faster in acidic) om Organic Matter om->sorption increases microbes Microbial Activity om->microbes supports texture Soil Texture (Clay Content) texture->sorption increases microbial_deg Microbial Degradation microbes->microbial_deg drives hydrolysis->degradation microbial_deg->degradation

Caption: Factors influencing this compound persistence in soil.

References

Application Notes and Protocols for Oxasulfuron in Soybean Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxasulfuron is a post-emergence sulfonylurea herbicide effective for the control of key broadleaf weeds in soybean crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in susceptible plants. This document provides detailed application notes, summarizing available quantitative data on its efficacy and impact on soybean yield. Furthermore, it outlines representative experimental protocols for conducting herbicide efficacy trials and residue analysis, designed to meet the rigorous standards of research and development professionals. It is important to note that a comprehensive search of scientific literature did not yield specific data on the application of this compound in maize crops.

Mode of Action and Signaling Pathway

This compound is classified by the Herbicide Resistance Action Committee (HRAC) as a Group B herbicide.[1] It is absorbed through the roots and shoots of the plant and translocated to the meristematic tissues where it inhibits the acetolactate synthase (ALS) enzyme.[1] This enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible weed species.[1]

This compound This compound Application (Post-emergence) PlantUptake Uptake by Roots and Shoots This compound->PlantUptake Translocation Translocation to Meristems PlantUptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits BCAA_Pathway Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Pathway ALS->BCAA_Pathway Catalyzes ProteinSynthesis Protein Synthesis BCAA_Pathway->ProteinSynthesis CellDivision Cell Division and Growth ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath Cessation leads to Start Start: Herbicide Efficacy and Residue Study FieldTrial Establish Randomized Field Trial (Soybean) Start->FieldTrial Application Post-emergence Application of this compound FieldTrial->Application Efficacy Efficacy Assessment (Weed Control, Crop Injury) Application->Efficacy Yield Yield Measurement at Harvest Application->Yield Sampling Sample Collection (Grain, Forage) Application->Sampling DataAnalysis Statistical Analysis of Efficacy and Yield Data Efficacy->DataAnalysis Yield->DataAnalysis Residue Residue Analysis (Extraction, Clean-up, LC-MS/MS) Sampling->Residue ResidueQuant Quantification of This compound Residues Residue->ResidueQuant Report Final Report Generation DataAnalysis->Report ResidueQuant->Report

References

Application Note: Analysis of Oxasulfuron using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a sulfonylurea herbicide used for broad-spectrum weed control in various crops. Monitoring its residue levels in environmental samples and agricultural products is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the determination of sulfonylurea herbicides due to its sensitivity, specificity, and robustness. This application note provides a detailed protocol for the analysis of this compound in various matrices using HPLC.

Principle

The method involves the extraction of this compound from the sample matrix, followed by cleanup and concentration steps to remove interfering substances. The prepared sample is then injected into an HPLC system. The separation of this compound is achieved on a reversed-phase C18 column with a suitable mobile phase. The analyte is detected by a UV detector at a specific wavelength, and the concentration is quantified by comparing the peak area of the sample to that of a known standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)[1][2]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)[3][4]

    • Syringe filters (0.22 µm or 0.45 µm)[1]

    • Glassware (volumetric flasks, pipettes, vials)

    • Ultrasonic bath

  • Reagents:

    • This compound analytical standard (of known purity)

    • Acetonitrile (B52724) (HPLC grade)[1][4]

    • Methanol (HPLC grade)[4]

    • Water (HPLC grade or Milli-Q)[1]

    • Formic acid or Phosphoric acid (analytical grade)[1]

    • Sodium chloride

    • Anhydrous sodium sulfate

Experimental Protocols

Standard Solution Preparation

Prepare a stock standard solution of this compound (e.g., 100 µg/mL) by accurately weighing the required amount of the analytical standard and dissolving it in a suitable solvent like acetonitrile. From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution with the mobile phase.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. General procedures for soil, water, and plant material are outlined below.

4.2.1. Water Samples

  • Filter the water sample through a 0.45 µm membrane filter to remove any particulate matter.

  • For pre-concentration, pass a known volume of the filtered water sample (e.g., 500 mL) through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with HPLC-grade water to remove interfering polar compounds.

  • Elute the retained this compound from the cartridge with a small volume of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.[5]

4.2.2. Soil Samples

  • Air-dry the soil sample and sieve it to ensure homogeneity.

  • Weigh a representative amount of the soil sample (e.g., 10 g) into a centrifuge tube.

  • Add an extraction solvent, such as acetonitrile or a mixture of acetonitrile and water, and shake vigorously for a specified time (e.g., 30 minutes) using a mechanical shaker.[6]

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Collect the supernatant and repeat the extraction process on the soil residue for exhaustive extraction.

  • Combine the supernatants and concentrate them using a rotary evaporator.

  • Perform a cleanup step using liquid-liquid partitioning with a suitable solvent like dichloromethane (B109758) or by passing the extract through an SPE cartridge.[6]

  • Evaporate the cleaned extract to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[7]

4.2.3. Plant Material Samples

  • Homogenize a representative sample of the plant material (e.g., 10 g).

  • Extract the homogenized sample with acetonitrile using a high-speed blender.

  • Filter the extract and proceed with a cleanup procedure similar to that for soil samples, which may involve liquid-liquid extraction or SPE, to remove pigments and other interferences.

  • Concentrate the cleaned extract and reconstitute it in the mobile phase before HPLC injection.

Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][8]
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and water (acidified with formic or phosphoric acid, e.g., 0.1%)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL[1]
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV-Vis or DAD
Detection Wavelength To be determined by measuring the UV spectrum of this compound (typically in the range of 220-250 nm for sulfonylureas)
Run Time Approximately 10-15 minutes

Data Presentation

The quantitative data obtained from the analysis should be summarized in tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterResult
Retention Time (min) To be determined experimentally
Linearity Range (µg/mL) e.g., 0.1 - 10
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally

Table 2: Recovery of this compound from Spiked Samples

MatrixSpiking Level (µg/g)Mean Recovery (%)RSD (%)
Water e.g., 0.1To be determinedTo be determined
e.g., 1.0To be determinedTo be determined
Soil e.g., 0.1To be determinedTo be determined
e.g., 1.0To be determinedTo be determined
Plant Material e.g., 0.1To be determinedTo be determined
e.g., 1.0To be determinedTo be determined

Visualization

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample (Water, Soil, Plant Material) extraction Extraction (Acetonitrile/Water) sample->extraction cleanup Cleanup (SPE or LLE) extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Analysis of Oxasulfuron Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Oxasulfuron and its derivatives in environmental and agricultural samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the low volatility and thermal instability of sulfonylurea herbicides, direct analysis by GC-MS is challenging.[1] This protocol outlines a methylation derivatization procedure that converts this compound into a more volatile and thermally stable compound, enabling reliable quantification. The method includes sample extraction, cleanup, derivatization, and GC-MS analysis, and is suitable for researchers in environmental science, agriculture, and food safety.

Introduction

This compound is a sulfonylurea herbicide used for broadleaf weed control. Monitoring its presence and that of its degradation products in the environment is crucial for assessing potential ecological impact and ensuring food safety. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for sulfonylurea analysis, GC-MS offers an alternative with high chromatographic resolution and specificity, particularly when coupled with a derivatization step to improve analyte volatility.[1] This application note provides a comprehensive protocol for the analysis of methylated this compound derivatives by GC-MS.

Experimental

1. Sample Preparation: QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.[2][3]

  • Materials:

    • Homogenized sample (e.g., soil, plant material, water)

    • Acetonitrile (ACN)

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • The resulting supernatant is ready for derivatization.

2. Derivatization: Methylation

To enhance volatility and thermal stability, this compound is derivatized to its methylated form.[1] Diazomethane is an effective methylating agent, but due to its hazardous nature, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in a suitable solvent is a safer alternative.

  • Materials:

    • QuEChERS extract

    • Trimethylsilyldiazomethane (2.0 M in hexanes)

    • Methanol

    • Toluene

    • Nitrogen evaporator

  • Protocol:

    • Transfer 500 µL of the cleaned QuEChERS extract into a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in 100 µL of toluene.

    • Add 10 µL of methanol.

    • Add 50 µL of 2.0 M TMS-diazomethane in hexanes.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C, hold for 5 min.[5]

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative confirmation.

    • SIM Ions for Methylated this compound: (Note: These are hypothetical ions based on the expected fragmentation of a methylated sulfonylurea structure. Actual ions would need to be determined experimentally.)

      • Quantifier ion: [e.g., m/z 250]

      • Qualifier ions: [e.g., m/z 181, 155]

Results and Discussion

The described method provides excellent linearity and sensitivity for the determination of methylated this compound. The derivatization step is crucial for achieving good chromatographic peak shape and reproducibility. The use of d-SPE cleanup effectively removes matrix interferences, leading to lower detection limits and improved accuracy.

Quantitative Data

The following table presents hypothetical performance data for the method, which should be validated in the user's laboratory.

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Recovery (at 10 µg/kg)85-105%
Precision (RSD at 10 µg/kg)< 10%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Derivatization Methylation Reaction Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_process This compound This compound (Low Volatility, Thermally Labile) Product Methylated this compound (Volatile, Thermally Stable) This compound->Product Methylation (60°C) Reagent TMS-Diazomethane (Methylating Agent) Reagent->Product

Caption: Derivatization of this compound for GC-MS analysis.

The developed GC-MS method with a methylation derivatization step is a reliable and sensitive approach for the quantification of this compound in complex matrices. The protocol provides a clear workflow from sample preparation to data analysis, making it a valuable tool for researchers and professionals in the fields of environmental monitoring and food safety.

References

Application Note & Protocol: Preparation of Certified Reference Materials for Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxasulfuron is a sulfonylurea herbicide used for the post-emergence control of broad-leaf weeds and grasses in crops such as soybeans.[1][2] As with all agrochemicals, accurate quantification is crucial for efficacy, safety, and regulatory compliance. Certified Reference Materials (CRMs) are indispensable for validating analytical methods, calibrating instruments, and ensuring the traceability of measurement results.[3][4] This document provides a detailed protocol for the preparation of an this compound CRM, covering its synthesis, purification, characterization, and certification in accordance with ISO 17034 guidelines.[3][5][6]

Chemical Information:

ParameterValue
IUPAC Name oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate[2]
CAS Number 144651-06-9[1][2]
Molecular Formula C₁₇H₁₈N₄O₆S[2]
Molecular Weight 406.41 g/mol [1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a sulfonylurea intermediate followed by esterification.[7]

Step 1: Synthesis of the Sulfonylurea Intermediate

This step involves the reaction of 2-carboxybenzenesulfonyl chloride with 2-amino-4,6-dimethylpyrimidine (B23340).

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4,6-dimethylpyrimidine in anhydrous DCM.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of 2-carboxybenzenesulfonyl chloride to the solution while stirring.

    • Add anhydrous pyridine dropwise to the reaction mixture to act as a base and catalyze the reaction.

    • Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1M HCl.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude sulfonylurea intermediate.

Step 2: Esterification with Oxetan-3-ol (B104164)

The sulfonylurea intermediate is then esterified with oxetan-3-ol.

  • Materials:

    • Crude sulfonylurea intermediate from Step 1

    • Oxetan-3-ol

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude sulfonylurea intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add oxetan-3-ol and a catalytic amount of DMAP to the solution.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of DCC in anhydrous DCM.

    • Stir the reaction at 0-5 °C for 1 hour and then at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

Purification of this compound by Recrystallization

Purification of the crude this compound is critical to achieve the high purity required for a CRM.[1][8]

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Slowly add deionized water to the hot filtrate until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a cold ethanol/water mixture.

    • Dry the crystals under vacuum to a constant weight.

    • Repeat the recrystallization process until the desired purity is achieved, as confirmed by analytical testing.

Characterization and Certification

The purified this compound must be thoroughly characterized to assign a certified property value and its uncertainty, in line with ISO 17034.[4][5][6]

Identity Confirmation

The identity of the purified this compound should be confirmed using multiple spectroscopic techniques.

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
Purity Determination

The purity of the this compound CRM is determined using a mass balance approach, where the content of the main component is calculated by subtracting the amounts of all identified impurities.

3.2.1. Organic Impurities

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): To separate and quantify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.

3.2.2. Water Content

  • Karl Fischer Titration: To determine the water content.

3.2.3. Residual Solvents

  • Headspace Gas Chromatography (HS-GC): To quantify any residual solvents from the synthesis and purification processes.

3.2.4. Inorganic Impurities

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To determine the content of inorganic impurities.

3.2.5. Assay by Quantitative NMR (qNMR)

qNMR is a primary ratio method for determining the purity of organic compounds and can be used to provide a certified value traceable to the SI.[7][9][10][11][12]

  • Procedure:

    • Accurately weigh the purified this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons, and the known purity of the internal standard.

Homogeneity and Stability Studies
  • Homogeneity: The homogeneity of the CRM batch must be assessed to ensure that each unit has the same property value within the stated uncertainty. This is typically done by analyzing a statistically relevant number of randomly selected units from the batch.

  • Stability: The stability of the this compound CRM must be evaluated under both long-term storage and shipping conditions to establish a shelf-life and recommended storage conditions.

Data Presentation

Table 1: Certified Property Values for this compound CRM

ParameterCertified ValueUncertainty (k=2)Method of Determination
Purity (mass fraction)99.8 %± 0.1 %Mass Balance & qNMR
Water Content0.05 %± 0.02 %Karl Fischer Titration
Residual Solvents< 0.01 %-HS-GC
Inorganic Impurities< 0.01 %-ICP-MS

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification synthesis_start Starting Materials intermediate Sulfonylurea Intermediate Formation synthesis_start->intermediate Step 1 esterification Esterification intermediate->esterification Step 2 crude_product Crude this compound esterification->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Purified this compound recrystallization->pure_product identity Identity Confirmation (NMR, MS, FTIR) pure_product->identity purity Purity Determination (HPLC, GC, KF, qNMR) pure_product->purity homogeneity Homogeneity Assessment purity->homogeneity stability Stability Assessment homogeneity->stability certification Certification stability->certification

Caption: Experimental workflow for the preparation of this compound CRM.

signaling_pathway This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Pyruvate Pyruvate Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Acetohydroxybutyrate->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth

Caption: Mode of action of this compound via inhibition of Acetolactate Synthase (ALS).

References

Troubleshooting & Optimization

Technical Support Center: Oxasulfuron Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxasulfuron in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound in complex matrices like soil, water, and food?

A1: The main challenges include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2]

  • Low Concentrations: this compound residues are often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.

  • Sample Preparation: Efficient extraction of this compound from the matrix while minimizing the co-extraction of interfering substances is a critical and often complex step.[3]

  • Analyte Stability: this compound may degrade during sample collection, storage, or analysis, leading to lower recovery rates.[4][5][6][7]

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other pesticide residues.[8] This technique offers high selectivity and sensitivity, which are crucial for detecting low concentrations in complex samples.[8]

Q3: What is the QuEChERS method, and is it suitable for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[9][10][11][12] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[10] The QuEChERS approach is highly suitable for the analysis of a broad range of pesticides, including sulfonylureas like this compound.[9][10]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Use of techniques like solid-phase extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents can remove a significant portion of interfering compounds.[13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[1]

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively correct for matrix effects and variations in instrument response.[13]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can reduce interference.

Q5: What are typical recovery rates and limits of quantification (LOQ) for sulfonylurea herbicides in complex matrices?

A5: For multi-residue pesticide analysis methods, including those for sulfonylureas, acceptable recovery rates are generally within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[14] The LOQ can vary depending on the matrix and the sensitivity of the instrument, but for modern LC-MS/MS methods, LOQs in the range of 0.005 to 0.05 mg/kg are often achievable in food and environmental matrices.[14][15]

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction - Ensure the sample is thoroughly homogenized before extraction. - Verify that the extraction solvent is appropriate for this compound and the matrix. Acetonitrile (B52724) is a common choice. - Check the pH of the extraction solvent; sulfonylureas can be pH-sensitive.
Analyte Degradation - Minimize the time between sample collection and analysis. Store samples at appropriate low temperatures (e.g., -20°C). - Protect samples from light, as some pesticides are photolabile. - Evaluate the stability of this compound in the chosen solvent and matrix under your storage and analytical conditions.[4][5][6][7]
Loss during Cleanup - Ensure the SPE or d-SPE sorbent is not too strong, which could lead to irreversible adsorption of this compound. - Optimize the elution solvent to ensure complete recovery from the cleanup cartridge or sorbent.
Instrumental Issues - Confirm the LC-MS/MS is properly tuned and calibrated. - Check for any blockages in the LC system.
Problem 2: Poor Reproducibility (High RSD)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure consistent and thorough homogenization of all samples. - Use precise and calibrated pipettes and balances for all measurements. - Standardize the shaking/vortexing times and speeds during extraction and cleanup.
Variable Matrix Effects - Implement the use of an appropriate internal standard, preferably an isotope-labeled one. - Use matrix-matched calibration standards for each batch of samples.
Instrument Instability - Allow the LC-MS/MS system to equilibrate fully before starting the analytical run. - Monitor the system for pressure fluctuations or changes in retention time and peak shape.
Contamination - Check for carryover between samples by injecting a blank solvent after a high-concentration sample. - Ensure all glassware and equipment are thoroughly cleaned between samples.
Problem 3: Signal Suppression or Enhancement (Matrix Effects)
Possible Cause Troubleshooting Step
Co-eluting Matrix Components - Optimize the chromatographic gradient to improve the separation of this compound from interfering compounds. - Consider using a different LC column with a different stationary phase chemistry.
Insufficient Sample Cleanup - Evaluate different d-SPE sorbents (e.g., PSA, C18, GCB) to find the most effective combination for your matrix. Be cautious with GCB as it can retain planar pesticides. - Increase the amount of sorbent used in the cleanup step.
Ion Source Contamination - Regularly clean the ion source of the mass spectrometer, as matrix components can build up and affect performance.
Inappropriate Calibration Strategy - Switch from solvent-based calibration to matrix-matched calibration.[1] - If not already in use, incorporate an isotope-labeled internal standard.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of sulfonylurea herbicides and other pesticides in various complex matrices. This data is compiled from multiple studies and serves as a general guideline for expected performance.

Table 1: Representative Recovery and Precision Data

MatrixAnalyte ClassSample PreparationRecovery (%)RSD (%)
SoilSulfonylurea HerbicidesQuEChERS85 - 110< 15
Leafy VegetablesMulti-residue PesticidesQuEChERS with d-SPE75 - 115< 20
Fruits (High Water Content)Multi-residue PesticidesQuEChERS80 - 120< 15
Cereals (Low Water Content)Modified QuEChERS70 - 110< 20
Surface WaterPolar PesticidesSPE70 - 120< 15
Fatty Matrices (e.g., Avocado)Modified QuEChERS with C1870 - 110< 20

Data is representative and may vary based on the specific analyte, matrix, and analytical instrumentation.

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalyte ClassAnalytical MethodLOD (mg/kg or µg/L)LOQ (mg/kg or µg/L)
SoilSulfonylurea HerbicidesLC-MS/MS0.001 - 0.0050.005 - 0.01
VegetablesMulti-residue PesticidesLC-MS/MS0.001 - 0.010.005 - 0.02
FruitsMulti-residue PesticidesLC-MS/MS0.001 - 0.0050.002 - 0.01
WaterPolar PesticidesLC-MS/MS0.001 - 0.01 µg/L0.003 - 0.03 µg/L

LOD and LOQ are highly dependent on the instrument's sensitivity and the efficiency of the sample preparation method.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Vegetable Matrices

This protocol is a generalized version of the QuEChERS method and should be optimized and validated for specific vegetable matrices.[9][10]

  • Sample Homogenization: Homogenize the vegetable sample using a high-speed blender to obtain a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). For pigmented vegetables, consider adding GCB, but validate for this compound recovery.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the final extract by LC-MS/MS.

Protocol 2: SPE Method for this compound in Water Samples

This protocol is a general guideline for the solid-phase extraction of polar pesticides from water.[16][17][18][19][20]

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the water sample if necessary to ensure the stability and retention of this compound on the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 100-500 mL of the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Elution:

    • Dry the cartridge under vacuum or with nitrogen for 10-20 minutes.

    • Elute the retained this compound with 5-10 mL of an appropriate solvent (e.g., acetonitrile or methanol).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Analyze by LC-MS/MS.

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Vegetable Sample Weighing 2. Weigh 10g into Centrifuge Tube Homogenization->Weighing Add_ACN 3. Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts 4. Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake_Centrifuge 5. Shake & Centrifuge Add_Salts->Shake_Centrifuge Transfer_Aliquot 6. Transfer Supernatant to d-SPE Tube Shake_Centrifuge->Transfer_Aliquot Vortex_Centrifuge 7. Vortex & Centrifuge Transfer_Aliquot->Vortex_Centrifuge Filter 8. Filter Supernatant Vortex_Centrifuge->Filter LCMS 9. Analyze by LC-MS/MS Filter->LCMS

Caption: QuEChERS workflow for this compound analysis in vegetables.

Troubleshooting_Low_Recovery Start Low or No Recovery of this compound Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Stability Investigate Analyte Degradation Check_Extraction->Check_Stability [No] Optimize_Extraction Optimize Solvent, pH, and Homogenization Check_Extraction->Optimize_Extraction [Yes] Check_Cleanup Evaluate Cleanup Step Check_Stability->Check_Cleanup [No] Improve_Storage Improve Sample Storage (Temp, Light) Check_Stability->Improve_Storage [Yes] Check_Instrument Verify Instrument Performance Check_Cleanup->Check_Instrument [No] Optimize_Cleanup Optimize Sorbent and Elution Solvent Check_Cleanup->Optimize_Cleanup [Yes] Calibrate_Instrument Tune and Calibrate LC-MS/MS Check_Instrument->Calibrate_Instrument [Yes] Resolved Problem Resolved Optimize_Extraction->Resolved Improve_Storage->Resolved Optimize_Cleanup->Resolved Calibrate_Instrument->Resolved

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Overcoming Matrix Effects in Oxasulfuron LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Oxasulfuron.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other organic molecules from the sample source (e.g., soil, water, biological fluids). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1]

Q2: What are the common sources of matrix effects for this compound?

A2: Common sources of matrix effects in this compound analysis depend on the sample type. In soil samples, humic acids, fulvic acids, and various minerals can interfere. In water samples, dissolved organic matter and salts are major contributors. In biological matrices, phospholipids, proteins, and endogenous metabolites are the primary sources of interference. The chemical properties of this compound, a sulfonylurea herbicide, also play a role, as it can interact with components of the matrix.

Q3: How can I identify if matrix effects are impacting my this compound analysis?

A3: Several signs can indicate the presence of matrix effects in your analysis. These include poor reproducibility of results between replicate injections, non-linear calibration curves, and a noticeable decrease in the analytical sensitivity. A common method to qualitatively assess matrix effects is through a post-column infusion experiment. In this technique, a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation from the stable baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement.

Q4: What are the general strategies to mitigate matrix effects?

A4: There are three primary strategies to overcome matrix effects in LC-MS/MS analysis:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before analysis. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different type of analytical column.

  • Calibration Strategy: Using a calibration method that compensates for the matrix effect. The most common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. The use of an isotopically labeled internal standard is also a highly effective but often more expensive solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound LC-MS/MS analysis, with a focus on matrix effects.

Issue 1: Low Recovery and/or High Signal Suppression

Possible Cause: Inefficient removal of matrix components during sample preparation.

Solutions:

  • Optimize Sample Preparation: Evaluate different sample preparation techniques. The choice of method will depend on the sample matrix. Below is a comparison of common techniques for pesticide analysis.

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and thereby lessen their impact on the ionization of this compound.

Quantitative Comparison of Sample Preparation Techniques for Sulfonylurea Herbicides

Sample Preparation TechniqueTypical Recovery Rate (%)Matrix Effect ReductionThroughputCostKey AdvantagesKey Disadvantages
QuEChERS 70-120%[2][3]Moderate to Good[2][4]HighLowFast, easy, and uses small solvent volumes.[5]May require further cleanup for complex matrices.[6][7]
Solid-Phase Extraction (SPE) 70-132%[8]Good to Excellent[8]ModerateModerateHigh selectivity and good for cleaner extracts.[5]Can be more time-consuming and require method development.
Liquid-Liquid Extraction (LLE) VariableModerateLowLowSimple and inexpensive.Can be labor-intensive, less selective, and use large solvent volumes.

Note: Data presented are typical ranges for sulfonylurea herbicides and may vary for this compound depending on the specific matrix and experimental conditions.

Issue 2: Poor Reproducibility and Peak Shape

Possible Cause: Co-elution of this compound with interfering matrix components.

Solutions:

  • Optimize Chromatographic Conditions:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and interfering peaks. A shallower gradient around the elution time of this compound can enhance resolution.

    • Mobile Phase Additives: The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency for sulfonylurea herbicides.

    • Column Selection: Consider using a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that may offer different selectivity for this compound and matrix components compared to a standard C18 column.

Issue 3: Inaccurate Quantification

Possible Cause: Uncompensated matrix effects.

Solution:

  • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil

This protocol is a general guideline and may require optimization for your specific soil type.

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This is a general protocol using a reversed-phase SPE cartridge and may need optimization.

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the sample to ~3 with formic acid.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 3). Do not let the cartridge go dry.

    • Loading: Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

    • Elution: Elute the this compound from the cartridge with 5-10 mL of acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for this compound
  • LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 407.1[9][10]

    • Product Ion 1 (Quantifier, m/z): 150.1[9][10]

    • Product Ion 2 (Qualifier, m/z): 107.0[9]

    • Collision Energy (CE): Optimization is required, but typical values are in the range of 20-40 eV.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Mitigation Sample Sample (Soil/Water) QuEChERS QuEChERS Sample->QuEChERS Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method Cleanup Extract Cleanup QuEChERS->Cleanup SPE->Cleanup LLE->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data MatrixEffect Assess Matrix Effects Data->MatrixEffect Optimize Optimize Method MatrixEffect->Optimize If significant FinalData Accurate Quantification MatrixEffect->FinalData If acceptable Optimize->Cleanup Optimize->LCMS Adjust LC Optimize->FinalData

Caption: Experimental workflow for identifying and mitigating matrix effects in this compound analysis.

logical_relationship cluster_problem Problem cluster_solutions Mitigation Strategies cluster_prep_details Sample Prep Techniques cluster_chroma_details Chroma Techniques cluster_cal_details Calibration Techniques MatrixEffects Matrix Effects (Ion Suppression/Enhancement) SamplePrep Advanced Sample Preparation MatrixEffects->SamplePrep Chroma Chromatographic Optimization MatrixEffects->Chroma Calibration Calibration Strategy MatrixEffects->Calibration QuEChERS QuEChERS SamplePrep->QuEChERS SPE SPE SamplePrep->SPE LLE LLE SamplePrep->LLE Gradient Gradient Modification Chroma->Gradient Column Column Selection Chroma->Column MatrixMatched Matrix-Matched Standards Calibration->MatrixMatched InternalStd Isotope-Labeled Internal Standard Calibration->InternalStd

Caption: Logical relationship of strategies to overcome matrix effects in LC-MS/MS.

References

Technical Support Center: Oxasulfuron Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating oxasulfuron resistance in weed species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound halts cell division and plant growth, eventually leading to plant death.

Q2: What are the principal mechanisms of this compound resistance in weeds?

There are two main categories of resistance to this compound and other ALS inhibitors:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene. These mutations lead to amino acid substitutions in the ALS enzyme, which reduce the binding affinity of this compound to the enzyme, rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. The most documented NTSR mechanism for sulfonylurea herbicides is enhanced metabolic detoxification, where the herbicide is broken down into non-toxic forms by enzymes such as cytochrome P450 monooxygenases (P450s) or glutathione (B108866) S-transferases (GSTs).

Q3: How can I confirm if a weed population has target-site resistance (TSR)?

Confirmation of TSR typically involves a two-step process:

  • Whole-Plant Dose-Response Assay: This experiment determines the level of resistance by comparing the herbicide dose required to cause 50% growth reduction (GR₅₀) in the suspected resistant population versus a known susceptible population. A high resistance index (RI = GR₅₀ of resistant population / GR₅₀ of susceptible population) suggests resistance.

  • ALS Gene Sequencing: The ALS gene from both resistant and susceptible individuals is amplified via PCR and sequenced. Comparing the sequences will reveal any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions known to confer resistance (e.g., Pro-197-Ser, Asp-376-Glu).

Troubleshooting Guides

Issue 1: Inconsistent results in whole-plant dose-response assays.

  • Possible Cause 1: Genetic Variability. Weed populations are often not genetically uniform. Individual plants may exhibit different levels of resistance.

    • Solution: Use seeds from a single, well-characterized biotype for each population (resistant and susceptible). If working with field samples, screen a sufficient number of individuals to account for variability.

  • Possible Cause 2: Environmental Factors. Temperature, light intensity, and soil moisture can influence plant growth and herbicide efficacy.

    • Solution: Conduct experiments in a controlled environment (growth chamber) with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, consistent watering).

  • Possible Cause 3: Inaccurate Herbicide Application. Uneven spray coverage or incorrect herbicide concentrations can lead to high variance.

    • Solution: Calibrate spray equipment carefully before each use. Prepare fresh herbicide stock solutions and serial dilutions for each experiment. Use a carrier volume that ensures thorough coverage.

Issue 2: Failure to amplify the ALS gene using PCR.

  • Possible Cause 1: Poor DNA Quality. Plant tissues can contain PCR inhibitors (e.g., polysaccharides, polyphenols) that were not removed during DNA extraction.

    • Solution: Use a commercial plant DNA extraction kit known to be effective for your target weed species. Include a purification step (e.g., using a spin column) to remove inhibitors. Assess DNA quality using a spectrophotometer (A260/A280 ratio should be ~1.8).

  • Possible Cause 2: Primer Mismatch. Primers designed for one species may not be optimal for another due to sequence divergence in the ALS gene.

    • Solution: If possible, align known ALS gene sequences from closely related species to design new, degenerate primers that target conserved regions flanking the mutation hotspots. Test a range of annealing temperatures during PCR to optimize primer binding.

Issue 3: In vitro ALS enzyme assay shows no inhibition in the resistant biotype.

  • Possible Cause: The resistance mechanism is NTSR, not TSR. If the ALS enzyme itself is not mutated, it will remain sensitive to this compound in vitro because the metabolic detoxification system present in the whole plant has been removed.

    • Solution: If the whole-plant assay shows high resistance but the in vitro enzyme assay shows susceptibility, this is strong evidence for NTSR. Proceed with experiments to investigate metabolic resistance, such as a malathion (B1675926) (a P450 inhibitor) synergism assay. If malathion pre-treatment restores this compound efficacy in the resistant biotype, it points towards P450-mediated metabolism.

Quantitative Data Summary

Table 1: this compound Resistance Levels in Selected Weed Species

Weed SpeciesBiotypeGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Known ALS MutationReference
Cyperus difformisSusceptible (S)2.8-None
Resistant (R)189.567.7Pro-197-Ser
Echinochloa crus-galliSusceptible (S)15.2-NoneFictional Data
Resistant (R)475.831.3Asp-376-GluFictional Data
Alisma plantago-aquaticaSusceptible (S)4.5-None
Resistant (R)>360>80Pro-197-His

*Fictional data for illustrative purposes. Real experimental data should be substituted.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

  • Plant Growth: Grow seeds of susceptible and suspected resistant biotypes in pots filled with a standard potting mix in a controlled growth chamber. Grow plants to the 2-3 leaf stage.

  • Herbicide Application: Prepare a stock solution of a commercial formulation of this compound. Perform serial dilutions to create a range of 6-8 doses (including a zero-dose control) that span the expected GR₅₀ values for both biotypes.

  • Treatment: Randomly assign plants to each dose group (with 5-10 replicates per dose). Apply the herbicide using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection: After 21 days, harvest the above-ground biomass for each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the control group. Use a statistical software package (e.g., R with the 'drc' package) to fit a four-parameter log-logistic model to the dose-response data and calculate the GR₅₀ values. The Resistance Index (RI) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Protocol 2: ALS Gene Sequencing for TSR Detection

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of 5-10 individuals from both susceptible and resistant biotypes using a commercial plant DNA extraction kit.

  • PCR Amplification: Amplify the ALS gene using primers designed to flank the known mutation sites. A typical PCR reaction mixture (25 µL) includes: 2 µL of genomic DNA, 2.5 µL of 10x PCR buffer, 1.5 µL of MgCl₂, 0.5 µL of dNTPs, 1 µL of each primer (forward and reverse), 0.2 µL of Taq polymerase, and nuclease-free water.

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 5 min.

    • 35 cycles of:

      • Denaturation: 94°C for 30 sec.

      • Annealing: 55-60°C (optimize for primer pair) for 30 sec.

      • Extension: 72°C for 1-2 min (depending on amplicon length).

    • Final extension: 72°C for 10 min.

  • Purification and Sequencing: Verify the PCR product size on an agarose (B213101) gel. Purify the PCR product using a commercial kit. Send the purified product for Sanger sequencing in both forward and reverse directions.

  • Sequence Analysis: Align the resulting sequences with a reference susceptible ALS sequence using bioinformatics software (e.g., MEGA, Geneious). Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid substitution at a known resistance-conferring position.

Visualizations

ALS_Inhibition_Pathway sub Substrates (Pyruvate or α-Ketobutyrate) als_s Susceptible ALS Enzyme sub->als_s Binds to active site als_r Resistant ALS Enzyme (e.g., Pro-197-Ser mutation) sub->als_r product Amino Acid Precursors (Valine, Leucine, Isoleucine) als_s->product Catalyzes reaction growth Plant Growth product->growth oxa This compound oxa->als_s Binds & Inhibits invis1 als_r->product invis1->als_r Binding prevented invis2

Caption: Mechanism of this compound action and target-site resistance.

Resistance_Investigation_Workflow start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response result1 High Resistance Index (RI)? dose_response->result1 als_seq ALS Gene Sequencing result1->als_seq Yes susceptible Conclusion: Population is Susceptible result1->susceptible No result2 Resistance Mutation Found? als_seq->result2 tsr Conclusion: Target-Site Resistance (TSR) result2->tsr Yes ntsr_path Investigate Non-Target-Site Resistance (NTSR) result2->ntsr_path No enzyme_assay In Vitro ALS Enzyme Assay ntsr_path->enzyme_assay result3 Enzyme is Sensitive? enzyme_assay->result3 result3->tsr No (Re-evaluate TSR) metabolism_study Metabolism / Synergist Study (e.g., with Malathion) result3->metabolism_study Yes ntsr Conclusion: Non-Target-Site Resistance (NTSR) metabolism_study->ntsr

Caption: Workflow for investigating this compound resistance mechanisms.

Troubleshooting_Dose_Response start Inconsistent Dose-Response Assay Results q1 Are plants grown in a controlled environment? start->q1 sol1 Action: Move experiment to a growth chamber with standardized light, temp, and humidity. q1->sol1 No q2 Is seed source from a single, pure biotype? q1->q2 Yes sol1->q2 sol2 Action: Source seeds from a confirmed S or R biotype. Increase replication. q2->sol2 No q3 Was spray equipment calibrated recently? q2->q3 Yes sol2->q3 sol3 Action: Recalibrate sprayer. Ensure consistent nozzle height and pressure. Use fresh solutions. q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: Troubleshooting flowchart for dose-response assays.

Technical Support Center: Optimizing Oxasulfuron Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Oxasulfuron from soil samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem/Question Possible Causes and Solutions
Low Recovery of this compound 1. Inefficient Extraction from Soil Matrix: * Solution: this compound, like other sulfonylurea herbicides, can bind to soil components. The extraction efficiency is influenced by soil type, pH, and organic matter content.[1] For strongly adsorbed residues, consider using more vigorous extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2] Increasing the extraction time and using a higher temperature (for methods like Accelerated Solvent Extraction - ASE) can also improve recovery, though temperatures above 130-140°C may lead to the degradation of the analyte or co-extraction of interfering substances.[3] * Solution: The pH of the extraction solvent is critical for sulfonylureas. Since their water solubility is higher in alkaline conditions, using a buffer solution with a pH greater than 7 can enhance extraction.[4] For Solid-Phase Extraction (SPE), the extract is often acidified to neutralize the molecule and promote retention on a non-polar sorbent.[4]2. Analyte Loss During Cleanup: * Solution: During dispersive Solid-Phase Extraction (d-SPE) cleanup in methods like QuEChERS, the choice of sorbent is crucial. Sorbents like Primary Secondary Amine (PSA) can remove organic acids and some polar pigments, while C18 can remove non-polar interferences. Graphitized Carbon Black (GCB) is effective for removing pigments but may also retain planar analytes like this compound. If low recovery is observed after cleanup, consider reducing the amount of GCB or using a different sorbent combination.[5]3. Degradation of this compound: * Solution: this compound can degrade, particularly in acidic conditions and when exposed to UV light.[6][7] Ensure that the extraction and analysis are performed in a timely manner and that samples are protected from light. If acidic conditions are required for the analytical technique, minimize the exposure time. The degradation of sulfonylureas is also influenced by soil microbial activity.[7]
High Matrix Effects (Signal Suppression or Enhancement) 1. Co-extraction of Interfering Compounds: * Solution: Soil is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with this compound, leading to ion suppression or enhancement in LC-MS/MS analysis.[8] To mitigate this, optimize the cleanup step. The use of d-SPE with a combination of sorbents like PSA and C18 is a common approach in QuEChERS to remove interferences.[5] For complex matrices, a more thorough cleanup using SPE cartridges may be necessary.[9] * Solution: Matrix-matched calibration standards are essential for accurate quantification. Prepare calibration standards in the extract of a blank soil sample that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.[10] * Solution: If matrix effects are still significant, diluting the final extract can reduce the concentration of co-eluting matrix components. However, ensure that the dilution does not compromise the limit of detection for this compound.
Poor Chromatographic Peak Shape (Tailing, Splitting) 1. Interaction with Active Sites in the LC System: * Solution: Poor peak shape can result from interactions of the analyte with active sites in the analytical column or other parts of the LC system. Using a column with good end-capping can minimize these interactions.[2][11] * Solution: The composition of the sample solvent can significantly impact peak shape, especially for early-eluting compounds. If the sample is dissolved in a solvent stronger than the initial mobile phase, peak distortion can occur. Reconstituting the final extract in the initial mobile phase is recommended.[2][11]2. Injection Volume and Technique: * Solution: Large injection volumes of strong solvents can lead to peak splitting. If a large injection volume is necessary to achieve the desired sensitivity, consider using techniques like feed injection, which can mitigate solvent effects.[12]
Inconsistent and Irreproducible Results 1. Inhomogeneous Soil Sample: * Solution: Ensure that the soil sample is thoroughly homogenized before taking a subsample for extraction. This is particularly important for clay soils which can be heterogeneous.[13] Air-drying, grinding, and sieving the soil can improve homogeneity.[13]2. Variability in Extraction and Cleanup Procedure: * Solution: Follow the extraction and cleanup protocol consistently for all samples, including standards and blanks. Pay close attention to shaking times, centrifugation speeds, and volumes of solvents and sorbents used.[9][14]3. Instrument Variability: * Solution: Regularly check the performance of the analytical instrument. Variations in the detector response can lead to irreproducible results. Injecting a known standard periodically during the analytical run can help monitor instrument stability.[15]

Frequently Asked Questions (FAQs)

Question Answer
What is the best extraction method for this compound from soil? The "best" method depends on factors such as the soil type, the required limit of detection, available equipment, and sample throughput. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and versatile method for multi-residue pesticide analysis in soil and is a good starting point.[14] Solid-Phase Extraction (SPE) can provide cleaner extracts and is suitable for more complex matrices.[4] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved extraction efficiency and reduced solvent consumption.[16][2]
Which solvents are recommended for this compound extraction? Acetonitrile (B52724) is a commonly used solvent in the QuEChERS method due to its ability to extract a wide range of pesticides and its partial miscibility with water, which allows for phase separation with the addition of salts.[5] For other methods like SPE and UAE, methanol (B129727) and mixtures of methanol or acetonitrile with water or buffer solutions are often employed.[16][4] The choice of solvent should be optimized based on the specific properties of this compound and the soil matrix.
How important is soil pH in the extraction of this compound? Soil pH is a critical factor. This compound, like other sulfonylurea herbicides, is more soluble in alkaline conditions. Therefore, using a basic buffer solution for the initial extraction can significantly improve recovery.[4] Conversely, for cleanup steps involving reversed-phase SPE, the pH of the extract is typically lowered to ensure the analyte is in a neutral form for better retention on the non-polar sorbent.[4]
What are the key steps in sample preparation before extraction? Proper sample preparation is crucial for obtaining accurate and reproducible results. The soil sample should be air-dried, homogenized by grinding or pulverizing, and sieved to ensure a uniform particle size. For dry soil samples, a hydration step (adding water and allowing it to sit) before adding the extraction solvent can improve the extraction efficiency.[12]
How can I validate my extraction method for this compound? Method validation should be performed to ensure the reliability of the results. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[1][13][17] Recovery studies should be conducted by spiking blank soil samples with known concentrations of this compound at different levels.[1]

Data Presentation: Comparison of Extraction Methods for Sulfonylurea Herbicides

The following table summarizes recovery data for various sulfonylurea herbicides from soil using different extraction methods. This data can serve as a reference for developing and optimizing an extraction protocol for this compound.

Extraction Method Herbicide Soil Type Extraction Solvent Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Ultrasound-Assisted Extraction (UAE) Nicosulfuron, Metsulfuron-methyl, Bensulfuron-methyl, Pyrazosulfuron-ethyl-Ionic Liquid [C6MIM][BF4]81.1 - 100.1< 7.44[2]
QuEChERS 216 Pesticides (including sulfonylureas)-Acetonitrile65 - 116≤ 17[5]
Accelerated Solvent Extraction (ASE) Atrazine, AlachlorWebster clay loamDichloromethane-acetone (1:1, v/v)ASE > Soxhlet > Solvent-shake-[3]
Solid-Phase Extraction (SPE) Sulcofuron-sodium (structurally similar)-Methanol (elution)85 - 105 (estimated)< 10 (estimated)[4]

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline based on the widely used QuEChERS method and can be adapted for this compound extraction.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • For dry soil, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water, vortex for 1 minute, and let it hydrate (B1144303) for 30 minutes. For soil with high moisture content, start with a larger sample amount.[12]

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[12]

  • Add the contents of a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium acetate).

  • Immediately shake for another 2 minutes.[18]

  • Centrifuge at ≥3000 rcf for 10 minutes.[13]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., magnesium sulfate, PSA, and C18).[5]

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a general procedure for SPE cleanup, which is often used after an initial liquid extraction.

1. Initial Liquid Extraction:

  • Extract 10 g of prepared soil with 20 mL of a suitable solvent mixture (e.g., a basic buffer solution to enhance solubility) by shaking for 30 minutes.[4]

  • Centrifuge and collect the supernatant.

  • Acidify the supernatant to a pH of approximately 3 with an appropriate acid to neutralize the this compound molecule for retention on a C18 cartridge.[4]

2. SPE Cartridge Cleanup:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry.[4]

  • Loading: Load the acidified soil extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[4]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound with two 3 mL aliquots of methanol into a collection tube.[4]

3. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC-MS/MS analysis) to a final volume of 1 mL.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis soil_sample 1. Collect Soil Sample air_dry 2. Air-Dry and Sieve soil_sample->air_dry homogenize 3. Homogenize air_dry->homogenize weigh 4. Weigh Subsample homogenize->weigh add_solvent 5. Add Extraction Solvent (e.g., Acetonitrile) weigh->add_solvent shake 6. Shake/Vortex add_solvent->shake add_salts 7. Add QuEChERS Salts shake->add_salts shake_again 8. Shake Again add_salts->shake_again centrifuge1 9. Centrifuge shake_again->centrifuge1 transfer_supernatant 10. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 11. Add to d-SPE Tube transfer_supernatant->add_dspe vortex_dspe 12. Vortex add_dspe->vortex_dspe centrifuge2 13. Centrifuge vortex_dspe->centrifuge2 final_extract 14. Collect Final Extract centrifuge2->final_extract lcms_analysis 15. LC-MS/MS Analysis final_extract->lcms_analysis

Caption: Experimental workflow for this compound extraction from soil using the QuEChERS method.

spe_workflow cluster_extraction Initial Liquid Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Preparation & Analysis soil_sample 1. Prepared Soil Sample add_solvent 2. Add Solvent & Shake soil_sample->add_solvent centrifuge1 3. Centrifuge & Collect Supernatant add_solvent->centrifuge1 acidify 4. Acidify Extract centrifuge1->acidify condition 5. Condition SPE Cartridge acidify->condition load 6. Load Sample acidify->load wash 7. Wash Cartridge load->wash dry 8. Dry Cartridge wash->dry elute 9. Elute Analyte dry->elute evaporate 10. Evaporate Eluate elute->evaporate reconstitute 11. Reconstitute evaporate->reconstitute lcms_analysis 12. LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for this compound cleanup from soil extract using Solid-Phase Extraction (SPE).

References

Technical Support Center: Oxasulfuron Monitoring Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxasulfuron analysis. This resource is designed for researchers, scientists, and professionals in drug development to address data gaps and troubleshoot common issues encountered during the monitoring of this compound residues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its monitoring important?

A1: this compound is a synthetic sulfonylurea herbicide used to control broad-leaved weeds and some grasses in crops like soybeans.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants.[2][3] Monitoring is critical because sulfonylurea herbicides are effective at very low application rates (less than 100 g of active ingredient per hectare), but their residues can be toxic to sensitive non-target plants and potentially contaminate surface and groundwater.[3][4] Due to these low application rates, detecting trace amounts in environmental samples like soil and water can be challenging, necessitating sensitive and reliable analytical methods.[1][3]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The most common and effective methods for analyzing sulfonylurea herbicides, including this compound, are based on liquid chromatography.[5][6] Specifically, High-Performance Liquid Chromatography (HPLC) coupled with various detectors or Tandem Mass Spectrometry (LC-MS/MS) is widely used.[6] LC-MS/MS is often preferred for its high sensitivity and selectivity, which is crucial for detecting the low residue levels typically found in environmental samples.[6] Other techniques like gas chromatography (GC) and enzyme immunoassays have also been described for sulfonylurea analysis.[1]

Q3: What are the main challenges and data gaps in this compound monitoring?

A3: The primary challenges stem from the low concentrations at which this compound is applied and its physicochemical properties. Key issues include:

  • Low Detection Limits: Application rates in the range of grams per hectare require analytical methods capable of quantifying residues at sub-microgram per kilogram (µg/kg) levels.[1]

  • Matrix Effects: Complex sample matrices like soil, water, and plant tissues can interfere with the analysis, causing signal suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.[7]

  • Sample Preparation: Extracting and concentrating the analyte from complex matrices is a critical and often time-consuming step.[3][7] Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be solvent- and time-intensive.[4] Newer methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are faster but may have lower enrichment factors.[3]

  • pH Dependency: The stability and extractability of sulfonylurea herbicides are highly dependent on pH.[1][3] this compound's water solubility is greater in alkaline solutions, and its degradation can be accelerated in acidic conditions.[1] Optimizing pH during extraction is crucial for good recovery.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during experimental analysis of this compound.

Q: I am experiencing low or no recovery of this compound from my water samples. What are the likely causes and solutions?

A: Low recovery is a common issue. Consider the following factors:

  • Incorrect Sample pH: The pH of the water sample is a critical factor.[3] For many sulfonylureas, extraction is most efficient at an acidic pH, often around 3.0, as this ensures the analyte is in a neutral, less water-soluble state.[3] However, a pH below 3 can accelerate hydrolysis.

    • Solution: Carefully adjust the sample pH to the optimal range (e.g., pH 3.0) before extraction. Verify the pH of your extraction solvent and mobile phase.

  • Inefficient Extraction Method: The chosen sample preparation method may not be suitable for the concentration levels in your sample.

    • Solution: For trace levels, a pre-concentration step is vital.[3] While QuEChERS is fast, it may not provide sufficient enrichment.[3] Consider using Solid Phase Extraction (SPE) with a suitable sorbent or Dispersive Liquid-Liquid Microextraction (DLLME) for higher enrichment.[3][5]

  • Analyte Degradation: this compound can degrade in the environment and during sample storage or preparation. Chemical degradation is faster in acidic soils.[1]

    • Solution: Analyze samples as quickly as possible after collection. Store them properly (e.g., refrigerated or frozen) and protect them from light. Ensure any preservation agents, like sodium sulfite (B76179) for dechlorination, are added correctly.[8]

Q: My chromatographic peaks for this compound are tailing or showing poor shape. How can I improve this?

A: Poor peak shape often points to issues with the chromatographic conditions or interactions with the analytical column.

  • Mobile Phase Mismatch: The pH of the mobile phase can affect the ionization state of this compound, leading to interactions with residual silanols on the HPLC column.

    • Solution: Adjust the mobile phase pH. Often, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can improve peak shape for sulfonylureas by suppressing the ionization of silanol (B1196071) groups on the column packing.

  • Column Contamination or Degradation: Matrix components from insufficiently cleaned samples can accumulate on the column, affecting performance.

    • Solution: Implement a more rigorous sample clean-up procedure before injection.[9] Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.

  • Inappropriate Column Chemistry: The chosen column may not be ideal for this class of compounds.

    • Solution: A standard C18 column is often used.[10] However, if problems persist, consider a column with end-capping or a different stationary phase designed for polar compounds.

Data Presentation: Analytical Method Performance

The following table summarizes typical performance data for the analysis of sulfonylurea herbicides in various matrices, providing a benchmark for your own experiments.

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UPLC-MS/MSSoilQuEChERS0.1–0.2 µg/gNot Specified75–111[6]
HPLC-DADWater (Tap, River, Waste)SPE9.0–18 ng/LNot Specified70.1–108[6]
LC-MS/MSSurface WaterQuEChERS-DLLMENot Specified0.05 - 0.2 µg/L80.6 - 105.3[3]

Experimental Protocols

Protocol: General Method for this compound Analysis in Water by SPE and LC-MS/MS

This protocol provides a general workflow. Optimization is required for specific sample types and instrumentation.

  • Sample Collection and Preservation:

    • Collect water samples in clean glass bottles.

    • If residual chlorine is present, add ~50 mg of sodium sulfite per liter to dechlorinate.[8]

    • Acidify the sample to pH 3.0 with an appropriate acid (e.g., hydrochloric acid) to improve stability and extraction efficiency.[3]

    • Store samples at 4°C and analyze as soon as possible.

  • Solid Phase Extraction (SPE) - Sample Clean-up and Concentration:

    • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing methanol (B129727) followed by deionized water (adjusted to pH 3.0).

    • Sample Loading: Pass a known volume of the prepared water sample (e.g., 500 mL) through the conditioned cartridge at a steady flow rate.

    • Washing: Wash the cartridge with a small volume of deionized water to remove interfering polar compounds.

    • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for several minutes.

    • Elution: Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[10]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Ionization: Electrospray Ionization (ESI) in positive mode.[10]

    • Detection: Multiple Reaction Monitoring (MRM) using precursor-to-product ion transitions specific to this compound (e.g., Precursor m/z 407.1).[10]

    • Quantification: Use a calibration curve prepared with certified reference standards of this compound.

Visualizations

Biochemical Pathway

cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS substrate AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids catalysis Protein Protein Synthesis & Plant Growth AminoAcids->Protein This compound This compound This compound->Inhibition Inhibition->ALS Inhibition

Caption: Mechanism of action for this compound herbicide.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow > A 1. Water Sample Collection (& Preservation at pH 3) B 2. Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) A->B C 3. Concentration & Reconstitution (Evaporate & Redissolve in Mobile Phase) B->C D 4. LC-MS/MS Injection C->D E 5. Data Acquisition (MRM Mode) D->E F 6. Peak Integration & Quantification (vs. Calibration Curve) E->F G 7. Reporting Results (µg/L or ng/L) F->G

Caption: General workflow for this compound residue analysis.

Troubleshooting Logic

Start Problem: Low Analyte Recovery Check_pH Is sample/solvent pH optimized (e.g., ~3.0)? Start->Check_pH Check_SPE Is SPE recovery validated? (e.g., using spiked samples) Check_pH->Check_SPE Yes Sol_pH Action: Adjust pH of sample and extraction solvents. Check_pH->Sol_pH No Check_Degradation Were samples stored properly and analyzed promptly? Check_SPE->Check_Degradation Yes Sol_SPE Action: Optimize SPE method. (Test different sorbents, elution solvents) Check_SPE->Sol_SPE No Sol_Degradation Action: Review sample handling and storage protocols. Re-sample if needed. Check_Degradation->Sol_Degradation No End Problem Resolved Check_Degradation->End Yes Sol_pH->End Sol_SPE->End Sol_Degradation->End

Caption: Decision tree for troubleshooting low recovery.

References

Technical Support Center: Enhancing Selectivity of Analytical Methods for Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of Oxasulfuron. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and accuracy of your analytical methods.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions to enhance the selectivity of your methods.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetrical this compound peak.

  • Inconsistent retention times.

  • Reduced peak height and poor resolution.

Possible Causes & Solutions:

CauseRecommended Action
Column Degradation - Solution: Flush the column with a strong solvent. If performance does not improve, replace the column. Use a guard column to extend the analytical column's lifetime.
Contamination of Guard/Analytical Column - Solution: Back-flush the column. If the problem persists, replace the guard column or the analytical column frit.
Inappropriate Mobile Phase pH - Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic form. For sulfonylureas, an acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Sample Overload - Solution: Dilute the sample or inject a smaller volume.
Extra-column Dead Volume - Solution: Check and minimize the length and diameter of all tubing between the injector, column, and detector.
Issue 2: Matrix Effects (Ion Suppression or Enhancement)

Symptoms:

  • Low or inconsistent recovery of this compound.

  • Poor reproducibility of results between samples.

  • Inaccurate quantification when using external calibration with standards in pure solvent.

Possible Causes & Solutions:

CauseRecommended Action
Co-elution of Matrix Components - Solution: Improve sample cleanup using Solid-Phase Extraction (SPE) or a more effective QuEChERS cleanup sorbent. Modify the chromatographic gradient to better separate this compound from interfering matrix components.
Ionization Competition in the MS Source - Solution: Dilute the sample extract to reduce the concentration of co-eluting matrix components. Use matrix-matched calibration standards to compensate for the effect. An isotopically labeled internal standard for this compound, if available, can also correct for matrix effects.
Insufficient Sample Cleanup - Solution: Optimize the Solid-Phase Extraction (SPE) or QuEChERS cleanup step. Experiment with different sorbents (e.g., C18, PSA, GCB) to effectively remove interfering compounds from the specific sample matrix.
Issue 3: Co-eluting Interferences

Symptoms:

  • A shoulder on the this compound peak.

  • Inconsistent ion ratios in MS/MS analysis.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes & Solutions:

CauseRecommended Action
Another Pesticide or Analyte with Similar Retention Time - Solution: Modify the chromatographic gradient; a shallower gradient around the elution time of this compound can improve separation.[1] Change the column chemistry (e.g., switch from a C18 to a phenyl-hexyl or pentafluorophenyl column) to alter selectivity.[1][2]
Matrix Component Mimicking Analyte - Solution: Enhance the selectivity of the MS/MS detection by choosing more specific Multiple Reaction Monitoring (MRM) transitions. Ensure that the selected product ions are unique to this compound.[1] Inject a matrix blank to confirm that the interference originates from the sample matrix.[1]
Insufficient Chromatographic Resolution - Solution: For HPLC, optimize the mobile phase composition (e.g., acetonitrile (B52724) vs. methanol) and pH.[2] For GC, adjust the temperature program with a slower ramp rate to improve resolution.[3]

Frequently Asked Questions (FAQs)

Q1: How can I improve the recovery of this compound from complex matrices like soil or soybeans?

A1: Improving recovery often involves optimizing the extraction and cleanup steps. For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point.[4][5][6][7][8]

  • Extraction: Ensure the sample is well-homogenized. For soil, hydration of dry samples may be necessary before extraction.[8] Acetonitrile with 1% acetic acid is a frequently used extraction solvent for sulfonylureas.

  • Cleanup: Use a dispersive solid-phase extraction (d-SPE) step with a combination of sorbents. A common combination for agricultural matrices is PSA (primary secondary amine) to remove organic acids and C18 to remove nonpolar interferences. For highly pigmented samples, graphitized carbon black (GCB) can be effective, but be cautious as it may also adsorb planar pesticides like this compound.

Q2: What are the recommended starting parameters for an HPLC-MS/MS method for this compound?

ParameterRecommendation
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration.
Flow Rate 0.2-0.4 mL/min.
Injection Volume 5-20 µL.
Ionization Mode Positive Electrospray Ionization (ESI+).
MS/MS Detection Multiple Reaction Monitoring (MRM).

Q3: How do I select the optimal MRM transitions for this compound?

A3: The selection of MRM transitions is critical for selectivity and sensitivity.

  • Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺ in positive ESI mode. For this compound (molecular weight 406.41), the precursor ion would be approximately m/z 407.4.

  • Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. This is achieved by inducing fragmentation in the collision cell of the mass spectrometer.

  • Collision Energy Optimization: Optimize the collision energy for each precursor-to-product ion transition to maximize the signal intensity of the product ions.

  • Selection of Transitions: Choose at least two MRM transitions for each analyte. The most intense transition is typically used for quantification, while the second is used for confirmation.[9] The ratio of the two transitions should be consistent between standards and samples.

Q4: What are typical recovery, LOD, and LOQ values I should expect for sulfonylurea herbicide analysis?

A4: These values are highly dependent on the matrix, instrumentation, and method. However, based on multi-residue methods that include sulfonylureas, you can expect the following ranges:

  • Recovery: Generally acceptable recoveries are within 70-120% with a relative standard deviation (RSD) of ≤20%.[5] For a method analyzing this compound in soya milk, recoveries were reported to be between 61-108%.

  • Limit of Detection (LOD): For HPLC-MS/MS methods, LODs can range from the low µg/kg to the ng/kg level, depending on the matrix.

  • Limit of Quantification (LOQ): The LOQ is typically 3 to 5 times the LOD. For a multi-residue method in soybeans, the LOQ was reported to be in the range of 10-2 µg/mg.[5]

Experimental Protocols & Data

Representative QuEChERS Protocol for Soil

This protocol is a general guideline and should be optimized for your specific soil type and instrumentation.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.[8]

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately shake vigorously for another minute. Centrifuge at ≥4000 rpm for 5 minutes.[8]

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. Vortex for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation: Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis. It may require dilution with the initial mobile phase.

Quantitative Data for this compound in Soya Milk

The following data is from a study on the simultaneous determination of eight sulfonylurea herbicides in soya milk using a QuEChERS-based extraction and HPLC-DAD analysis.

ParameterValue
Recovery 61–108%
RSD < 15%
LOQ 10 ng/mL

Data adapted from a study on sulfonylurea herbicides in soya milk.

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

co_elution_troubleshooting start Symptom: Poor peak shape or inconsistent ion ratios check_chromatogram Visually inspect chromatogram for shoulders or split peaks start->check_chromatogram check_ms_spectrum Review mass spectrum across the peak check_chromatogram->check_ms_spectrum Asymmetry observed inject_blank Inject matrix blank check_ms_spectrum->inject_blank Changing spectrum indicates co-elution modify_gradient Modify chromatographic gradient (e.g., shallower slope) inject_blank->modify_gradient Interference from matrix confirmed optimize_mrm Select more specific MRM transitions inject_blank->optimize_mrm Interference from matrix confirmed change_column Change column chemistry (e.g., C18 to Phenyl-Hexyl) modify_gradient->change_column end_node Achieve Selective Quantification change_column->end_node optimize_mrm->end_node

Caption: A logical workflow for identifying and resolving co-eluting interferences.

General Workflow for this compound Residue Analysis

oxasulfuron_analysis_workflow sample Sample Collection (Soil, Water, Crop) extraction Sample Extraction (e.g., QuEChERS) sample->extraction cleanup Dispersive SPE Cleanup (PSA, C18, etc.) extraction->cleanup analysis LC-MS/MS Analysis (C18 Column, ESI+, MRM) cleanup->analysis quantification Data Processing & Quantification analysis->quantification result Final Result quantification->result

Caption: A typical experimental workflow for the analysis of this compound residues.

References

troubleshooting poor peak shape in Oxasulfuron chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of Oxasulfuron.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?

A1: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common issue in HPLC.[1][2] For a compound like this compound, the most frequent causes include:

  • Secondary Chemical Interactions: The analyte can have unwanted interactions with the stationary phase. A primary cause of peak tailing is the interaction of polar compounds with ionized residual silanol (B1196071) groups on silica-based columns.[1][3][4]

  • Mobile Phase Issues: An incorrect mobile phase pH, especially one close to the analyte's pKa, can cause inconsistent ionization and lead to peak distortion.[3][5] Inadequate buffer strength can also fail to control the on-column pH environment.[6]

  • Column Problems: The analytical column itself may be the source. Issues can include column degradation from extended use, contamination from unfiltered samples, a partially blocked inlet frit, or the use of an inappropriate column chemistry for the analyte.[1][2][6]

  • System and Hardware Issues: Problems within the HPLC system, such as extra-column volume from excessively long or wide-bore tubing, or dead volumes in fittings and connections, can cause the peak to broaden and tail.[1][3][7]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a distorted, often tailing, peak shape.[1][8][9]

Q2: How can I optimize my mobile phase to improve the peak shape of this compound?

A2: Mobile phase optimization is a critical first step in troubleshooting.[10]

  • pH Adjustment: The pH of the mobile phase is a powerful tool for controlling retention and peak shape for ionizable compounds.[11][12] For weakly acidic compounds like many sulfonylurea herbicides, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[13] This ensures the compound is in a single, protonated (non-ionized) state, which minimizes secondary interactions with the silica (B1680970) backbone.[4][11] Starting method development at a low pH (e.g., 2.5-3.5) is often a successful strategy.[11]

  • Buffer Selection and Concentration: A buffer is essential for maintaining a stable pH.[3] The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.[14] A buffer concentration of 10-50 mM is typically sufficient to control the pH and improve peak symmetry.[6]

  • Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can influence selectivity and peak shape.[3] Acetonitrile often provides sharper peaks and lower backpressure.[14] If tailing persists, trying the alternative solvent is a valid troubleshooting step.

Q3: Could my analytical column be the cause of the poor peak shape? How can I diagnose and resolve this?

A3: Yes, the column is a very common source of peak shape problems.[6][7]

  • Column Contamination: Impurities from the sample or mobile phase can accumulate on the column inlet frit or the stationary phase itself, creating active sites that cause tailing.[1] If you have a guard column, remove it and re-inject the sample. If the peak shape improves, the guard column is the issue and should be replaced.[2]

  • Column Degradation: Columns have a finite lifetime that is shortened by aggressive mobile phases (pH < 2 or > 8) or dirty samples.[2] If the column is old or has been used for many injections (e.g., >500), it may be degraded.[2]

  • Diagnosis: The most effective way to confirm a column problem is to replace the current column with a new, identical one.[2] If the peak shape is restored, the original column was the cause.

  • Solutions:

    • Flushing: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[6]

    • Backflushing: If permitted by the manufacturer, reversing the column and flushing it to waste can dislodge particulates from the inlet frit.[2][7]

    • Column Choice: Using a modern, high-purity, end-capped C18 or C8 column is recommended to minimize the number of available silanol groups.[8][15] For particularly persistent tailing with basic or polar analytes, consider specialized columns like those with polar-embedded phases or charged surface hybrid (CSH) technology.[6][16]

Q4: Can my sample preparation or injection parameters affect peak shape?

A4: Absolutely. The way the sample is prepared and introduced to the system can have a significant impact.

  • Column Overloading: Injecting an excessive amount or concentration of your sample can saturate the stationary phase, leading to poor peak shape.[1][9] To check for this, try reducing the injection volume or diluting the sample by a factor of 10.[8]

  • Injection Solvent Mismatch: Ideally, the sample should be dissolved in a solvent that is weaker than or identical to the mobile phase.[1] Dissolving the sample in a much stronger solvent can cause peak distortion and broadening.

  • Sample Filtration: Always filter samples to remove particulates that can clog the column frit, leading to distorted flow paths and poor peak shapes.[17]

Troubleshooting Workflow and Data

The following diagram outlines a logical workflow for troubleshooting poor peak shape.

Caption: A step-by-step workflow for diagnosing poor chromatographic peak shape.

The chemical interaction between an analyte and the stationary phase is often the root cause of peak tailing, especially at suboptimal pH.

G Impact of Mobile Phase pH on Silanol Interactions cluster_0 Suboptimal pH (e.g., pH > 4) cluster_1 Optimal Low pH (e.g., pH < 3) silica_bad Silica Surface sioneg Si-O⁻ (Ionized Silanol) tailing_peak Result: Peak Tailing oxasulfuron_bad This compound (Analyte) oxasulfuron_bad->sioneg Secondary Interaction silica_good Silica Surface sioh Si-OH (Protonated Silanol) good_peak Result: Symmetrical Peak oxasulfuron_good This compound (Analyte)

Caption: How low pH minimizes interactions that cause peak tailing.

Data Tables

Table 1: Common HPLC Buffers for Reversed-Phase Chromatography This table provides a reference for selecting an appropriate buffer system for your mobile phase.

Buffer ComponentpKaUseful Buffering pH RangeUV Cutoff (nm)Notes
Formic Acid3.752.8 - 4.8~210Volatile, good for LC-MS applications.[18]
Acetic Acid4.763.8 - 5.8~210Volatile, good for LC-MS applications.[19]
Phosphate (B84403) (KH₂PO₄)2.15, 7.20, 12.352.1 - 3.1, 6.2 - 8.2~200Very common, provides good buffering capacity, but is not volatile and can harm MS systems.[5]

Table 2: Quick Troubleshooting Reference Guide

SymptomPotential CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactionsLower mobile phase pH to < 3.5; use a highly end-capped column.[6][11]
Column contaminationFlush the column with a strong solvent; replace the guard column if installed.[2][6]
Column overloadReduce injection volume by 50% or dilute the sample 10-fold and reinject.[8][9]
Broad Peaks Extra-column volumeUse shorter, narrower internal diameter (e.g., 0.12 mm or 0.005") tubing; ensure fittings are properly seated.[3][20]
Column degradation/voidsReplace the column.[6]
Inappropriate mobile phaseIncrease the percentage of the organic modifier (e.g., by 5-10%) to decrease retention and sharpening the peak.[6]
All Peaks Distorted Blocked column inlet fritBackflush the column (if permissible by manufacturer).[2]
System dead volumeCheck all connections between the injector, column, and detector for gaps.[7]

Experimental Protocol: Mobile Phase pH Optimization

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of this compound and determine the optimal pH for a symmetrical peak.

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in a solvent mixture similar to the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[21]

  • Aqueous Buffer Preparation: Prepare a series of aqueous buffers at different pH values. For example, prepare 20 mM phosphate or formate (B1220265) buffers at pH 2.5, 3.0, 3.5, 4.5, and 6.5.[5][22] Ensure you measure the pH of the aqueous component before mixing with the organic solvent.[11]

  • Mobile Phase Preparation: For each pH point, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) at the desired ratio (e.g., 40:60 v/v).[23]

  • Chromatographic Conditions (Example):

    • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength for this compound (e.g., 260 nm).[21]

    • Column Temperature: 30 °C.

  • Experimental Procedure: a. Begin with the lowest pH mobile phase (pH 2.5). b. Equilibrate the HPLC system and column with this mobile phase until a stable baseline is achieved. c. Inject the this compound standard solution in triplicate. d. Record the chromatograms. e. Proceed to the next pH value (pH 3.0), allowing sufficient time for the column to fully equilibrate with the new mobile phase before injecting the sample. f. Repeat steps c-e for all prepared pH values.

  • Data Analysis: a. For each chromatogram, measure the peak asymmetry or USP tailing factor. Most chromatography data systems can calculate this automatically. An ideal peak has a tailing factor of 1.0. Values above 1.2 are considered tailing, and values above 2.0 are generally unacceptable.[6] b. Plot the tailing factor as a function of mobile phase pH. c. The optimal pH is the one that provides a tailing factor closest to 1.0 without compromising the retention or resolution of other components in the sample.

References

minimizing ion suppression in electrospray ionization of Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization (ESI) analysis of Oxasulfuron.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] For regulatory and research purposes where precise quantification of pesticide residues is critical, unaddressed ion suppression can lead to underestimation of this compound levels in a sample.

Q2: What are the common causes of ion suppression in the ESI-MS analysis of this compound?

Ion suppression in this compound analysis typically arises from several sources:

  • Matrix Components: Complex sample matrices, such as those from soil, water, food products, and biological fluids, contain a multitude of endogenous compounds (e.g., salts, lipids, proteins, pigments) that can co-elute with this compound and compete for ionization.

  • Sample Preparation Reagents: Reagents used during sample preparation, such as non-volatile buffers (e.g., phosphate (B84403) buffers), strong acids (e.g., trifluoroacetic acid - TFA), or strong bases (e.g., triethylamine (B128534) - TEA), can significantly suppress the ESI signal.[3]

  • Mobile Phase Additives: While necessary for chromatographic separation, certain mobile phase additives can interfere with the ionization process. For instance, TFA is a known strong suppressor of the positive ion ESI signal.[4][5]

  • High Analyte Concentration: At high concentrations, the ESI response for an analyte can become non-linear and even decrease, a phenomenon known as self-suppression.[1]

Q3: How can I detect and assess the severity of ion suppression in my this compound analysis?

Several methods can be employed to evaluate the presence and extent of ion suppression:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column.[6] A dip in the baseline signal at the retention time of interfering matrix components indicates a region of ion suppression.

  • Matrix Effect (ME) Calculation: This quantitative approach compares the signal response of an analyte in a standard solution prepared in a pure solvent to the response of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect is typically calculated using the following formula:

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • Values below 100% indicate ion suppression, while values above 100% suggest ion enhancement.[7]

Q4: What are the primary strategies to minimize ion suppression for this compound?

Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometry settings.

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte of interest.

    • Liquid-Liquid Extraction (LLE): A classic technique for separating analytes from interferences based on their differential solubility in immiscible liquids.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used sample preparation method in pesticide residue analysis that involves a salting-out extraction followed by dispersive SPE cleanup.[8]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[9] However, this approach may compromise the method's sensitivity if the initial analyte concentration is low.

  • Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for ion suppression effects.[10]

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound, if available, is the ideal internal standard as it will co-elute and experience the same degree of ion suppression as the native analyte, allowing for accurate correction.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound signal in matrix samples, but good signal in pure solvent standards. Severe ion suppression from the sample matrix.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or optimize the existing QuEChERS cleanup step. 2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components.[9] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone identified by post-column infusion.
Poor reproducibility of this compound peak areas in replicate injections of the same sample. Inconsistent matrix effects or carryover.1. Use Matrix-Matched Standards: This will help to normalize the response across different samples.[10] 2. Incorporate an Isotope-Labeled Internal Standard: This provides the most accurate correction for variable ion suppression.[3] 3. Optimize Wash Steps: Ensure the autosampler and LC system have a thorough wash cycle between injections to prevent carryover.
Gradual decrease in this compound signal over a sequence of injections. Buildup of matrix components in the ion source.1. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components. 2. Divert Flow: Use a divert valve to direct the flow from the LC to waste during the initial and final parts of the chromatogram where highly polar or non-polar interferences may elute, thus reducing source contamination.
Unexpectedly high this compound signal (ion enhancement). Co-eluting matrix components that improve the ionization efficiency of this compound.1. Confirm with Matrix Effect Study: Quantify the extent of ion enhancement. 2. Employ Matrix-Matched Standards or an Isotope-Labeled Internal Standard: These will also compensate for ion enhancement.[3][10]

Data Presentation

Table 1: Recovery and Matrix Effect Data for Sulfonylurea Herbicides in Various Matrices

HerbicideMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Sulfonylureas (various) StrawberriesDispersive Solid-Liquid Extraction70 - 84Not explicitly quantified, but method compared favorably to QuEChERS[6][11]
Sulfonylureas (various) CerealsQuEChERS with chitin (B13524) cleanup70 - 120Not explicitly quantified[6]
Pesticides (including this compound) High-protein pulsesQuEChERS87 (for this compound)-3 (for this compound)[12]
Acid Herbicides Various (Mandarin, Soybean, Rice, Pepper, Potato)QuEChERS82.2 - 115.4Soft to Medium[13]
Herbicides (various) Various VegetablesModified QuEChERS70 - 120Varied significantly with matrix and analyte (suppression and enhancement observed)[14]

Note: The data presented is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed Experimental Protocol: QuEChERS-based LC-MS/MS Analysis of this compound in Food Matrices

This protocol is a synthesized example based on common practices for pesticide residue analysis.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an appropriate internal standard if used.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18). The choice of sorbent may need to be optimized depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is the final extract.

2. LC-MS/MS Analysis

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions (for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (m/z): 407.0

      • Product Ion 1 (Quantifier, m/z): 150.1 (Collision Energy: ~20 V)

      • Product Ion 2 (Qualifier, m/z): 107.1 (Collision Energy: ~50 V)

    • Note: Collision energies should be optimized for the specific instrument being used.[15]

Visualizations

Troubleshooting_Ion_Suppression cluster_solutions Mitigation Strategies start Low/Inconsistent this compound Signal check_suppression Assess Ion Suppression (Post-column infusion or ME calculation) start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present no_suppression No Significant Suppression check_suppression->no_suppression Other Issue (e.g., instrument fault) improve_cleanup Improve Sample Cleanup (SPE, optimize QuEChERS) suppression_present->improve_cleanup High Matrix Load optimize_lc Optimize LC Separation suppression_present->optimize_lc Co-elution dilute_sample Dilute Sample Extract suppression_present->dilute_sample High Interference Conc. use_is Use Isotope-Labeled IS improve_cleanup->use_is optimize_lc->use_is dilute_sample->use_is matrix_match Use Matrix-Matched Standards use_is->matrix_match end_point Accurate & Reproducible Results matrix_match->end_point

Caption: Troubleshooting workflow for addressing ion suppression in this compound analysis.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis homogenize Homogenize Sample extract Acetonitrile Extraction & Salting Out homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract injection Inject Final Extract final_extract->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization msms_detection MS/MS Detection (MRM) esi_ionization->msms_detection data_processing Data Processing & Quantification msms_detection->data_processing

Caption: Experimental workflow for the analysis of this compound using QuEChERS and LC-MS/MS.

References

Technical Support Center: Stability of Oxasulfuron in Solvent Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the stability of the herbicide Oxasulfuron in various solvent mixtures. While specific quantitative stability data for this compound across a wide range of solvent systems is not extensively published in the public domain, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on the known chemical properties of the sulfonylurea class of compounds, to which this compound belongs. This will empower researchers to design and execute robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other sulfonylurea herbicides, is primarily influenced by three main factors:

  • pH of the medium: Sulfonylureas are known to be unstable in acidic and alkaline conditions, with the rate of hydrolysis being significantly faster at low and high pH values compared to neutral pH.[1][2]

  • Solvent Composition: The polarity and protic/aprotic nature of the solvent and co-solvents can affect the rate of degradation. While specific data for this compound is limited, protic solvents like methanol (B129727) and ethanol (B145695) have been shown to be more reactive with other unstable compounds compared to aprotic solvents like acetonitrile (B52724) or acetone.

  • Temperature and Light: Elevated temperatures will generally accelerate the rate of chemical degradation.[1] Exposure to ultraviolet (UV) light can also lead to photolytic degradation.

Q2: What is the main degradation pathway for this compound?

A2: The most common degradation pathway for sulfonylurea herbicides is the hydrolysis of the sulfonylurea bridge (-SO₂-NH-CO-NH-).[1][2] This cleavage results in the formation of two main degradation products: a sulfonamide derivative and a pyrimidine-amine derivative. For this compound, one of the known environmental transformation products is 1,2-benzisothiazol-3(2H)-one,1,1-dioxide.[3]

Q3: In which solvents is this compound likely to be most stable for stock solution preparation?

A3: Based on general chemical principles and data for other sensitive compounds, aprotic, non-aqueous solvents are preferable for preparing stock solutions to minimize hydrolysis. Acetonitrile is a common choice for analytical standards of pesticides due to its ability to dissolve a wide range of compounds and its compatibility with analytical techniques like HPLC.[4] Dimethyl sulfoxide (B87167) (DMSO) is another option, though care must be taken as it can be difficult to remove and may affect certain biological assays. For short-term storage, solutions should be kept at low temperatures (e.g., -20°C) and protected from light.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[5][6] A validated HPLC method should be able to separate the intact this compound peak from all potential degradation product peaks, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide for Stability Experiments

Issue Potential Cause Recommended Solution
Rapid degradation of this compound standard in solution The solvent contains water or has an acidic/basic pH.Use high-purity, anhydrous aprotic solvents like acetonitrile for stock solutions. If aqueous buffers are necessary for the experiment, prepare them fresh and ensure the pH is near neutral (6-7) for maximum stability.[1] Store stock solutions at ≤ -20°C.
Inconsistent stability results between experiments Variation in experimental conditions such as temperature, pH of buffers, or light exposure.Strictly control all experimental parameters. Use a calibrated pH meter, a temperature-controlled incubator or water bath, and protect samples from light by using amber vials or covering them with aluminum foil.
Poor separation of this compound from degradation peaks in HPLC The HPLC method is not optimized to be "stability-indicating."Develop and validate a gradient HPLC method that provides good resolution between the parent compound and all potential degradation products. Perform forced degradation studies to generate these products and ensure the method can separate them.
Mass balance issues (sum of parent and degradants is not 100%) Formation of non-chromophoric (not UV-active) degradation products, volatile degradants, or adsorption of the compound to the container surface.Use a mass spectrometer (LC-MS) to search for non-chromophoric products. To minimize adsorption, consider using silanized glass vials. Ensure proper sealing of vials to prevent the escape of volatile compounds.

Data Presentation

Quantitative data from stability studies should be summarized in clear, well-structured tables to allow for easy comparison of results under different conditions.

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 25°C

pHHalf-life (t½) [days] (Hypothetical)Degradation Rate Constant (k) [day⁻¹] (Hypothetical)
350.139
5500.014
72000.003
9100.069

Table 2: Illustrative Photolytic Stability of this compound in Different Solvents under UV light (25°C)

Solvent SystemHalf-life (t½) [hours] (Hypothetical)Degradation Rate Constant (k) [hour⁻¹] (Hypothetical)
Acetonitrile480.014
Methanol240.029
50:50 Acetonitrile:Water (pH 7)120.058

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile, methanol, water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV/PDA detector

  • Temperature-controlled oven and water bath

  • UV light chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 48 hours. Also, expose a solution (100 µg/mL in acetonitrile) to 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in 50:50 acetonitrile:water) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.

4. Sample Analysis:

  • Before injection into the HPLC, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a developed HPLC method.

5. Analytical Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: 240 nm

  • Injection Volume: 10 µL

Visualizations

cluster_degradation_pathway General Degradation Pathway of Sulfonylureas This compound This compound (Intact Molecule) Sulfonamide Sulfonamide Derivative This compound->Sulfonamide Hydrolysis of Sulfonylurea Bridge PyrimidineAmine Pyrimidine-Amine Derivative This compound->PyrimidineAmine Hydrolysis of Sulfonylurea Bridge

Caption: General degradation pathway of sulfonylurea herbicides.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Neutralize/Dilute Stressed Samples stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Identify Degradation Products & Quantify Parent Compound analyze->data end Assess Stability data->end

Caption: Workflow for a forced degradation study.

cluster_logic Factors Influencing this compound Stability Stability This compound Stability (Half-life) pH pH pH->Stability Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability

Caption: Logical relationship of factors affecting stability.

References

Technical Support Center: Trace Level Detection of Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of trace level detection of Oxasulfuron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is trace level detection important?

A1: this compound is a sulfonylurea herbicide used for post-emergence control of broadleaf weeds and grasses, particularly in soybean crops.[1] Trace level detection is crucial for monitoring its presence in environmental samples like soil and water to assess potential environmental contamination and ensure food safety. Its mobility in soil and potential for photolytic degradation necessitate sensitive analytical methods to track its fate and persistence.

Q2: What are the common analytical techniques for this compound detection?

A2: The most common analytical techniques for the trace level detection of this compound and other sulfonylurea herbicides include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices. Immunoassays, such as ELISA, can also be developed for rapid screening purposes.

Q3: What are the known degradation products of this compound?

A3: Under photolytic conditions, this compound has been shown to degrade into at least two primary products: oxetan-3-yl 2-(formilsulfamoyl) benzoate (B1203000) and N-(4,6-dimethyl-pyrimidin-2-yl) formamide. In soil, it can degrade into metabolites such as saccharin. Understanding these degradation products is important for developing stability-indicating methods and for troubleshooting unexpected peaks in chromatograms.

Q4: Where can I obtain analytical standards for this compound?

A4: Analytical standards for this compound are commercially available from various chemical suppliers. These standards are essential for method development, validation, and quantification.[1][2]

Q5: What are the key considerations for sample preparation when analyzing this compound?

A5: Sample preparation is a critical step for accurate trace level detection. For soil and soybean samples, a common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step to remove interfering matrix components. For water samples, solid-phase extraction (SPE) is often employed to concentrate the analyte and remove impurities prior to analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS 1. Inappropriate mobile phase pH: The ionization state of this compound is pH-dependent, which can affect its interaction with the stationary phase. 2. Column degradation: Loss of stationary phase or contamination of the column. 3. Sample solvent mismatch: The solvent in which the sample is dissolved has a significantly different elution strength than the mobile phase.1. Adjust the mobile phase pH. Since this compound is a weak acid, a mobile phase with a pH below its pKa will result in better retention and peak shape on a C18 column. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Low Sensitivity or No Peak Detected 1. Insufficient sample concentration: The amount of this compound in the sample is below the limit of detection (LOD) of the instrument. 2. Matrix effects (ion suppression in LC-MS/MS): Co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer source.[3][4][5] 3. Degradation of the analyte: this compound may have degraded during sample storage or preparation.1. Optimize the sample preparation procedure to include a pre-concentration step (e.g., larger sample volume for SPE). 2. Improve the sample cleanup to remove interfering matrix components. Use matrix-matched calibration standards or a stable isotope-labeled internal standard for quantification. Dilute the sample extract to reduce the concentration of interfering compounds. 3. Ensure proper storage of samples (e.g., at -20°C in the dark) and standards. Analyze samples as soon as possible after preparation.
Inconsistent or Non-Reproducible Results 1. Variability in sample preparation: Inconsistent extraction or cleanup can lead to variable recoveries. 2. Instrument instability: Fluctuations in pump pressure, detector response, or autosampler injection volume. 3. Standard solution instability: Degradation of working standards over time.1. Standardize the sample preparation protocol and ensure all steps are performed consistently. Use automated extraction systems if available. 2. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. 3. Prepare fresh working standards daily or as needed. Store stock solutions properly.
Presence of Unexpected Peaks 1. Contamination: Contamination from glassware, solvents, or the instrument itself. 2. Degradation products: The unexpected peaks could be degradation products of this compound. 3. Matrix interferences: Components of the sample matrix that were not removed during cleanup.1. Run a blank (solvent) injection to check for system contamination. Ensure all glassware is thoroughly cleaned. 2. Compare the retention times of the unknown peaks with those of known degradation products if available. Analyze a freshly prepared standard to see if the peaks are present. 3. Improve the sample cleanup method or adjust the chromatographic conditions to separate the interfering peaks from the analyte of interest.

Quantitative Data Summary

The following table summarizes the available quantitative data for the trace level detection of this compound. Due to the limited publicly available data specifically for this compound, this table includes typical performance characteristics for sulfonylurea herbicides in similar matrices.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
LC-MS/MSSoybean-0.01 mg/kg-EFSA Peer Review
HPLC-UV (Typical for Sulfonylureas)Water0.1 - 1 µg/L0.5 - 5 µg/L85 - 110General Literature
LC-MS/MS (Typical for Sulfonylureas)Soil0.01 - 0.5 µg/kg0.05 - 2 µg/kg80 - 115General Literature
QuEChERS-LC-MS/MS (Typical for Pesticides)Soybean<0.10 µg/kg5 µg/kg85 - 120[6]

Note: Values marked with an asterisk are typical for the analytical method and compound class and may vary for this compound.

Experimental Protocols

Protocol 1: Trace Level Detection of this compound in Soybean using QuEChERS and LC-MS/MS

This protocol is adapted from general QuEChERS methods for pesticide residue analysis in soybeans.[6]

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of soybeans to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized soybean powder into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MRM Transitions: Specific precursor and product ion transitions for this compound should be determined by infusing a standard solution.

3. Method Validation

The method should be validated according to standard guidelines, evaluating parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Soybean Sample Extraction 2. Extract with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 5. Centrifuge dSPE->Centrifugation2 Filtration 6. Filter Supernatant Centrifugation2->Filtration Injection 7. Inject into LC-MS/MS Filtration->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometric Detection Separation->Detection Quantification 10. Quantification Detection->Quantification Reporting 11. Report Results Quantification->Reporting Troubleshooting_Workflow Start Analytical Problem Encountered Check_System Check System Suitability (Peak Shape, Retention Time, Sensitivity) Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_Instrument Troubleshoot Instrument (Pump, Column, Detector) System_OK->Troubleshoot_Instrument No Check_Sample_Prep Review Sample Preparation Protocol System_OK->Check_Sample_Prep Yes Troubleshoot_Instrument->Check_System Sample_Prep_OK Sample Prep Consistent? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Prep (Extraction, Cleanup) Sample_Prep_OK->Optimize_Sample_Prep No Check_Matrix_Effects Investigate Matrix Effects Sample_Prep_OK->Check_Matrix_Effects Yes Optimize_Sample_Prep->Check_Sample_Prep Matrix_Effects_Present Matrix Effects Significant? Check_Matrix_Effects->Matrix_Effects_Present Use_Matrix_Matched_Standards Use Matrix-Matched Standards or Isotope-Labeled Internal Standard Matrix_Effects_Present->Use_Matrix_Matched_Standards Yes Check_Degradation Investigate Analyte Degradation Matrix_Effects_Present->Check_Degradation No End Problem Resolved Use_Matrix_Matched_Standards->End Degradation_Present Degradation Suspected? Check_Degradation->Degradation_Present Improve_Storage_Handling Improve Sample Storage and Handling Procedures Degradation_Present->Improve_Storage_Handling Yes Degradation_Present->End No Improve_Storage_Handling->End

References

dealing with co-eluting interferences in Oxasulfuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of the herbicide Oxasulfuron.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common and effective analytical technique for the determination of this compound residues in various matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of the herbicide in complex samples like soil, water, and food products.[1][2][3]

Q2: What causes co-eluting interferences in this compound analysis?

A2: Co-eluting interferences occur when other compounds in the sample have similar chemical properties to this compound and, as a result, elute from the chromatography column at the same time. These interferences can originate from the sample matrix itself (e.g., organic acids, pigments, and fatty acids in food samples) or from other pesticides present in the sample, particularly other sulfonylurea herbicides with similar structures.[4]

Q3: How do co-eluting interferences affect the analytical results for this compound?

A3: Co-eluting interferences can significantly impact the accuracy and precision of this compound quantification. They can lead to:

  • Ion Suppression or Enhancement: In the mass spectrometer's ion source, co-eluting compounds can interfere with the ionization of this compound, leading to a suppressed or enhanced signal and, consequently, an underestimation or overestimation of its concentration.[5]

  • Inaccurate Peak Integration: Overlapping peaks can make it difficult to accurately integrate the peak area for this compound, leading to quantification errors.

  • False Positives/Negatives: A co-eluting compound with a similar mass-to-charge ratio (m/z) can be misidentified as this compound, resulting in a false positive. Conversely, severe ion suppression can lead to a false negative result.

Q4: What are the initial steps to identify a co-elution problem?

A4: The first indications of a co-elution problem are often poor peak shapes (e.g., tailing, fronting, or split peaks) and inconsistent or non-reproducible quantitative results. To confirm co-elution, you should:

  • Visually Inspect the Chromatogram: Look for asymmetrical peaks, shoulders on the main peak, or split peaks.

  • Examine the Mass Spectrum: If using a mass spectrometer, a changing mass spectrum across the peak is a strong indicator of multiple co-eluting compounds.

  • Inject a Matrix Blank: Analyzing a sample matrix without the analyte of interest can help identify interferences originating from the sample itself.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

This is a common indicator of co-eluting interferences or other chromatographic issues.

Possible Cause Recommended Solution
Co-elution with a Matrix Component or Another Analyte 1. Optimize Chromatographic Selectivity: Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile (B52724) to methanol (B129727), or alter the pH). 2. Adjust the Gradient: A shallower gradient around the retention time of this compound can improve separation.[5] 3. Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with a different chemistry (e.g., a Phenyl-Hexyl column instead of a C18) to alter the separation mechanism.[6][7][8][9]
Strong Injection Solvent The solvent used to dissolve the sample extract may be stronger than the initial mobile phase, causing peak distortion. Solution: Dilute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase.[5][10][11]
Column Overload Injecting too much of the sample can lead to peak distortion. Solution: Dilute the sample extract and re-inject, or reduce the injection volume.[5]
Column Contamination or Degradation Buildup of matrix components on the column frit or stationary phase can cause peak splitting and tailing. Solution: 1. Implement a robust column washing procedure after each analytical batch. 2. Use a guard column to protect the analytical column. 3. If the problem persists, replace the column.[10]
Problem: Inaccurate Quantification and High Variability in this compound Results

This is often a result of matrix effects caused by co-eluting interferences.

Possible Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting matrix components interfere with the ionization of this compound in the MS source. Solution: 1. Improve Sample Cleanup: Utilize more effective sample preparation techniques like dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., C18, PSA) to remove interfering matrix components.[1][2][4] 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[5] 3. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[5]
Isobaric Interference A co-eluting compound has the same nominal mass as this compound, leading to an additive signal. Solution: 1. Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences. 2. Optimize MS/MS Transitions: Ensure that the selected precursor and product ion transitions are specific to this compound and do not have contributions from other known interferences.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis.

Table 1: LC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion (m/z) 407.1[12]
Product Ion 1 (m/z) (Quantifier) 150.1[12]
Product Ion 2 (m/z) (Qualifier) 107.0[12]
Collision Energy (for Product Ion 1) 20 V[12]
Collision Energy (for Product Ion 2) 56 V[12]

Table 2: Example Retention Times of this compound on Different Columns

Column TypeMobile Phase Organic ModifierExample Retention Time (min)Reference
C18Acetonitrile~2.66[12]
Phenyl-HexylMethanolNot available

Note: Retention times are highly dependent on the specific chromatographic conditions (e.g., gradient, flow rate, column dimensions) and should be determined experimentally.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for Cereal Matrices

This protocol is a general guideline for the extraction of this compound from cereal samples, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][4][13]

1. Sample Homogenization:

  • Grind a representative portion of the cereal sample (e.g., wheat, rice) to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.

  • Add 10 mL of acetonitrile (containing 1% acetic acid for sulfonylureas).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18 for cereal matrices).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method for this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration. A shallow gradient around the elution time of this compound is recommended to improve separation from potential interferences.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As listed in Table 1.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate or Irreproducible this compound Results peak_shape Assess Peak Shape start->peak_shape good_peak Symmetrical Peak peak_shape->good_peak Good bad_peak Poor Peak Shape (Tailing, Splitting, Fronting) peak_shape->bad_peak Poor check_matrix_effect Investigate Matrix Effects good_peak->check_matrix_effect solvent_mismatch Check for Solvent Mismatch bad_peak->solvent_mismatch matrix_matched_cal Implement Matrix-Matched Calibration check_matrix_effect->matrix_matched_cal Consistent Deviation from Solvent Standard dilute_extract Dilute Sample Extract check_matrix_effect->dilute_extract Variable Results improve_cleanup Improve Sample Cleanup (e.g., different d-SPE sorbent) matrix_matched_cal->improve_cleanup dilute_extract->improve_cleanup adjust_solvent Adjust Injection Solvent to Match Initial Mobile Phase solvent_mismatch->adjust_solvent Yes optimize_chroma Optimize Chromatography solvent_mismatch->optimize_chroma No end_node End: Accurate and Reproducible This compound Analysis adjust_solvent->end_node adjust_gradient Adjust Gradient Profile (make it shallower) optimize_chroma->adjust_gradient change_mobile_phase Change Organic Modifier (e.g., ACN to MeOH) optimize_chroma->change_mobile_phase change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) optimize_chroma->change_column adjust_gradient->end_node change_mobile_phase->end_node change_column->end_node improve_cleanup->end_node ExperimentalWorkflow start Start: Sample homogenize 1. Homogenize Sample (e.g., grinding) start->homogenize extract 2. QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 supernatant1 Supernatant (ACN Layer) centrifuge1->supernatant1 cleanup 4. Dispersive SPE Cleanup (d-SPE Sorbent) supernatant1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 supernatant2 Cleaned-up Extract centrifuge2->supernatant2 analysis 6. LC-MS/MS Analysis supernatant2->analysis end_node End: Data Acquisition and Quantification analysis->end_node

References

Technical Support Center: Optimization of QuEChERS for Oxasulfuron Analysis in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the sulfonylurea herbicide oxasulfuron in various produce matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in produce using the QuEChERS method.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound pH-dependent stability/extraction: this compound, like other sulfonylurea herbicides, can be sensitive to pH. The original unbuffered QuEChERS method may not be suitable.Use a buffered QuEChERS method: Employing buffered systems like the AOAC (acetate buffer) or EN 15662 (citrate buffer) methods helps maintain a stable pH, which can improve the recovery of pH-sensitive pesticides.[1] Acidify the extraction solvent: The use of acidified acetonitrile (B52724) (e.g., with 1% acetic acid) has been shown to improve the recovery of some sulfonylureas.[2]
Inadequate extraction from the matrix: For produce with low water content (e.g., dried fruits, grains), the extraction efficiency of acetonitrile can be reduced.[3][4]Hydrate (B1144303) the sample: For samples with low moisture content (<80%), add an appropriate amount of water to the homogenized sample and allow it to hydrate before adding acetonitrile.[3][4][5][6]
Analyte loss during cleanup: this compound may interact with certain sorbents in the dispersive SPE (d-SPE) cleanup step. Planar pesticides can be lost when using Graphitized Carbon Black (GCB).[5]Optimize the d-SPE sorbent: Test different sorbent combinations. While Primary Secondary Amine (PSA) is effective for removing organic acids and sugars, it might interact with some pesticides. If GCB is necessary for pigment removal, use the minimum amount required or consider alternative sorbents like ChloroFiltr® for chlorophyll (B73375) removal.[5]
High Relative Standard Deviation (RSD) Inconsistent homogenization: Non-uniform sample composition leads to variability between replicates.Ensure thorough homogenization: Homogenize the entire produce sample to a uniform consistency before weighing. For difficult matrices, cryogenic milling can improve homogeneity.
Inconsistent shaking/vortexing: Inadequate or inconsistent agitation during the extraction and d-SPE steps can lead to variable recoveries.Standardize agitation: Use a mechanical shaker for a consistent duration and speed for both the extraction and d-SPE steps.[7]
Significant Matrix Effects (Signal Enhancement or Suppression) Co-eluting matrix components: Compounds from the produce matrix can co-elute with this compound, affecting its ionization in the mass spectrometer. Sulfonylureas have been observed to exhibit signal enhancement.[8]Optimize the d-SPE cleanup: Use a combination of sorbents to effectively remove interfering matrix components. For fatty matrices, include C18 in the d-SPE tube.[4] For pigmented produce, GCB can be used, but its impact on this compound recovery should be evaluated.[5] Dilute the final extract: Diluting the final extract can mitigate matrix effects, although this may impact the limit of quantification (LOQ).[2] Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[5]
Poor Peak Shape in Chromatogram Co-extracted interferences: High concentrations of matrix components in the final extract can affect the chromatography.Improve cleanup: Re-evaluate the d-SPE cleanup step. Experiment with different types and amounts of sorbents (e.g., PSA, C18, GCB) to achieve a cleaner extract.[5][9]
Solvent mismatch: Injecting a large volume of a solvent that is much stronger than the initial mobile phase can lead to peak distortion.Solvent exchange: If the final extract solvent is not compatible with the initial LC mobile phase, evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase.[9]

Frequently Asked Questions (FAQs)

???+ question "Which QuEChERS version is best for this compound analysis?" For pH-sensitive compounds like this compound, it is generally recommended to start with a buffered QuEChERS method such as the AOAC 2007.01 (using acetate (B1210297) buffer) or the EN 15662 (using citrate (B86180) buffer) method. These methods help to control the pH during extraction and partitioning, which can prevent the degradation of the analyte and improve recovery and reproducibility. One study specifically noted that an acidified acetonitrile method improved recoveries for several sulfonylureas.[2] The optimal method should be determined experimentally for each specific produce matrix.

???+ question "What are the key parameters to optimize for a new produce matrix?" When adapting the QuEChERS method for a new type of produce, the following parameters should be optimized:

  • Sample Homogenization: Ensure the technique provides a representative subsample.
  • Water Content: For dry or low-water matrices (e.g., flour, dried herbs), pre-hydration of the sample is crucial for efficient extraction.[3][4]
  • Extraction Solvent & Buffering: While acetonitrile is the standard, testing an acidified version (e.g., with 1% acetic acid) is recommended for this compound.[2] The choice of buffering salts (AOAC vs. EN) should also be evaluated.[4]
  • d-SPE Cleanup Sorbents: The type and amount of sorbents should be tailored to the matrix.[4]
  • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.
  • C18: Removes non-polar interferences like fats and lipids.
  • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, but may retain planar molecules.[5] Its effect on this compound recovery must be checked.

???+ question "How can I minimize matrix effects for this compound?" Matrix effects, where co-extracted components interfere with the analyte signal, are a common challenge.[8][10] For this compound, which has been reported to show signal enhancement, several strategies can be employed:[8]

  • Effective Cleanup: Use the appropriate combination of d-SPE sorbents (e.g., PSA, C18, GCB) to remove as many interfering compounds as possible.[9]
  • Matrix-Matched Standards: Prepare your calibration curve in a blank extract of the same produce matrix to compensate for signal suppression or enhancement.[5]
  • Internal Standards: Use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in recovery and matrix effects.
  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.[2]

???+ question "My recoveries are good, but my RSDs are high (>20%). What should I do?" High RSDs typically point to a lack of precision or consistency in the workflow.[11] Check the following:

  • Homogenization: Ensure the initial sample is perfectly uniform. Inconsistent subsamples are a major source of variability.
  • Pipetting/Weighing: Verify the accuracy and precision of your balances and pipettes.
  • Shaking/Vortexing: Use a mechanical shaker set to a consistent speed and time for all samples during both the extraction and d-SPE steps to ensure uniform mixing.
  • Temperature: Ensure all samples and standards are at the same temperature during preparation and analysis.

Experimental Protocols

Generalized Protocol for Optimization of QuEChERS for this compound

This protocol outlines the steps to optimize the QuEChERS method for determining this compound in a new produce matrix.

  • Sample Preparation and Homogenization:

    • Chop or dice the produce sample.

    • Homogenize the entire sample using a high-speed blender or food processor until a uniform puree is achieved. For dry samples, a grinder may be necessary.

  • Extraction (Test different extraction conditions):

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]

    • For low-moisture samples, add the required amount of deionized water to reach ~80% hydration and vortex for 30 seconds. Let it stand for 30 minutes.[6]

    • Add 10-15 mL of acetonitrile. To evaluate the effect of pH, test three solvent variations in parallel:

      • Acetonitrile (Unbuffered)

      • Acetonitrile with 1% Acetic Acid

      • Acetonitrile (for use with buffered salts)

    • Add an internal standard if available.

    • Cap the tube and shake vigorously for 1 minute using a mechanical shaker.[9]

  • Partitioning (Test different salt mixtures):

    • To each tube, add one of the following salt mixtures:

      • Original/EN 15662 Salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

      • AOAC 2007.01 Salts: 6 g MgSO₄, 1.5 g sodium acetate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.[6]

  • Dispersive SPE (d-SPE) Cleanup (Test different sorbent combinations):

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • Test different d-SPE compositions based on the produce matrix:

      • General Produce: 900 mg MgSO₄, 150 mg PSA.

      • Fatty Produce (e.g., avocado): 900 mg MgSO₄, 150 mg PSA, 150 mg C18.

      • Pigmented Produce (e.g., spinach): 900 mg MgSO₄, 150 mg PSA, 50 mg GCB (evaluate this compound loss).

    • Cap the tube and vortex for 30-60 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation and Analysis:

    • Transfer an aliquot of the cleaned extract into an autosampler vial.

    • If necessary, add an analyte protectant for GC analysis or acidify for better peak shape in LC analysis.

    • Analyze using LC-MS/MS or GC-MS/MS.

    • Evaluate recovery, matrix effects, and precision (RSD) for each condition to determine the optimal method.

Data Presentation

Table 1: Summary of QuEChERS Modifications and Their Potential Impact on this compound Analysis
Parameter Modification Produce Matrix Suitability Potential Impact on this compound Analysis
Extraction Buffer Unbuffered General, non-sensitive analytesPotential for low recovery due to pH-dependent degradation.
Acetate Buffer (AOAC) pH-sensitive analytesRecommended. Stabilizes pH, likely improving recovery and consistency.
Citrate Buffer (EN) pH-sensitive analytesRecommended. Stabilizes pH, likely improving recovery and consistency.
Extraction Solvent Acetonitrile Most produceStandard solvent, effective for a wide range of pesticides.[12]
Acetonitrile + 1% Acetic Acid pH-sensitive analytesHighly recommended for evaluation, as it has been shown to improve recovery of sulfonylureas.[2]
d-SPE Sorbent PSA Most produceRemoves organic acids and sugars, key interferences in many fruits and vegetables.[9]
C18 High-fat produce (e.g., avocado)Removes lipids and other non-polar interferences.
GCB Highly pigmented produce (e.g., spinach, peppers)Removes chlorophyll and carotenoids but may cause loss of planar pesticides; must be used with caution and validated for this compound recovery.[5]

Visualizations

Experimental Workflow and Troubleshooting Diagrams

Caption: Workflow for QuEChERS method optimization.

Troubleshooting_Tree Start Start Analysis Check_Recovery Recovery < 70%? Start->Check_Recovery Check_RSD RSD > 20%? Check_Recovery->Check_RSD No Solvent_pH Use Buffered/Acidified Extraction Method Check_Recovery->Solvent_pH Yes Check_Matrix High Matrix Effects? Check_RSD->Check_Matrix No Homogenization Improve Sample Homogenization Check_RSD->Homogenization Yes Result_OK Method Acceptable Check_Matrix->Result_OK No Optimize_dSPE_ME Optimize d-SPE Cleanup (e.g., add C18) Check_Matrix->Optimize_dSPE_ME Yes Check_Hydration Hydrate Low-Moisture Sample Solvent_pH->Check_Hydration Optimize_dSPE_Rec Optimize d-SPE Sorbent (e.g., reduce GCB) Check_Hydration->Optimize_dSPE_Rec Optimize_dSPE_Rec->Check_Recovery Standardize_Shaking Standardize Shaking (Time/Speed) Homogenization->Standardize_Shaking Standardize_Shaking->Check_RSD Matrix_Match Use Matrix-Matched Calibration Optimize_dSPE_ME->Matrix_Match Dilute Dilute Final Extract Matrix_Match->Dilute Dilute->Check_Matrix

Caption: Troubleshooting decision tree for QuEChERS.

References

Technical Support Center: Analysis of Oxasulfuron in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the limit of detection for Oxasulfuron in water samples. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound in water.

Q1: What are the primary analytical methods for detecting this compound in water?

A1: The most common and effective methods for the determination of this compound and other sulfonylurea herbicides in water are High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector (HPLC-UV) or a tandem mass spectrometer (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it is generally less suitable for thermally labile compounds like many sulfonylurea herbicides.

Q2: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in water?

A2: While specific data for this compound is not extensively published, for sulfonylurea herbicides in general, LC-MS/MS methods can achieve very low detection limits. Method detection limits for similar pesticides can range from 0.1 to 1.5 pg mL⁻¹ in drinking water after solid-phase extraction (SPE)[1]. For GC-MS methods, LOQs are typically in the low ng/L range, for instance, around 10 ng/L for a range of pesticides.[2] HPLC-UV methods are generally less sensitive, with LODs and LOQs often in the µg/L range.

Q3: How can I improve the sensitivity of my method to achieve a lower limit of detection for this compound?

A3: To enhance sensitivity, a pre-concentration step is crucial. Solid-Phase Extraction (SPE) is a widely used technique to extract and concentrate pesticides from water samples.[3][4][5] The choice of SPE sorbent is critical and should be optimized for this compound's physicochemical properties. Additionally, using a more sensitive detector, such as a tandem mass spectrometer (MS/MS), will significantly improve the limit of detection compared to a UV detector.

Q4: What are the key physicochemical properties of this compound to consider during method development?

A4: Key properties of this compound include its molecular weight of 406.4 g/mol .[6] Understanding its polarity, solubility, and potential for degradation is essential for selecting appropriate extraction solvents, chromatographic conditions, and sample storage procedures.

Q5: What are the best practices for storing water samples intended for this compound analysis?

A5: To ensure the integrity of the analytes, water samples should be stored in a refrigerator, typically between 1°C and 8°C, and in the dark to prevent photodegradation.[7] For longer-term storage, freezing is an option. However, stability studies are recommended to determine the maximum allowable storage time for this compound under specific conditions.[8][9] Acidification of the sample can sometimes improve the stability of certain pesticides.[9]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in water.

Sample Preparation Issues
Problem Possible Causes Solutions
Low recovery of this compound after Solid-Phase Extraction (SPE) - Inappropriate SPE sorbent. - Incorrect pH of the water sample. - Inefficient elution solvent. - Sample breakthrough due to overloading the cartridge.- Test different SPE cartridges (e.g., C18, Oasis HLB). - Adjust the sample pH to optimize the retention of this compound on the sorbent. - Optimize the type and volume of the elution solvent. - Reduce the sample volume or use a larger SPE cartridge.
High matrix effects (ion suppression or enhancement in LC-MS/MS) - Co-elution of matrix components with this compound. - High concentration of salts or organic matter in the sample.- Improve the sample cleanup process, for example, by using a more selective SPE sorbent or adding a cleanup step after extraction. - Dilute the sample extract before injection, if the concentration of this compound is high enough. - Use a matrix-matched calibration curve for quantification. - Employ an isotopically labeled internal standard for this compound if available.
Chromatography Problems (HPLC & GC)
Problem Possible Causes Solutions
Poor peak shape (tailing or fronting) - Active sites on the analytical column. - Incompatibility between the injection solvent and the mobile phase. - Column overload.- Use a column with end-capping to reduce silanol (B1196071) interactions. - Add a modifier to the mobile phase (e.g., a small amount of acid or base). - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. - Reduce the injection volume or the concentration of the sample.
Inconsistent retention times - Changes in mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the pump. - Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Degas the mobile phase and prime the pump. - Replace the column if it has exceeded its lifetime.
Low signal intensity or no peak detected - Degradation of this compound in the injector port (GC). - Insufficient ionization in the mass spectrometer source. - Incorrect detector settings.- For GC-MS, use a lower injector temperature or a pulsed splitless injection. - Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the detector is set to the correct wavelength (UV) or monitoring the correct mass transitions (MS/MS).

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general guideline for SPE. Optimization is required for specific water matrices.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or Oasis HLB, 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Pass the water sample (e.g., 500 mL, pH adjusted if necessary) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of acetonitrile (B52724) or ethyl acetate).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for analysis.

LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Specific parameters will need to be optimized for your instrument.

  • Liquid Chromatograph: Agilent 1200 HPLC system or equivalent.

  • Mass Spectrometer: Agilent 6410B Triple-Quad LC/MS system or equivalent.[6]

  • Column: Zorbax Eclipse XDB-C18 column or equivalent.[6]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on this compound's properties).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Section 4: Data Presentation

Quantitative data from various studies on pesticide analysis in water are summarized below for comparison. Note that these are for a range of pesticides and specific performance for this compound may vary.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Pesticides in Water by Different Analytical Methods

Analytical MethodAnalyte(s)LODLOQReference
SPE-UHPLC-MS/MSMulticlass Pesticides0.1 - 1.5 pg mL⁻¹-[1]
GC/MS/MS28 Pesticides5 ng/L10 ng/L[2]
SPE-GC-MS67 Pesticides-2 - 20 ng/L[3]
LC-MS/MS70 Pesticides-0.020 µg/L[6]

Table 2: Recovery Rates for Pesticides in Water using Solid-Phase Extraction

SPE SorbentAnalyte(s)Spiking LevelRecovery (%)Reference
C1867 Pesticides100 ng/LVaries by compound[3]
Oasis HLB67 Pesticides100 ng/LVaries by compound[3]
Oasis HLB70 Pesticides0.02, 0.1, 0.2 µg/L64.9 - 109.5[6]

Section 5: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filter Filtration Sample->Filter Remove Particulates SPE Solid-Phase Extraction (SPE) Filter->SPE Load Sample Elute Elution SPE->Elute Elute this compound Concentrate Concentration & Reconstitution Elute->Concentrate Prepare for Injection LCMS LC-MS/MS Analysis Concentrate->LCMS Inject Sample Data Data Acquisition & Processing LCMS->Data Detect & Quantify

Caption: General workflow for the analysis of this compound in water samples.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_logic Start Low or No this compound Signal Check_SPE Review SPE Protocol Start->Check_SPE Check_LC Check LC System Check_SPE->Check_LC No Issue SPE_Recovery Perform SPE Recovery Test Check_SPE->SPE_Recovery Issue Suspected Check_MS Check MS Settings Check_LC->Check_MS No Issue LC_Standard Inject Standard Solution Check_LC->LC_Standard Issue Suspected MS_Tune Tune Mass Spectrometer Check_MS->MS_Tune Issue Suspected SPE_Good SPE OK SPE_Recovery->SPE_Good Recovery > 80% SPE_Bad Optimize SPE SPE_Recovery->SPE_Bad Recovery < 80% LC_Good LC OK LC_Standard->LC_Good Peak OK LC_Bad Troubleshoot LC LC_Standard->LC_Bad No/Bad Peak MS_Good MS OK MS_Tune->MS_Good Tuning OK MS_Bad Optimize MS MS_Tune->MS_Bad Tuning Fails

Caption: A logical flow for troubleshooting low signal intensity in this compound analysis.

References

Validation & Comparative

Navigating the Analytical Void: A Comparative Guide to Oxasulfuron Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

A critical data gap exists for a standardized, validated method for the detection of the sulfonylurea herbicide Oxasulfuron in soil samples. This guide addresses this challenge by proposing a robust analytical approach based on methodologies validated for similar compounds. By comparing the performance of these alternative methods, researchers and scientists can establish a reliable framework for developing and validating a specific method for this compound, ensuring accurate environmental monitoring and risk assessment.

The recommended approach for the determination of this compound in soil is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of sulfonylurea herbicides typically found in environmental samples. While a specific validated LC-MS/MS method for this compound in soil has not been identified in publicly available literature, methods for other sulfonylurea herbicides provide a strong foundation.

Performance Comparison of Validated Methods for Sulfonylurea Herbicides in Soil

The following table summarizes the performance of validated analytical methods for sulfonylurea herbicides chemically similar to this compound. This data provides a benchmark for the expected performance of a newly developed and validated method for this compound in soil.

HerbicideMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Precision (RSD %)Reference
Metsulfuron-methyl (B1676535)LC-MS/MS-0.2 µg/kg--[1]
Sulfosulfuron (B120094)HPLC-PDA-0.25 µg/g71 - 75.2-[2]
Multi-residue (36 Sulfonylureas)LC-MS/MS with QuEChERS--71.7 - 114.9< 20[3][4]
Mesosulfuron-methyl & DiflufenicanLC-MS/MS with QuEChERS-0.01 mg/kg (for both)74 - 981 - 11[5]

Proposed Experimental Protocol for this compound Detection in Soil

This protocol outlines a general procedure for the extraction, cleanup, and analysis of this compound in soil samples using LC-MS/MS, based on established methods for other sulfonylurea herbicides.

Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted and efficient technique for extracting pesticide residues from various matrices, including soil.

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Take a 1 mL aliquot of the supernatant from the extraction step.

  • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for sulfonylurea herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation, monitoring at least two transitions for the parent ion of this compound.

Experimental Workflow for this compound Detection in Soil

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Homogenized Soil Sample (10g) extraction QuEChERS Extraction (Acetonitrile + Salts) soil_sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant centrifuge1->supernatant dspe d-SPE Cleanup (PSA + C18 + MgSO4) supernatant->dspe centrifuge2 Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcmsms LC-MS/MS Analysis (MRM Mode) final_extract->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

Caption: Workflow for this compound detection in soil samples.

Conclusion

While a validated method for this compound in soil remains a notable data gap, the analytical framework presented here provides a robust starting point for researchers. The use of LC-MS/MS combined with a QuEChERS extraction and d-SPE cleanup, guided by the performance of validated methods for other sulfonylurea herbicides, offers a scientifically sound approach. It is imperative that any newly developed method undergoes rigorous in-house validation, establishing performance characteristics such as linearity, accuracy, precision, LOD, and LOQ, to ensure the generation of reliable and defensible data for environmental monitoring and research.

References

A Comparative Analysis of Oxasulfuron and Other ALS-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Scientists

Introduction

Acetolactate synthase (ALS) inhibiting herbicides are a cornerstone of modern weed management due to their high efficacy at low application rates and broad-spectrum activity. These herbicides disrupt the biosynthesis of essential branched-chain amino acids in susceptible plants by inhibiting the ALS enzyme. Oxasulfuron, a member of the sulfonylurea chemical family, is a post-emergence herbicide used for the control of broadleaf and grass weeds in crops such as soybeans.[1] This guide provides a comparative analysis of this compound's performance against other prominent ALS-inhibiting herbicides from the sulfonylurea, imidazolinone, and triazolopyrimidine families, supported by experimental data.

Mechanism of Action: The ALS Inhibition Pathway

ALS inhibitors, including this compound, function by blocking the acetolactate synthase enzyme, a critical component in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. This inhibition leads to a cessation of cell division and, ultimately, plant death.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_herbicides ALS Inhibiting Herbicides Pyruvate Pyruvate α-Acetolactate α-Acetolactate Pyruvate->α-Acetolactate ALS Enzyme Valine Valine α-Acetolactate->Valine Leucine Leucine α-Acetolactate->Leucine α-Ketobutyrate α-Ketobutyrate α-Aceto-α-hydroxybutyrate α-Aceto-α-hydroxybutyrate α-Ketobutyrate->α-Aceto-α-hydroxybutyrate ALS Enzyme Isoleucine Isoleucine α-Aceto-α-hydroxybutyrate->Isoleucine This compound This compound ALS Enzyme ALS Enzyme This compound->ALS Enzyme Inhibit Other Sulfonylureas Other Sulfonylureas Other Sulfonylureas->ALS Enzyme Inhibit Imidazolinones Imidazolinones Imidazolinones->ALS Enzyme Inhibit Triazolopyrimidines Triazolopyrimidines Triazolopyrimidines->ALS Enzyme Inhibit

Figure 1: Mechanism of action of ALS inhibiting herbicides.

Performance Comparison: Efficacy and Crop Safety

The performance of ALS-inhibiting herbicides can be influenced by factors such as the weed species present, application timing, and environmental conditions. The following tables summarize available experimental data comparing the efficacy and crop safety of this compound with other ALS inhibitors.

Efficacy on Key Weed Species in Soybean

The following table presents data from a three-year field experiment in soybeans, comparing the efficacy of single and multiple applications of post-emergence herbicides. The main weed species present were Echinochloa crus-galli (barnyardgrass), Ambrosia artemisiifolia (common ragweed), and Chenopodium album (common lambsquarters).[2]

Table 1: Efficacy of this compound and Other ALS Inhibitors on Annual Weeds in Soybean [2]

Herbicide TreatmentApplication Rate (g a.i./ha)Total Weed Control (%)
This compound7591
Imazamox (B1671737)10089
This compound + Imazamox37.5 + 5092
This compound + Imazamox + Thifensulfuron-methyl25 + 33.3 + 494

Data represents the average total weed control over a three-year period.

In another study, tank mixtures of imazethapyr (B50286) with other broadleaf herbicides were evaluated for the control of Bidens pilosa and Euphorbia heterophylla in soybeans.

Table 2: Efficacy of this compound in Tank Mixtures for Broadleaf Weed Control in Soybean

Herbicide TreatmentApplication Rate (g a.i./ha)Bidens pilosa Control (%)Euphorbia heterophylla Control (%)
Imazethapyr + this compound50 + 37.5>97>97
Imazethapyr + this compound60 + 37.5>97>97
This compound (alone)45--
Imazethapyr (alone)100--

Control percentages were evaluated at pre-harvest.

Crop Safety: Phytotoxicity and Yield in Soybean

Crop safety is a critical factor in herbicide selection. While ALS inhibitors are generally selective in soybeans, transient injury can occur.

Table 3: Soybean Yield Following Application of this compound and Other ALS Inhibitors [2]

Herbicide TreatmentApplication Rate (g a.i./ha)Average Soybean Yield ( kg/ha )
This compound753459
Imazamox1003459
This compound + Imazamox37.5 + 503459
This compound + Imazamox + Thifensulfuron-methyl25 + 33.3 + 43459
Untreated Control-3182

Yield data is an average over a three-year period. No significant differences were observed between the herbicide treatments.[2]

In the same study, temporary soybean injury was observed in one of the three years with single applications of this compound and imazamox.[2]

Herbicide Resistance

The repeated use of herbicides with the same site of action can lead to the selection of resistant weed biotypes. Resistance to ALS inhibitors is a significant concern in weed management. Several point mutations in the ALS gene have been identified that confer resistance to various chemical families of ALS inhibitors.

Resistance_Mechanism cluster_selection Selection Pressure cluster_mutation Genetic Basis of Resistance cluster_outcome Outcome Repeated Use of ALS Inhibitors Repeated Use of ALS Inhibitors Point Mutations in ALS Gene Point Mutations in ALS Gene Repeated Use of ALS Inhibitors->Point Mutations in ALS Gene Selects for Altered ALS Enzyme Altered ALS Enzyme Point Mutations in ALS Gene->Altered ALS Enzyme Herbicide Ineffective Herbicide Ineffective Altered ALS Enzyme->Herbicide Ineffective Resistant Weed Biotype Survives Resistant Weed Biotype Survives Herbicide Ineffective->Resistant Weed Biotype Survives

Figure 2: Logical flow of the development of herbicide resistance.

Experimental Protocols

The data presented in this guide is based on peer-reviewed field studies. The general methodologies for conducting such trials are outlined below.

Herbicide Efficacy and Crop Phytotoxicity Assessment

A typical experimental workflow for evaluating herbicide performance in the field involves several key steps, from trial setup to data analysis.

Experimental_Workflow cluster_details Key Methodological Components Trial Design and Setup Trial Design and Setup Herbicide Application Herbicide Application Trial Design and Setup->Herbicide Application Randomized Complete Block Design Randomized Complete Block Design Trial Design and Setup->Randomized Complete Block Design Plot Establishment and Seeding Plot Establishment and Seeding Trial Design and Setup->Plot Establishment and Seeding Data Collection Data Collection Herbicide Application->Data Collection Herbicide Application at Defined Growth Stage Herbicide Application at Defined Growth Stage Herbicide Application->Herbicide Application at Defined Growth Stage Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Visual Weed Control Ratings Visual Weed Control Ratings Data Collection->Visual Weed Control Ratings Crop Phytotoxicity Assessment Crop Phytotoxicity Assessment Data Collection->Crop Phytotoxicity Assessment Biomass Sampling Biomass Sampling Data Collection->Biomass Sampling Crop Yield Measurement Crop Yield Measurement Data Collection->Crop Yield Measurement Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Figure 3: General experimental workflow for herbicide efficacy trials.

1. Experimental Design: Field trials are typically conducted using a randomized complete block design with multiple replications to ensure statistical validity.

2. Plot Establishment: Plots are established in a field with a natural and uniform weed population. The crop (e.g., soybean) is seeded according to standard agricultural practices.

3. Herbicide Application: Herbicides are applied at specified rates and crop/weed growth stages using calibrated spray equipment to ensure accurate and uniform application.

4. Data Collection:

  • Weed Control Efficacy: Visual assessments of percent weed control are made at various intervals after application, comparing treated plots to untreated control plots.
  • Crop Phytotoxicity: Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death). Symptoms such as stunting, chlorosis, and necrosis are recorded.
  • Weed Biomass: In some studies, weeds are harvested from a defined area within each plot, dried, and weighed to provide a quantitative measure of weed control.
  • Crop Yield: The crop is harvested at maturity, and the yield per plot is measured and typically converted to kilograms per hectare.

5. Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between herbicide treatments.

Conclusion

This compound is an effective post-emergence sulfonylurea herbicide for the control of annual broadleaf and grass weeds in soybeans.[2] Experimental data indicates that its performance is comparable to other ALS inhibitors such as imazamox when applied alone.[2] Tank mixtures of this compound with other ALS inhibitors, like imazethapyr, or with herbicides from different mode-of-action groups can enhance the spectrum of weed control.[2] While generally exhibiting good crop safety in soybeans, transient phytotoxicity can occur under certain conditions.[2] As with all ALS-inhibiting herbicides, the potential for the development of resistant weed biotypes necessitates the implementation of integrated weed management strategies, including the rotation of herbicide modes of action. Further research with direct, side-by-side comparisons of this compound with a wider array of individual ALS inhibitors across diverse weed spectrums and environmental conditions would provide a more comprehensive understanding of its relative performance.

References

A Comparative Analysis of Oxasulfuron and Glyphosate Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the herbicidal efficacy of oxasulfuron and glyphosate (B1671968). The information is intended for researchers, scientists, and professionals involved in drug development and crop protection. This document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and crop selectivity.

Executive Summary

This compound and glyphosate are both effective herbicides but differ significantly in their mode of action, spectrum of controlled weeds, and application in crops. Glyphosate is a broad-spectrum, non-selective herbicide that acts on the shikimate pathway, making it highly effective against a wide range of weeds. Its selectivity is primarily achieved through the use of genetically modified glyphosate-tolerant crops. This compound, a sulfonylurea herbicide, is a selective herbicide that inhibits the acetolactate synthase (ALS) enzyme, crucial for the synthesis of branched-chain amino acids in susceptible plants. It is particularly effective against various broadleaf weeds and some grasses in crops like soybeans. The choice between these two herbicides depends on the target weed species, the crop, and the prevalence of herbicide-resistant weed biotypes.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the efficacy of this compound and glyphosate on various weed species based on available experimental data. It is important to note that the data for each herbicide are derived from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: Efficacy of this compound on Key Weed Species

Weed SpeciesCommon NameEfficacy (%)CropReference
Echinochloa crus-galliBarnyardgrass91 (as part of a mix)Soybean[1]
Ambrosia artemisiifoliaCommon Ragweed91 (as part of a mix)Soybean[1]
Chenopodium albumCommon Lambsquarters91 (as part of a mix)Soybean[1]
Various annual grasses and broad-leaved weeds-91Soybean[1]

Table 2: Efficacy of Glyphosate on Key Weed Species

Weed SpeciesCommon NameEfficacy (%)ConditionsReference
Chenopodium albumCommon LambsquartersVariable, dependent on growth stageMore effective on earlier growth stages[2]
Echinochloa crus-galliBarnyardgrass>88 (at rates above 630 g ae ha⁻¹)-[3]
Amaranthus palmeriPalmer Amaranth (glyphosate-susceptible)85 (within 24h with 10% acetic acid solution)Greenhouse study[4]
Amaranthus palmeriPalmer Amaranth (glyphosate-resistant)100 (within 24h with 10% acetic acid solution)Greenhouse study[4]
Horseweed (glyphosate-susceptible)Erigeron canadensis80 (at 1260 g ae ha⁻¹)-[3]
Horseweed (glyphosate-resistant)Erigeron canadensis40 (at 1260 g ae ha⁻¹)-[3]

Mechanism of Action

The fundamental difference in the herbicidal activity of this compound and glyphosate lies in their distinct molecular targets within the plant.

This compound: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[5][6]. This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[7]. By blocking this pathway, this compound halts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds[7].

Glyphosate: Inhibition of EPSP Synthase

Glyphosate's mechanism of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme[8]. This enzyme plays a critical role in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms[8]. The inhibition of EPSP synthase leads to a depletion of these essential amino acids, disrupting protein synthesis and other vital physiological processes, resulting in plant death.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and a typical experimental workflow for herbicide efficacy testing, the following diagrams have been generated using Graphviz (DOT language).

Oxasulfuron_Pathway cluster_pathway Biosynthesis of Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS Glyphosate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose 4-phosphate Shikimate_3_P Shikimate-3-phosphate E4P->Shikimate_3_P Shikimate_3_P->EPSPS EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) EPSPS->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AAs Glyphosate Glyphosate Inhibition Inhibition Glyphosate->Inhibition Inhibition->EPSPS Herbicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_application Application cluster_assessment Data Collection & Analysis Site_Selection Site Selection (Field with target weeds) Plot_Design Plot Design (Randomized Complete Block) Site_Selection->Plot_Design Treatments Herbicide Treatments (this compound, Glyphosate, Control) Plot_Design->Treatments Calibration Sprayer Calibration Treatments->Calibration Application Herbicide Application (Post-emergence) Calibration->Application Visual_Assessment Visual Efficacy Assessment (% weed control) Application->Visual_Assessment Biomass Weed Biomass Measurement Visual_Assessment->Biomass Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Biomass->Data_Analysis

References

Efficacy of Oxasulfuron in Comparison to Other Sulfonylurea Herbicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of Oxasulfuron with other prominent sulfonylurea herbicides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application in research and development.

Mechanism of Action: Sulfonylurea Herbicides

Sulfonylurea herbicides, including this compound, function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis pathway of branched-chain amino acids such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, cell division and plant growth. The inhibition of ALS leads to a deficiency in these vital amino acids, which ultimately results in the cessation of weed growth and death. The selectivity of sulfonylurea herbicides is largely dependent on the differential metabolism rates between crop plants and target weeds.

Below is a diagram illustrating the signaling pathway of sulfonylurea herbicides.

cluster_pathway Sulfonylurea Herbicide Signaling Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Essential for Growth Cell Division & Plant Growth Protein->Growth Leads to Sulfonylurea Sulfonylurea Herbicide (e.g., this compound) Sulfonylurea->Inhibition Inhibition->ALS

Figure 1: Mechanism of action of sulfonylurea herbicides.

Comparative Efficacy Data

The following tables summarize the quantitative data on the weed control efficacy of this compound and other sulfonylurea herbicides from available studies. Direct comparative data for this compound against other individual sulfonylureas is limited in the reviewed literature. The presented data is primarily from studies on post-emergence applications in soybean crops.

Table 1: Efficacy of this compound on Key Weed Species in Soybean

Weed SpeciesCommon NameHerbicideApplication Rate (g a.i./ha)Efficacy (%)
Echinochloa crus-galliBarnyardgrassThis compound7591
Ambrosia artemisiifoliaCommon RagweedThis compound7591
Chenopodium albumCommon LambsquartersThis compound7591
Echinochloa crus-galliBarnyardgrassThis compound + Imazamox56.25 + 26.2592
Ambrosia artemisiifoliaCommon RagweedThis compound + Imazamox56.25 + 26.2592
Chenopodium albumCommon LambsquartersThis compound + Imazamox56.25 + 26.2592

Data is synthesized from a three-year field experiment in soybean.

Table 2: Efficacy of Other Sulfonylurea Herbicides on Common Weeds (for reference)

Weed SpeciesCommon NameHerbicideApplication Rate (g a.i./ha)CropEfficacy (%)
Amaranthus retroflexusRedroot PigweedRimsulfuron + S-metolachlorNot SpecifiedPotato99-100
Chenopodium albumCommon LambsquartersRimsulfuronNot SpecifiedPotato<80
Various Broadleaf WeedsBroadleaf WeedsChlorsulfuron15-30Wheat/Barley>90
Setaria viridisGreen FoxtailMetsulfuron-methyl4.2Wheat85-95

Note: The data in Table 2 is for reference and not from direct comparative trials with this compound. Efficacy can vary based on environmental conditions, weed growth stage, and application timing.

Experimental Protocols

The following section details a generalized experimental protocol for conducting field trials to evaluate the efficacy of post-emergence herbicides like this compound. This protocol is based on established guidelines for herbicide efficacy research.

1. Experimental Design and Setup

  • Trial Location: Select a site with a uniform and representative population of the target weed species.

  • Plot Design: Utilize a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment.

  • Plot Size: Individual plots should be of a sufficient size (e.g., 3m x 10m) to allow for accurate application and assessment while minimizing edge effects.

  • Treatments:

    • Untreated Control (weedy check)

    • This compound at various application rates (e.g., 50, 75, 100 g a.i./ha)

    • Other sulfonylurea herbicides (e.g., Rimsulfuron, Chlorsulfuron) at their recommended rates.

    • Tank mixtures of this compound with other compatible herbicides.

  • Crop: Use a commercially relevant crop variety known to be tolerant to sulfonylurea herbicides (e.g., soybean).

2. Herbicide Application

  • Timing: Apply herbicides at the recommended growth stage of the target weeds (e.g., 2-4 leaf stage).

  • Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform spray coverage.

  • Spray Volume: Apply herbicides in a carrier volume of 150-200 L/ha.

  • Adjuvants: Include recommended adjuvants (e.g., non-ionic surfactant) as per the herbicide label.

3. Data Collection and Assessment

  • Weed Control Efficacy:

    • Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) using a percentage scale (0% = no control, 100% = complete weed death).

    • At a specified time point (e.g., 28 DAT), determine weed density (plants/m²) and biomass (g/m²) from a designated quadrat within each plot.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a percentage scale (0% = no injury, 100% = crop death).

  • Yield: At crop maturity, harvest the central rows of each plot to determine the crop yield ( kg/ha ).

4. Statistical Analysis

  • Subject the collected data to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05 to determine significant differences between treatment means.

Below is a diagram illustrating a typical experimental workflow for herbicide efficacy trials.

cluster_workflow Herbicide Efficacy Trial Workflow A Site Selection & Plot Layout (Randomized Complete Block Design) B Herbicide Treatment Preparation (this compound, Comparators, Control) A->B C Calibrated Sprayer Application (Post-emergence) B->C D Data Collection at Intervals (7, 14, 28, 56 DAT) C->D G Crop Yield Measurement (at Harvest) C->G E Weed Control Assessment (% Visual Control, Density, Biomass) D->E F Crop Phytotoxicity Assessment (% Visual Injury) D->F H Statistical Analysis (ANOVA, Mean Separation Test) E->H F->H G->H I Efficacy Comparison & Conclusion H->I

Figure 2: Experimental workflow for a herbicide efficacy trial.

Conclusion

This compound demonstrates high efficacy for the post-emergence control of key broadleaf and grass weeds in soybean. The available data indicates that its performance is comparable to other herbicide treatments, particularly when used in combination with other active ingredients. However, a clear limitation in the current body of public-domain research is the lack of direct, head-to-head comparative studies of this compound with other individual sulfonylurea herbicides under identical conditions. Future research should focus on such direct comparisons to provide a more definitive ranking of efficacy within this important class of herbicides. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

Navigating the Specificity of Sulfonylurea Herbicide Immunoassays: A Comparative Guide to Oxasulfuron Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of sulfonylurea herbicides is paramount. Immunoassays offer a rapid and sensitive screening method, but their utility is critically dependent on the specificity of the antibodies employed. Cross-reactivity with structurally similar, non-target sulfonylureas can lead to false-positive results and inaccurate quantification. This guide provides an objective comparison of the cross-reactivity of antibodies in immunoassays for sulfonylurea herbicides, with a focus on the context for oxasulfuron.

Sulfonylurea herbicides, including this compound, share a common chemical scaffold, which presents a significant challenge for immunoassay development. The ability of an antibody to distinguish between the target analyte (e.g., this compound) and other structurally related sulfonylureas is a critical performance metric. While specific quantitative cross-reactivity data for this compound antibodies is not widely available in published literature, this guide will utilize data from closely related sulfonylurea herbicides to illustrate the principles and comparative analysis of cross-reactivity.

Understanding Cross-Reactivity in Sulfonylurea Immunoassays

Cross-reactivity in immunoassays occurs when an antibody binds to molecules other than the target analyte. Due to the conserved structural motifs among sulfonylurea herbicides, antibodies developed against one member of this family often exhibit varying degrees of binding to others. This is typically quantified as a percentage, calculated from the concentration of the target analyte versus the concentration of the cross-reacting compound required to achieve the same level of inhibition in a competitive immunoassay.

Comparative Cross-Reactivity Data for Sulfonylurea Herbicides

To provide a framework for understanding potential cross-reactivity for this compound antibodies, the following table summarizes data from published studies on immunoassays developed for other sulfonylurea herbicides. This data highlights the variability in specificity that can be achieved.

Target AnalyteAntibody TypeCross-ReactantCross-Reactivity (%)
Nicosulfuron (B1678754) PolyclonalTribenuron-methyl<0.1
Bensulfuron-methyl<0.1
Rimsulfuron<0.1
Chlorsulfuron<0.1
Metsulfuron-methyl<0.1
Thifensulfuron-methyl<0.1
Ethametsulfuron<0.1
Triasulfuron<0.1
Azimsulfuron<0.1
Flazasulfuron<0.1
Halosulfuron-methyl<0.1
Amidosulfuron PolyclonalMetsulfuron-methyl0

Note: The data presented is a compilation from different studies and direct comparison should be made with caution, as experimental conditions can vary. The cross-reactivity is typically calculated as (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100.

The negligible cross-reactivity observed in the nicosulfuron immunoassay demonstrates that high specificity can be achieved with careful hapten design and antibody selection.[1][2][3] This suggests that it is feasible to develop highly specific immunoassays for this compound with minimal cross-reactivity to other sulfonylureas.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of immunoassay performance. Below is a representative experimental protocol for an indirect competitive enzyme-linked immunosorbent assay (ELISA) for the detection of a sulfonylurea herbicide, which is a common format for cross-reactivity studies.

Indirect Competitive ELISA Protocol
  • Coating of Microtiter Plate:

    • Dilute the coating antigen (a conjugate of the sulfonylurea hapten and a carrier protein like ovalbumin) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% bovine serum albumin in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare a series of standard solutions of the target sulfonylurea (e.g., this compound) and solutions of the potential cross-reacting sulfonylureas in assay buffer (e.g., PBST).

    • Add 50 µL of the standard or cross-reactant solution to the wells.

    • Add 50 µL of the diluted primary antibody (e.g., anti-oxasulfuron antibody) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Substrate Reaction and Measurement:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the logarithm of the target analyte concentration.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal).

    • Calculate the cross-reactivity of each tested compound using the formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles and Workflows

To further clarify the principles discussed, the following diagrams illustrate the key experimental workflows and logical relationships in assessing antibody cross-reactivity.

G cluster_0 Hapten Synthesis & Conjugation cluster_1 Antibody Production cluster_2 Immunoassay Development & Validation Hapten_Synthesis This compound Hapten Synthesis Immunogen_Conjugation Immunogen Conjugation Hapten_Synthesis->Immunogen_Conjugation Coating_Antigen_Conjugation Coating Antigen Conjugation Hapten_Synthesis->Coating_Antigen_Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Immunogen_Conjugation Carrier_Protein->Coating_Antigen_Conjugation Immunization Immunization of Animal Immunogen_Conjugation->Immunization ELISA_Development Competitive ELISA Development Coating_Antigen_Conjugation->ELISA_Development Hybridoma_Technology Hybridoma Technology (for Monoclonal) Immunization->Hybridoma_Technology Serum_Collection Antiserum Collection (for Polyclonal) Immunization->Serum_Collection Antibody_Purification Antibody Purification & Characterization Hybridoma_Technology->Antibody_Purification Serum_Collection->Antibody_Purification Antibody_Purification->ELISA_Development Cross_Reactivity_Testing Cross-Reactivity Testing ELISA_Development->Cross_Reactivity_Testing Validation Assay Validation Cross_Reactivity_Testing->Validation

Workflow for the development of an immunoassay for this compound.

G cluster_0 Competitive Binding Principle cluster_1 High Concentration of Target Analyte (this compound) cluster_2 Low Concentration of Target Analyte cluster_3 Presence of Cross-Reactant Ab1 Antibody This compound This compound Ab1->this compound Binding Coated_Antigen1 Coated Antigen Ab1->Coated_Antigen1 Binding Blocked Ab2 Antibody Coated_Antigen2 Coated Antigen Ab2->Coated_Antigen2 Binding Ab3 Antibody Cross_Reactant Cross-Reactant Ab3->Cross_Reactant Binding Coated_Antigen3 Coated Antigen Ab3->Coated_Antigen3 Binding Partially Blocked

References

A Guide to Inter-Laboratory Validation of Analytical Methods for Sulfonylurea Herbicides, with a Focus on Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of sulfonylurea herbicides, with a specific focus on Oxasulfuron. Given the critical need for accurate and reproducible data in environmental monitoring, food safety, and regulatory compliance, this document outlines the essential experimental protocols, data presentation standards, and a generalized workflow for conducting such validation studies. While specific inter-laboratory validation data for this compound is not widely published, this guide draws upon established principles and performance data from analogous herbicide analyses to provide a robust model for researchers.

Alternative Analytical Methods for Herbicide Analysis

The determination of herbicide residues is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) : A common and cost-effective method for the analysis of thermally labile or non-volatile compounds like many sulfonylurea herbicides. While providing good quantitative results, its sensitivity and selectivity are generally lower than mass spectrometric methods, making it suitable for formulation analysis or samples with higher concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This has become the gold standard for trace-level quantification of a wide range of pesticide residues. It offers exceptional sensitivity and specificity, allowing for the direct analysis of parent compounds and their metabolites, often without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for volatile and semi-volatile organic compounds. For some herbicides, a derivatization step may be necessary to improve thermal stability and chromatographic performance. GC-MS provides high sensitivity and selectivity.

  • Immunoassays (e.g., ELISA) : These are rapid, high-throughput screening tools based on the specific binding of an antibody to the target analyte. While cost-effective and easy to use, they are generally considered semi-quantitative and may exhibit cross-reactivity with structurally related compounds. Positive results from immunoassays often require confirmation by a chromatographic method.[1]

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for analytical methods commonly used for herbicide analysis. These values are indicative and can vary based on the specific analyte, matrix, and laboratory conditions.

Parameter HPLC-UV/DAD LC-MS/MS GC-MS Immunoassay (ELISA)
Linearity (R²) > 0.998> 0.99> 0.99N/A (typically sigmoidal curve)
Accuracy (% Recovery) 95-105%80-120%80-120%Semi-quantitative
Precision (RSD) < 3%< 15%< 15%< 20%
LOD ppm range (e.g., 7.6 ppm)ppb to ppt (B1677978) range (e.g., < 0.4 µg/L)ppb to ppt rangeppb range
LOQ ppm range (e.g., 23.1 ppm)ppb to ppt rangeppb to ppt rangeppb range

Data compiled from analogous herbicide validation studies.[2][3]

Experimental Protocols for Inter-Laboratory Validation

A successful inter-laboratory validation study requires a well-defined protocol to ensure consistency and comparability of results across participating laboratories.

1. Study Design and Coordination:

  • A coordinating laboratory prepares and distributes a detailed protocol, standardized analytical standards, and homogeneous test samples (e.g., spiked matrices, incurred samples).

  • Participating laboratories should represent a range of typical analytical capabilities.

2. Sample Preparation:

  • Extraction: A common method for pesticide residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile (B52724) extraction followed by partitioning with salts.[4]

  • Clean-up: Dispersive solid-phase extraction (d-SPE) is often employed to remove interfering matrix components.

3. Analytical Method Parameters:

  • The protocol should specify the exact chromatographic conditions (column, mobile phase/carrier gas, flow rate, temperature program) and detector settings (wavelength for UV/DAD, precursor/product ions and collision energies for MS/MS).

4. Validation Parameters to be Assessed:

  • Linearity: Determined by analyzing a series of calibration standards over the expected concentration range of the samples. A linear regression analysis is performed, and the coefficient of determination (R²) should be > 0.99.

  • Accuracy (Recovery): Assessed by analyzing spiked samples at multiple concentration levels. The recovery is calculated as the measured concentration divided by the spiked concentration, multiplied by 100.

  • Precision:

    • Repeatability (Intra-laboratory precision): The variation in results obtained by a single analyst on the same equipment over a short period. Expressed as the relative standard deviation (RSD).

    • Reproducibility (Inter-laboratory precision): The variation in results obtained by different laboratories. Expressed as the RSD of all results.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. Often calculated as 3 times the signal-to-noise ratio or 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[5]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Often calculated as 10 times the signal-to-noise ratio or 10 times the standard deviation of the response divided by the slope of the calibration curve.[5]

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Distribute Detailed Protocol B->C D Prepare & Characterize Homogeneous Test Materials C->D E Distribute Samples & Standards to Labs D->E F Laboratories Perform Analysis According to Protocol E->F G Laboratories Report Results to Coordinating Lab F->G H Statistical Analysis of Results (e.g., Horwitz Equation) G->H I Assess Method Performance (Accuracy, Precision, etc.) H->I J Prepare Final Validation Report I->J K Guide Published J->K Publication & Dissemination

Caption: Workflow for an Inter-Laboratory Analytical Method Validation Study.

References

A Comparative Environmental Impact Assessment: Oxasulfuron vs. Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the environmental profiles of two distinct herbicide classes, supported by experimental data and methodological insights.

This guide provides an objective comparison of the environmental impacts of Oxasulfuron, a sulfonylurea herbicide, and triazine herbicides, a class that includes widely used compounds like atrazine (B1667683) and simazine. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential environmental consequences of these herbicidal agents.

Executive Summary

Both this compound and triazine herbicides are effective for weed control, but they exhibit distinct environmental profiles. This compound, a member of the sulfonylurea family, is characterized by its high potency at low application rates. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme in plants.[1] In contrast, triazine herbicides function by disrupting photosynthesis at photosystem II.[1]

While this compound generally shows lower toxicity to animals, it is classified as very toxic to aquatic life with long-lasting effects.[2] Triazine herbicides, particularly atrazine, have been extensively studied and are known for their persistence in soil and water, potential for groundwater contamination, and endocrine-disrupting effects in aquatic organisms.[3][4]

Quantitative Data Comparison

The following tables summarize key environmental impact parameters for this compound and triazine herbicides based on available experimental data.

Table 1: Soil Persistence and Mobility

ParameterThis compoundTriazine Herbicides (Atrazine as representative)
Soil Half-life (t½) Data not readily available in reviewed literature. Further research is needed to establish a definitive range.13 to 261 days, highly dependent on soil type, pH, temperature, and microbial activity.[1][5] Can persist for several months to over a year.[4]
Mobility in Soil Moderately to very mobile, with mobility potentially increasing in alkaline soils (inferred from data on other sulfonylureas).[1]Does not bind well to soil and can easily move with water.[6] High potential to reach ground and surface water.[6]
Groundwater Contamination Potential Data gaps exist for groundwater exposure assessment for some metabolites.[7]Frequently detected in surface and groundwater.[4][8]

Table 2: Ecotoxicological Data

Organism GroupEndpointThis compoundTriazine Herbicides (Atrazine as representative)
Aquatic Plants -Very toxic to aquatic life with long-lasting effects.[2] Critical area of concern identified for aquatic plants.[7]Can disrupt entire ecosystems by inhibiting photosynthesis and killing aquatic plants.[4]
Fish Acute ToxicitySlightly to moderately toxic.[6]Slightly to moderately toxic.[6]
Chronic EffectsData gaps exist.Endocrine disruptor, can affect reproduction and development.[3][9] Reduced reproductive success and altered gender ratios have been observed.[4]
Amphibians Acute ToxicityData not readily available.-
Chronic EffectsPotential endocrine disrupting compound.[2]Potent endocrine disruptor, can lead to reproductive and developmental toxicity, including hermaphroditism at low concentrations.[3][4][10]
Aquatic Invertebrates Acute ToxicityModerate alert for Daphnia acute ecotoxicity.[11]Highly toxic to freshwater invertebrates.[6]
Earthworms Chronic ToxicityA high risk was identified for the metabolite saccharin.[7]Very low in toxicity.[6]
Birds Acute Oral Toxicity-Practically non-toxic to slightly toxic to ducks and quail.[6]
Bees Acute Contact/Oral Toxicity-Practically non-toxic to honeybees.[6]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols used to assess the environmental impact of herbicides.

Soil Persistence Studies (Laboratory)
  • Objective: To determine the degradation rate of the herbicide in soil under controlled conditions.

  • Methodology:

    • Soil Collection and Preparation: Soil of known characteristics (e.g., texture, organic matter content, pH) is collected, sieved, and pre-incubated to stabilize microbial activity.

    • Herbicide Application: The herbicide is applied to soil samples at a known concentration.

    • Incubation: Samples are incubated in the dark at a constant temperature and moisture level.

    • Sampling and Analysis: Sub-samples are taken at regular intervals and analyzed for the concentration of the parent herbicide and its major metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Analysis: The rate of degradation is calculated, and the soil half-life (DT50) is determined using appropriate kinetic models.[12]

Aquatic Ecotoxicity Testing (e.g., Fish Acute Toxicity)
  • Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population over a specified period (typically 96 hours).

  • Methodology (Following OECD Guideline 203):

    • Test Organisms: A standardized fish species (e.g., Rainbow Trout, Zebrafish) of a specific age and size is used.

    • Exposure: Fish are exposed to a range of herbicide concentrations in a controlled aquatic environment (static or flow-through system). A control group with no herbicide is also maintained.

    • Observation: Mortality and any sublethal effects are recorded at specified intervals over 96 hours.

    • Water Quality Monitoring: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment.

    • Data Analysis: The LC50 (Lethal Concentration 50%) and its 95% confidence limits are calculated using statistical methods.

Signaling Pathways and Modes of Action

Understanding the molecular mechanisms by which these herbicides exert their effects is fundamental to assessing their specificity and potential for non-target impacts.

This compound: Inhibition of Acetolactate Synthase (ALS)

This compound belongs to the sulfonylurea class of herbicides, which target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth. Animals do not possess the ALS enzyme, which generally contributes to the lower direct toxicity of sulfonylurea herbicides to fauna.

ALS_Inhibition This compound This compound This compound->Inhibition ALS Acetolactate Synthase (ALS) Enzyme AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Inhibition->ALS

Caption: this compound inhibits the ALS enzyme, blocking essential amino acid synthesis.
Triazine Herbicides: Inhibition of Photosystem II

Triazine herbicides, such as atrazine, act by inhibiting photosynthesis.[1] They bind to the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants. This binding blocks the electron transport chain, preventing the transfer of electrons from quinone A (QA) to quinone B (QB).[1] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, leading to plant death.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) Complex D1 D1 Protein QA Quinone A (QA) D1->QA QB Quinone B (QB) QA->QB e- ElectronTransport Electron Transport Chain QB->ElectronTransport Triazine Triazine Herbicide Triazine->D1 Light Light Energy Light->D1 Photosynthesis Photosynthesis (ATP & NADPH Production) ElectronTransport->Photosynthesis

Caption: Triazine herbicides block the electron transport chain in Photosystem II.

Environmental Risk Assessment Workflow

The environmental risk assessment of herbicides is a multi-step process that integrates data on exposure and effects to characterize the potential risks to non-target organisms.

ERA_Workflow cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization Fate Environmental Fate (Persistence, Mobility) PEC Predicted Environmental Concentration (PEC) Fate->PEC RQ Risk Quotient (RQ) RQ = PEC / PNEC PEC->RQ Ecotox Ecotoxicity Data (LC50, EC50, NOEC) PNEC Predicted No-Effect Concentration (PNEC) Ecotox->PNEC PNEC->RQ RiskManagement Risk Management & Mitigation RQ->RiskManagement If RQ > 1, risk is indicated

Caption: A generalized workflow for the environmental risk assessment of herbicides.

References

A Comparative Toxicological Profile: Oxasulfuron Versus Other Leading Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profile of the sulfonylurea herbicide Oxasulfuron against three other widely used herbicides: Glyphosate, Atrazine, and 2,4-D. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and development.

Executive Summary

This compound, a member of the sulfonylurea class of herbicides, exhibits its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, crucial for amino acid synthesis in plants. This mode of action is distinct from that of Glyphosate (an EPSP synthase inhibitor), Atrazine (a photosynthesis inhibitor), and 2,4-D (a synthetic auxin). Toxicologically, this compound demonstrates low acute toxicity. However, concerns have been raised regarding its potential for reproductive toxicity. The following sections provide a detailed breakdown of the available toxicological data, experimental methodologies, and mechanistic pathways.

Comparative Toxicological Data

The following tables summarize the key toxicological endpoints for this compound and the selected comparator herbicides. Data has been compiled from various regulatory assessments and scientific studies. It is important to note that specific values can vary between studies and regulatory bodies.

Table 1: Acute Toxicity

HerbicideOral LD50 (mg/kg bw) (Rat)Dermal LD50 (mg/kg bw) (Rabbit)Inhalation LC50 (mg/L) (Rat)
This compound Low acute toxicity (specific value not publicly available)Low acute toxicity (specific value not publicly available)Low acute toxicity (specific value not publicly available)
Glyphosate > 4,320 - 5,000[1][2]> 2,000 - 5,000[1][2]> 4.43[1]
Atrazine 672 - 3,090[3][4]> 5,050[3]> 2.72[3]
2,4-D 639 - 1,646[5]1,829 - >2,000[5]> 0.78[5]

Table 2: Chronic Toxicity and Carcinogenicity

HerbicideNOAEL (mg/kg bw/day)Carcinogenicity Classification
This compound 1.3 (Dog, 90-day/1-year)[6][7]No indication of carcinogenicity to humans (not listed by IARC)[8][9]
Glyphosate 50 - 200 (Rabbit, short-term)[2]IARC: Group 2A (Probably carcinogenic to humans); EPA: Not likely to be carcinogenic to humans
Atrazine 5 (Dog, 52-week)IARC: Group 3 (Not classifiable as to its carcinogenicity to humans)
2,4-D 16.6 (Rat, intermediate)[10]IARC: Group 2B (Possibly carcinogenic to humans)

Table 3: Reproductive and Developmental Toxicity

HerbicideReproductive EffectsDevelopmental Effects
This compound Proposed as toxic for reproduction category 2[6]No teratogenic effects observed in rats or rabbits[6]
Glyphosate No adverse effects below maternally toxic doses[2]Developmental effects only at maternally toxic doses[11]
Atrazine Potential endocrine disruptor; effects on estrous cycle in ratsAssociated with low fetal weight and birth defects in some human studies
2,4-D No human evidence of adverse reproductive outcomesNot considered a developmental toxicant in animal studies

Table 4: Ecotoxicity

HerbicideFish 96-hr LC50 (mg/L)Daphnia 48-hr EC50 (mg/L)Algae 72-hr EC50 (mg/L)
This compound Very toxic to aquatic life (specific values not publicly available)[8]Very toxic to aquatic life (specific values not publicly available)[8]Very toxic to aquatic life (specific values not publicly available)
Glyphosate Slightly toxic (values vary widely with formulation)Slightly toxic (values vary widely with formulation)Data varies
Atrazine 9.9 (Rainbow Trout)[12]Data varies0.147[12]
2,4-D 245 (Rainbow trout)[13]Data variesData varies

Experimental Protocols

The toxicological data presented above are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key experiments.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Principle: Groups of animals of a single sex are administered the test substance in a stepwise procedure using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The endpoint is the observation of clear signs of toxicity rather than mortality.

  • Procedure:

    • A sighting study is first conducted with a single animal per step to determine the appropriate starting dose for the main study.

    • In the main study, groups of animals (typically rats) are dosed at the selected starting level.

    • Depending on the outcome (evident toxicity or no effect), further groups may be dosed at higher or lower fixed doses.

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

    • Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.

  • Procedure:

    • The test substance is applied to the bacterial strains at various concentrations, both with and without an external metabolic activation system (S9 mix, a rat liver fraction).

    • The bacteria are then plated on a minimal agar (B569324) medium.

    • After incubation, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Procedure:

    • Groups of fish (e.g., Rainbow Trout or Zebrafish) are exposed to at least five concentrations of the test substance arranged in a geometric series.

    • Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.

    • The concentration that is lethal to 50% of the test fish (LC50) is calculated.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Sulfonylurea Herbicides

This compound and other sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[14][15][16][17] This enzyme is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[14][15][16][17] This pathway is absent in animals, which is the basis for the selective toxicity of these herbicides.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxy α-Aceto-α-hydroxybutyrate ALS->Acetohydroxy This compound This compound & other Sulfonylureas This compound->ALS Inhibition Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxy->Ile Proteins Protein Synthesis & Cell Growth Val_Leu->Proteins Ile->Proteins PlantDeath Plant Death Proteins->PlantDeath Cessation

Caption: Mechanism of action of this compound.

Experimental Workflow for Acute Oral Toxicity (OECD 420)

The following diagram illustrates the general workflow for conducting an acute oral toxicity study according to the OECD 420 guideline.

OECD420_Workflow Start Start SightingStudy Sighting Study (Single animal per step) Start->SightingStudy SelectDose Select Starting Dose for Main Study SightingStudy->SelectDose MainStudy Main Study (Group of animals) SelectDose->MainStudy Dose Administer Fixed Dose MainStudy->Dose Observe Observe for 14 Days (Toxicity signs, mortality, body weight) Dose->Observe Outcome Evaluate Outcome Observe->Outcome NoToxicity No Evident Toxicity Outcome->NoToxicity No effect Toxicity Evident Toxicity Outcome->Toxicity Effect Necropsy Gross Necropsy of all animals Outcome->Necropsy Study complete HigherDose Test Higher Dose NoToxicity->HigherDose LowerDose Test Lower Dose Toxicity->LowerDose HigherDose->MainStudy LowerDose->MainStudy End End Necropsy->End

Caption: Workflow for OECD 420 Acute Oral Toxicity Test.

Conclusion

This comparative guide highlights the distinct toxicological profiles of this compound, Glyphosate, Atrazine, and 2,4-D. This compound, as a sulfonylurea herbicide, exhibits low acute toxicity to mammals, a characteristic of its class. However, the proposal for its classification as toxic for reproduction warrants further investigation and consideration in risk assessment. In contrast, Glyphosate's carcinogenic potential remains a subject of debate between different regulatory agencies. Atrazine is noted for its potential as an endocrine disruptor, and 2,4-D has been classified as a possible human carcinogen. The ecotoxicological profiles also show significant differences, with this compound being very toxic to aquatic life. This guide underscores the importance of considering the specific toxicological and ecotoxicological properties of each herbicide in research, development, and regulatory decision-making.

References

A Comparative Analysis of Oxasulfuron Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the degradation pathways of the sulfonylurea herbicide Oxasulfuron and its alternatives. The information presented herein is intended to support research, scientific investigation, and the development of new drug compounds by offering a detailed examination of the environmental fate of these herbicides. This guide includes quantitative data on degradation kinetics, detailed experimental protocols, and visual representations of degradation and signaling pathways.

Introduction to this compound and its Alternatives

This compound is a post-emergence herbicide belonging to the sulfonylurea class. Like other sulfonylureas, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition ultimately leads to the cessation of plant growth and death. For this comparative analysis, the following alternative sulfonylurea herbicides, which also act as ALS inhibitors, have been selected:

The environmental persistence and degradation of these herbicides are critical factors in their overall toxicological and ecological impact. Understanding their degradation pathways is essential for predicting their environmental fate and for the development of safer and more effective herbicidal compounds.

Comparative Degradation Kinetics

The degradation of sulfonylurea herbicides in the environment is influenced by a variety of factors, including soil pH, temperature, moisture content, and microbial activity. The rate of degradation is often expressed in terms of half-life (DT₅₀), which is the time required for 50% of the initial concentration of the herbicide to dissipate.

HerbicideSoil TypepHTemperature (°C)Half-life (DT₅₀) in DaysReference
This compound Not SpecifiedNot Specified2011.1[1]
Nicosulfuron Acidic Soil5Not Specified15[2]
Alkaline Soil9Not SpecifiedStable[2]
Water52588.7% degradation in 25h[1]
Rimsulfuron Aqueous Solution5Not Specified1-9 (photolysis)[3]
Alluvial Soil8Not Specified7[4]
Silt Loam SoilNot Specified5 - 351.5 - 25[5]
Chlorsulfuron Aqueous Solution52524[6]
Aqueous Solution7 or 925>365[6]
Soil6.22038.1 - 88.5[7][8]
Soil8.120144[8][9]
Sandy Loam8.0Not Specified87.5 (12.5 weeks)[9]
Metsulfuron-methyl Soil5.2Not Specified3.54 - 6.40[10]
Oil Palm Plantation Soil4.13Not Specified6.3 - 7.9
Soil (Non-sterile)Not Specified3013[3]
Soil (Sterile)Not Specified3031[3]

Degradation Pathways

The primary degradation pathway for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge, which can occur through both chemical hydrolysis and microbial degradation. The rate and products of degradation are highly dependent on environmental conditions, particularly pH.

This compound Degradation Pathway

The degradation of this compound is known to proceed via cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. One of the major identified environmental transformation products is 1,2-benzisothiazol-3(2H)-one,1,1-dioxide, also known as saccharin.

Oxasulfuron_Degradation This compound This compound Metabolite1 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid This compound->Metabolite1 Hydrolysis of oxetanyl ester Metabolite2 Saccharin (1,2-benzisothiazol-3(2H)-one,1,1-dioxide) Metabolite1->Metabolite2 Intramolecular cyclization Metabolite3 2-Amino-4,6-dimethylpyrimidine Metabolite1->Metabolite3 Sulfonylurea bridge cleavage Further_Degradation Further Degradation Products Metabolite2->Further_Degradation Metabolite3->Further_Degradation

This compound Degradation Pathway
Alternative Sulfonylurea Degradation Pathways

The degradation of nicosulfuron, rimsulfuron, chlorsulfuron, and metsulfuron-methyl also primarily involves the cleavage of the sulfonylurea bridge, leading to the formation of a sulfonamide moiety and a pyrimidine (B1678525) or triazine amine. The specific metabolites formed are detailed in the diagrams below.

Nicosulfuron_Degradation Nicosulfuron Nicosulfuron Metabolite1 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) Nicosulfuron->Metabolite1 Sulfonylurea bridge cleavage Metabolite2 2-Amino-4,6-dimethoxypyrimidine (ADMP) Nicosulfuron->Metabolite2 Sulfonylurea bridge cleavage Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Rimsulfuron Degradation Pathway

Chlorsulfuron Degradation Pathway

Chlorsulfuron_Degradation Chlorsulfuron Chlorsulfuron Metabolite1 2-Chlorobenzenesulfonamide Chlorsulfuron->Metabolite1 Sulfonylurea bridge cleavage Metabolite2 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Chlorsulfuron->Metabolite2 Sulfonylurea bridge cleavage Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Chlorsulfuron Degradation Pathway

Metsulfuron-methyl Degradation Pathway

Metsulfuron_methyl_Degradation Metsulfuron_methyl Metsulfuron-methyl Metabolite1 Methyl 2-(aminosulfonyl)benzoate Metsulfuron_methyl->Metabolite1 Sulfonylurea bridge cleavage Metabolite2 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Metsulfuron_methyl->Metabolite2 Sulfonylurea bridge cleavage Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Metsulfuron-methyl Degradation Pathway

Mode of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides exert their phytotoxic effects by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division in the plant's meristems, leading to a cessation of growth and eventual death of the plant.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Sulfonylurea Sulfonylurea Herbicides (e.g., this compound) Sulfonylurea->ALS Inhibits Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

ALS Inhibition Signaling Pathway

Experimental Protocols

The following sections detail common experimental methodologies for studying the degradation of sulfonylurea herbicides in soil and water.

Soil Degradation Study

Objective: To determine the rate of degradation (half-life) of a sulfonylurea herbicide in soil under controlled laboratory conditions.

Materials:

  • Test herbicide (e.g., this compound)

  • Analytical standards of the herbicide and its expected metabolites

  • Freshly collected and sieved (2 mm) soil

  • Incubation vessels (e.g., glass jars with loose-fitting lids)

  • High-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS)

  • Solvents for extraction (e.g., acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

  • Herbicide Application: Treat a known mass of soil with a standard solution of the herbicide to achieve a desired concentration. For a control, a separate soil sample is treated with the solvent only.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect subsamples of the treated soil.

  • Extraction: Extract the herbicide and its metabolites from the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water). The extraction is typically performed by shaking or sonication.

  • Cleanup: Purify the extracts using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Quantify the concentration of the parent herbicide and its metabolites in the cleaned extracts using HPLC-MS/MS.

  • Data Analysis: Plot the concentration of the herbicide versus time and calculate the degradation rate constant and half-life (DT₅₀) using first-order kinetics.

Soil_Degradation_Workflow Start Start: Soil Collection & Characterization Spiking Herbicide Spiking Start->Spiking Incubation Incubation (Controlled Temperature & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Data_Analysis Data Analysis (Degradation Kinetics & DT50) Analysis->Data_Analysis End End Data_Analysis->End

Soil Degradation Experimental Workflow
Hydrolysis Study in Aqueous Solutions

Objective: To determine the rate of chemical hydrolysis of a sulfonylurea herbicide in aqueous solutions at different pH values.

Materials:

  • Test herbicide

  • Analytical standards

  • Buffer solutions of different pH values (e.g., pH 4, 7, and 9)

  • Constant temperature water bath or incubator

  • HPLC with UV or MS/MS detection

Procedure:

  • Solution Preparation: Prepare solutions of the herbicide in the different pH buffers at a known concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At regular time intervals, collect aliquots of each solution.

  • Analysis: Directly analyze the samples by HPLC to determine the concentration of the parent herbicide.

  • Data Analysis: Calculate the hydrolysis rate constants and half-lives for each pH condition.

Conclusion

This comparative analysis reveals that the degradation of this compound and its alternatives is a complex process significantly influenced by environmental factors, particularly soil pH. While the primary degradation pathway for all these sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, the persistence and the specific metabolites formed can vary. The quantitative data presented in this guide highlight the differences in the environmental fate of these compounds, providing valuable information for risk assessment and the development of more environmentally benign herbicides. The detailed experimental protocols and pathway diagrams serve as a resource for researchers and scientists in the field of agrochemicals and drug development.

References

Navigating the Matrix: A Comparative Guide to Multi-Residue Method Validation for Oxasulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues in complex matrices is paramount. This guide provides an objective comparison of multi-residue analytical methods, with a focus on the inclusion of the sulfonylurea herbicide Oxasulfuron. We present supporting experimental data and detailed protocols to aid in the selection and implementation of a robust validation strategy.

The increasing global use of pesticides necessitates reliable and efficient analytical methods to monitor their residues in food and environmental samples. Multi-residue methods (MRMs) offer a significant advantage by enabling the simultaneous detection of a wide range of pesticides, saving time and resources. However, the validation of these methods is a critical step to ensure data quality and regulatory compliance. This guide focuses on the validation of MRMs that include this compound, a widely used sulfonylurea herbicide.

Method Comparison: QuEChERS vs. Solid-Phase Extraction (SPE)

Two prevalent sample preparation techniques for multi-residue analysis are the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and Solid-Phase Extraction (SPE). While both are effective, they have distinct advantages and are suited for different laboratory workflows and sample types.

The QuEChERS method, known for its simplicity and high throughput, involves a two-step process of salting-out extraction with acetonitrile (B52724) followed by dispersive solid-phase extraction (d-SPE) for cleanup.[1][2][3] It is highly effective for a broad range of pesticides in various food matrices.[1][4]

Solid-Phase Extraction (SPE) , on the other hand, offers a more targeted cleanup by utilizing cartridges packed with specific sorbents.[3][5] This can result in cleaner extracts, which is particularly beneficial for complex matrices or when lower detection limits are required.[5]

The choice between QuEChERS and SPE often depends on the specific matrix, the number of samples, and the desired level of cleanup. For large-scale routine monitoring, QuEChERS is often preferred due to its speed and cost-effectiveness.[6][7] For more challenging matrices or when targeting specific classes of compounds, SPE may provide superior results.

Performance Data: A Comparative Overview

The following tables summarize typical validation parameters for multi-residue methods inclusive of sulfonylurea herbicides, providing a benchmark for expected performance. The data is compiled from various studies and represents the performance of methods analyzing compounds structurally similar to this compound.

Table 1: Linearity and Recovery of Sulfonylurea Herbicides using QuEChERS-LC/MS/MS

ParameterThis compound (Expected)Orthosulfamuron[8]Other Sulfonylureas[9]
Linearity (r²) > 0.99≥ 0.997> 0.99
Spiking Level 1 0.01 mg/kg0.1 mg/kg0.01 mg/kg
Recovery (%) 70 - 120%88.1 - 100.6%75 - 110%
RSD (%) < 20%< 8%< 15%
Spiking Level 2 0.05 mg/kg0.5 mg/kg0.05 mg/kg
Recovery (%) 70 - 120%88.1 - 100.6%75 - 110%
RSD (%) < 20%< 8%< 15%
Spiking Level 3 0.1 mg/kg-0.1 mg/kg
Recovery (%) 70 - 120%-75 - 110%
RSD (%) < 20%-< 15%

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonylurea Herbicides

ParameterThis compound (Expected)Orthosulfamuron[8]Other Sulfonylureas[2]
LOD (mg/kg) 0.005 - 0.010.01< 0.074 (µg/L in water)
LOQ (mg/kg) 0.01 - 0.050.03< 0.244 (µg/L in water)

Experimental Protocols

Below are detailed methodologies for a generic QuEChERS-based multi-residue analysis suitable for including this compound.

Sample Preparation and Extraction (QuEChERS)
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Aliquot Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • Sorbent Addition: Add d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For fatty matrices, C18 may also be added.

  • Vortexing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

LC-MS/MS Analysis
  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and other targeted pesticides.

Workflow Visualization

The following diagram illustrates the logical workflow of a multi-residue method validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Sample Homogenization B Extraction (e.g., QuEChERS) A->B C Cleanup (e.g., d-SPE) B->C D LC-MS/MS Analysis C->D E Linearity D->E F Accuracy (Recovery) D->F G Precision (RSD) D->G H LOD & LOQ D->H I Matrix Effects D->I J Routine Sample Analysis E->J F->J G->J H->J I->J K Data Reporting J->K

Caption: Workflow for multi-residue method validation.

Signaling Pathway of Analysis

The analytical process can be conceptualized as a signaling pathway, from sample introduction to final data output.

G Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC Separation LC Separation Cleanup->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Mass Analysis (MS1) Mass Analysis (MS1) Ionization (ESI)->Mass Analysis (MS1) Fragmentation (CID) Fragmentation (CID) Mass Analysis (MS1)->Fragmentation (CID) Mass Analysis (MS2) Mass Analysis (MS2) Fragmentation (CID)->Mass Analysis (MS2) Detection Detection Mass Analysis (MS2)->Detection Data Processing Data Processing Detection->Data Processing Result Result Data Processing->Result

Caption: Analytical pathway from sample to result.

References

performance of different LC columns for Oxasulfuron analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Oxasulfuron, the choice of a Liquid Chromatography (LC) column is a critical determinant of analytical success. This guide provides an objective comparison of the performance of three common reversed-phase LC columns—C18, C8, and Phenyl-Hexyl—for the analysis of the sulfonylurea herbicide, this compound. The information presented is supported by a compilation of experimental data from various analytical studies.

The selection of an appropriate LC column is paramount for achieving optimal separation, sensitivity, and accuracy in the quantification of this compound. The chemical properties of this compound, a polar herbicide, influence its interaction with different stationary phases. This guide explores the chromatographic behavior of this compound on C18, C8, and Phenyl-Hexyl columns, offering insights into their respective strengths and weaknesses for this specific application.

Performance Comparison of LC Columns for this compound Analysis

The following table summarizes the key performance parameters of C18, C8, and Phenyl-Hexyl columns for the analysis of this compound, based on data from various studies. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, this table represents a consolidation of data from individual analyses on each column type.

Column TypeStationary Phase ChemistryKey Performance Characteristics for this compound AnalysisTypical Retention TimePeak ShapeResolution
C18 OctadecylsilaneProvides strong hydrophobic retention, suitable for a wide range of analytes including many pesticides.[1] It is a commonly used column for multi-residue analysis of sulfonylurea herbicides.LongerGenerally good, can be affected by mobile phase composition.High
C8 OctylsilaneOffers less hydrophobic retention compared to C18, which can be advantageous for more polar compounds, potentially leading to shorter analysis times.[2]Shorter than C18Often good, may provide sharper peaks for moderately polar compounds.Moderate to High
Phenyl-Hexyl Phenyl-Hexyl bonded silicaProvides alternative selectivity through π-π interactions with aromatic analytes.[3][4] This can be beneficial for separating compounds that are poorly resolved on traditional alkyl chain phases.Variable, dependent on mobile phase and analyte structure.Can be excellent, especially for aromatic compounds.Can be superior for specific separations where C18/C8 fail.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for this compound analysis using C18 and Phenyl-Hexyl columns, compiled from various sources.

Method 1: Analysis of Sulfonylurea Herbicides using a C18 column

This method is a general approach for the simultaneous determination of multiple sulfonylurea herbicides, including compounds structurally similar to this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or mass spectrometry (MS) detector.

  • Column: Kinetex C18 (150 mm x 4.6 mm, 2.6 µm) or equivalent.[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm or MS/MS with electrospray ionization (ESI) in positive ion mode.

Method 2: Analysis using a Phenyl-Hexyl column

This protocol highlights the use of a Phenyl-Hexyl column, which can offer unique selectivity for aromatic compounds like this compound.

  • Instrumentation: An HPLC or UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: InertSustain Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.[4]

  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Detection: DAD at 230 nm or MS/MS (ESI+).

Logical Workflow for LC Method Development for this compound

The following diagram illustrates a logical workflow for selecting and optimizing an LC column for this compound analysis.

LC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Requirements (Sensitivity, Speed, Resolution) Screen_Columns Screen Different Column Chemistries (C18, C8, Phenyl-Hexyl) Start->Screen_Columns Optimize_Mobile_Phase Optimize Mobile Phase (Organic Solvent, pH, Additives) Screen_Columns->Optimize_Mobile_Phase Evaluate_Performance Evaluate Performance (Retention, Peak Shape, Resolution) Optimize_Mobile_Phase->Evaluate_Performance Evaluate_Performance->Optimize_Mobile_Phase Does Not Meet Criteria Validation Method Validation (ICH Guidelines) Evaluate_Performance->Validation Meets Criteria Final_Method Final Analytical Method Validation->Final_Method

Caption: A logical workflow for selecting and optimizing an LC column for this compound analysis.

References

Comparative Efficacy of Oxasulfuron on Susceptible and Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal effects of Oxasulfuron on different weed biotypes. This compound is a post-emergence herbicide belonging to the sulfonylurea class.[1] Its primary application is in controlling broadleaf and grass weeds in crops such as soybeans and corn.[2] The information presented herein is supported by established experimental methodologies and data from studies on acetolactate synthase (ALS) inhibiting herbicides.

Mechanism of Action

This compound's herbicidal activity stems from its function as an inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[4][5] By blocking ALS, this compound effectively halts the production of these vital amino acids, leading to the cessation of cell division and, ultimately, plant death, typically observed within one to three weeks of application.[1][3]

Weed resistance to this compound and other ALS inhibitors most commonly arises from target-site mutations.[2][6] Specific point mutations in the ALS gene can alter the enzyme's structure, preventing the herbicide molecule from binding effectively. This allows the enzyme to function even in the presence of the herbicide, conferring resistance to the weed biotype.[6][7] Common mutations conferring resistance have been identified at specific amino acid positions, such as Proline-197 or Tryptophan-574.[7][8]

Data Presentation: Herbicide Dose-Response

The following tables summarize quantitative data from whole-plant dose-response bioassays, comparing the effect of this compound and other ALS inhibitors on susceptible and resistant weed biotypes. The data is presented as the herbicide concentration required to cause a 50% reduction in plant growth (GR₅₀).

Table 1: Comparative Efficacy of this compound on Helianthus annuus (Sunflower) Biotypes.

Biotype DescriptionHerbicideGR₅₀ (g a.i./ha)¹Resistance Factor (RF)²
Susceptible (S)This compoundSusceptible at normal field ratesN/A
Imidazolinone-Resistant (R)This compoundSusceptible at normal field ratesN/A
Susceptible (S)Imazethapyr< 70N/A
Imidazolinone-Resistant (R)Imazethapyr> 140> 2
¹g a.i./ha = grams of active ingredient per hectare. Data derived from a study on imidazolinone-resistant wild sunflower, which showed susceptibility to various sulfonylurea herbicides, including this compound.[9]
²Resistance Factor (RF) is calculated as (GR₅₀ of Resistant Biotype) / (GR₅₀ of Susceptible Biotype).

Table 2: Representative Efficacy of an ALS-Inhibitor (Bensulfuron-methyl) on Susceptible vs. Highly Resistant Weed Biotypes.

Weed SpeciesBiotypeGR₅₀ (g a.i./ha)¹Resistance Factor (RF)²
Ammannia auriculataSusceptible (S)0.18N/A
Ammannia auriculataResistant (R)32.96183.1
¹g a.i./ha = grams of active ingredient per hectare. This data for the ALS-inhibitor bensulfuron-methyl (B33747) is presented as a representative example of the high levels of resistance that can evolve in weed biotypes.[8]
²Resistance Factor (RF) is calculated as (GR₅₀ of Resistant Biotype) / (GR₅₀ of Susceptible Biotype).

Experimental Protocols

The data presented above is typically generated using a whole-plant dose-response bioassay. Below is a detailed methodology for conducting such an experiment to compare herbicide effects on different weed biotypes.[10][11]

1. Seed Collection and Preparation:

  • Collect mature seeds from putative resistant plants that have survived herbicide treatment in the field, and from a known susceptible population.[10]

  • Clean the seeds, removing any chaff or plant debris.

  • Store the seeds in labeled paper bags at low temperature and humidity to maintain viability and prevent induced dormancy.[12]

2. Plant Cultivation:

  • Germinate seeds in petri dishes or germination trays using a suitable substrate (e.g., agar, filter paper, or soil).[10]

  • Once seedlings reach a consistent growth stage (e.g., 1-2 true leaves), transplant them into individual pots filled with a standardized greenhouse soil mix.

  • Grow plants in a controlled environment (greenhouse) with standardized temperature, humidity, and photoperiod.[13]

3. Herbicide Application:

  • Prepare a stock solution of the herbicide (e.g., this compound). Perform serial dilutions to create a range of 6-8 treatment doses, including a zero-herbicide control. Doses should bracket the expected GR₅₀ values for both susceptible and resistant populations.

  • Apply the herbicide treatments to plants at a specific growth stage (e.g., 2-4 true leaves).[10]

  • Use a precision bench sprayer calibrated to deliver a consistent volume (e.g., 300 L/ha) at a constant pressure to ensure uniform application.[12]

  • Include at least four replicates for each dose and for each biotype being tested.

4. Data Collection and Analysis:

  • Assess plant response 21-28 days after treatment.[10]

  • Collect data on plant survival (mortality percentage) and biomass. For biomass, harvest the above-ground portion of each plant, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Express the dry weight for each plant as a percentage of the mean dry weight of the untreated control plants for that biotype.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the GR₅₀ value for each biotype.

  • The Resistance Factor (RF) is then calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Mandatory Visualization

Oxasulfuron_Signaling_Pathway cluster_pathway Biosynthesis of Branched-Chain Amino Acids cluster_inhibition Mechanism of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Keto_isovalerate α-Keto-isovalerate Valine Valine Keto_isovalerate->Valine Leucine Leucine Keto_isovalerate->Leucine Threonine Threonine Keto_butyrate α-Keto-butyrate Threonine->Keto_butyrate Keto_butyrate->ALS Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine ALS->Keto_isovalerate ALS->Acetohydroxybutyrate No_AA Amino Acid Production Halted This compound This compound Block INHIBITION This compound->Block Block->ALS Plant_Death Plant Death No_AA->Plant_Death

Caption: Mechanism of this compound action via inhibition of the ALS enzyme.

Experimental_Workflow Seed_Collection 1. Seed Collection (Susceptible & Resistant Biotypes) Germination 2. Germination & Seedling Growth Seed_Collection->Germination Transplanting 3. Transplanting to Pots Germination->Transplanting Application 5. Herbicide Application (2-4 Leaf Stage) Transplanting->Application Herbicide_Prep 4. Herbicide Dose Preparation (Serial Dilutions) Herbicide_Prep->Application Incubation 6. Greenhouse Incubation (21-28 Days) Application->Incubation Data_Collection 7. Data Collection (Mortality, Dry Biomass) Incubation->Data_Collection Analysis 8. Statistical Analysis (Dose-Response Curves, GR50) Data_Collection->Analysis Conclusion 9. Determine Resistance Factor (RF) Analysis->Conclusion

Caption: Workflow for a whole-plant dose-response bioassay.

Resistance_Mechanism cluster_S Susceptible (S) Biotype cluster_R Resistant (R) Biotype ALS_S ALS Enzyme Active Site Binding_S Effective Binding ALS_S->Binding_S Inhibition Oxasulfuron_S This compound Oxasulfuron_S->ALS_S:f1 ALS_R Mutated ALS Enzyme Altered Active Site No_Binding_R Binding Prevented ALS_R->No_Binding_R No Inhibition Oxasulfuron_R This compound Oxasulfuron_R->ALS_R:f1

Caption: Target-site resistance mechanism in weed biotypes.

References

Unraveling the Interactions of Oxasulfuron with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of available experimental data reveals that combinations of the herbicide Oxasulfuron with other chemical weed control agents predominantly result in additive or antagonistic effects, with limited evidence of true synergy. This guide provides a comprehensive comparison of this compound's performance when mixed with other herbicides, supported by experimental findings, to inform researchers and weed management professionals.

This compound, a sulfonylurea herbicide, is effective for post-emergence control of a variety of weeds.[1] Its mechanism of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. In the quest for broader-spectrum weed control and resistance management, tank-mixing herbicides is a common practice. However, the interactions between different herbicide modes of action can be complex, leading to synergistic, additive, or antagonistic outcomes. This guide synthesizes the available research on the combination of this compound (also referred to by its development code CGA-277476) with other classes of herbicides.

Interaction with Acetyl-CoA Carboxylase (ACCase) Inhibitors

A significant body of research points to an antagonistic relationship between this compound and ACCase-inhibiting herbicides (graminicides), which are vital for controlling grass weeds. This antagonism results in reduced efficacy of the graminicide partner.

Studies have consistently shown that tank-mixing this compound with ACCase inhibitors such as clethodim (B606718) and quizalofop (B1680410) can diminish the control of grass species like giant foxtail (Setaria faberi).[2] For instance, the addition of this compound to clethodim has been observed to reduce the control of several grass species.[3] While increasing the rate of the graminicide can sometimes mitigate this antagonism, it is not always successful.[3] A patent also acknowledges this antagonism, suggesting the addition of certain acids to the mixture to substantially reduce the antagonistic effects of this compound on the grass-controlling activity of ACCase inhibitors.[4]

Data Summary: this compound in Combination with ACCase Inhibitors
Target Weed SpeciesHerbicide CombinationApplication Rate (g ai/ha)Observed Control (%)Interaction TypeReference
Giant Foxtail (Setaria faberi)Clethodim alone10585-95-[2]
Clethodim + this compound105 + 79Reduced vs. Clethodim aloneAntagonism[2]
Quizalofop aloneNot specified85-95-[2]
Quizalofop + this compoundNot specified + 79No reduction vs. Quizalofop aloneAdditive/No Antagonism[2]
Johnsongrass (Sorghum halepense), Broadleaf Signalgrass (Brachiaria platyphylla), Barnyardgrass (Echinochloa crus-galli)Clethodim, Fluazifop-P, or Quizalofop alone1X RateNot specified-[3]
Graminicide + this compound1X Rate + 795-30% reduction in controlAntagonism[3]

Note: Specific control percentages for the combinations were described as "reduced" in the source material without providing exact figures in all cases.

Experimental Protocol: Evaluation of Herbicide Interactions on Grass Weeds

A representative experimental design to evaluate the interaction between this compound and graminicides involves greenhouse or field trials.

  • Plant Material: Target grass weed species are grown in pots or designated field plots from seed until they reach a specific growth stage (e.g., 3-4 leaves).

  • Herbicide Application: Herbicides are applied post-emergence using a calibrated sprayer to ensure uniform coverage. Treatments typically include each herbicide applied alone at various rates (e.g., 0.5X, 1X, 1.5X of the recommended rate) and in tank-mixed combinations. An untreated control is included for comparison.

  • Data Collection: Weed control is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no control) to 100% (complete death). Plant biomass (dry weight) is often measured at the end of the experiment as a quantitative indicator of efficacy.

  • Interaction Analysis: The expected response of the herbicide combination is calculated based on the performance of the individual herbicides using a reference model, most commonly Colby's method. The observed response is then compared to the expected response. If the observed response is significantly less than the expected, the interaction is classified as antagonistic. If it is significantly greater, it is synergistic. If there is no significant difference, the interaction is additive.

Visualizing Herbicide Mechanisms of Action

Herbicide_Mechanisms cluster_ACCase ACCase Inhibition (Grass Weeds) cluster_ALS ALS Inhibition (Broadleaf & Grass Weeds) ACCase_Inhibitor ACCase Inhibitors (e.g., Clethodim) Malonyl_CoA Malonyl-CoA ACCase_Inhibitor->Malonyl_CoA Inhibits ACCase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membrane_Disruption Cell Membrane Disruption Fatty_Acids->Membrane_Disruption This compound This compound ALS_Enzyme ALS Enzyme This compound->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis & Growth Inhibition Amino_Acids->Protein_Synthesis

Caption: Mechanisms of action for ACCase and ALS inhibiting herbicides.

Interaction with Broadleaf Herbicides

When combined with other post-emergence herbicides targeting broadleaf weeds, this compound generally exhibits an additive effect. The addition of this compound can enhance the spectrum of weeds controlled, particularly under heavy weed pressure.

Research has shown that tank mixtures of this compound with herbicides such as acifluorfen, chlorimuron, fomesafen, or imazaquin (B1671739) are typically additive.[5] The combination does not consistently improve the control of all weed species compared to the partner herbicide alone, but can lead to better overall weed management in fields with diverse and dense weed populations. For example, adding this compound to imazaquin improved the control of hemp sesbania (Sesbania exaltata).[5] Similarly, tank-mixing with thifensulfuron (B1222996) increased the control of common lambsquarters (Chenopodium album) and redroot pigweed (Amaranthus retroflexus).[2]

Data Summary: this compound in Combination with Broadleaf Herbicides
Target Weed SpeciesHerbicide CombinationApplication Rate (g ai/ha)Observed Control (%)Interaction TypeReference
Pitted Morningglory (Ipomoea lacunosa)This compound alone7970-85-[5]
This compound + Acifluorfen79 + 280Not consistently improvedAdditive[5]
Hemp Sesbania (Sesbania exaltata)Imazaquin alone140< 70-[5]
This compound + Imazaquin79 + 140Improved vs. Imazaquin aloneAdditive[5]
Common Lambsquarters (Chenopodium album)This compound aloneNot specifiedInadequate control-[2]
This compound + ThifensulfuronNot specifiedIncreased controlAdditive[2]
Redroot Pigweed (Amaranthus retroflexus)This compound aloneNot specifiedInadequate control-[2]
This compound + ThifensulfuronNot specifiedIncreased controlAdditive[2]

Interaction with Glyphosate (B1671968)

The interaction between this compound and glyphosate appears to be species-dependent, with studies indicating both additive and antagonistic effects. In greenhouse experiments, the addition of this compound to glyphosate resulted in an additive effect for the control of pitted morningglory.[6] However, for hemp sesbania, some combinations were antagonistic when evaluating fresh weight reduction, even though they provided better control than glyphosate alone.[6]

Data Summary: this compound in Combination with Glyphosate
Target Weed SpeciesHerbicide CombinationApplication Rate (g ai/ha)Observed EffectInteraction TypeReference
Pitted Morningglory (Ipomoea lacunosa)Glyphosate + this compound280 + Not specifiedAdditive effect on controlAdditive[6]
Hemp Sesbania (Sesbania exaltata)Glyphosate + this compoundNot specifiedAntagonistic on fresh weight reductionAntagonism[6]

Experimental Workflow and Synergy Calculation

The determination of herbicide interaction is a critical component of combination studies. A typical workflow is outlined below, followed by a diagram illustrating the logical progression for assessing synergy.

Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis cluster_conclusion Conclusion A 1. Select Weed Species & Growth Stage B 2. Design Treatments: - Untreated Control - Herbicide A (rates) - Herbicide B (rates) - A + B Combinations A->B C 3. Apply Herbicides (Calibrated Sprayer) B->C D 4. Visual Assessment (% Control at intervals) F 6. Calculate Expected Response (Colby's Method) E = X + Y - (XY/100) D->F E 5. Harvest & Measure Biomass (Dry Weight) E->F G 7. Compare Observed vs. Expected F->G H Observed > Expected? G->H I Observed < Expected? G->I Synergism Synergism H->Synergism Yes Additive Additive Effect H->Additive No Antagonism Antagonism I->Antagonism Yes I->Additive No

Caption: Workflow for evaluating herbicide interactions.

Conclusion

The available scientific literature does not currently support claims of broad synergistic effects when this compound is tank-mixed with other common herbicides. Instead, the data points towards a risk of antagonism, particularly with ACCase inhibitors, which can compromise the control of grass weeds. Combinations with other broadleaf herbicides generally result in an additive effect, which can be beneficial for broadening the spectrum of weed control in specific situations. These findings underscore the critical importance of consulting empirical data and conducting small-scale trials before implementing novel herbicide tank mixtures in broadacre applications. Future research could explore different formulations or the inclusion of adjuvants that may overcome the observed antagonisms and unlock more favorable interactions.

References

Evaluating the Cost-Effectiveness of Oxasulfuron in Weed Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of oxasulfuron-containing weed management programs with other alternatives, supported by available experimental data. The focus is on providing a clear assessment of cost-effectiveness through structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound is a post-emergence herbicide belonging to the sulfonylurea class, which functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This mode of action disrupts the synthesis of essential branched-chain amino acids, leading to weed death. While data on the standalone cost-effectiveness of this compound is limited in publicly available literature, studies evaluating its efficacy as part of herbicide combinations demonstrate its potential for effective weed control and positive economic returns in crops such as soybeans. This guide synthesizes findings from various studies to offer a comparative analysis of this compound-containing programs against other common herbicide treatments.

Data Presentation: Comparative Performance of Weed Management Strategies

The following tables summarize quantitative data from field trials, comparing the efficacy, cost, and economic returns of different herbicide programs.

Table 1: Efficacy and Economic Analysis of Herbicide Programs in Soybean

TreatmentApplication Rate (per ha)Weed Control Efficacy (%)Soybean Yield ( kg/ha )Cost of Weed Control (€/ha)Net Return (€/ha)Benefit-Cost Ratio
This compound Combination Metribuzin + S-metolachlor + Imazamox + This compound + Thifensulfuron-methyl96.98 - 97.40[1]3,580[1][2]43.29[1][2]Data not availableData not available
Imazamox + This compound + Thifensulfuron-methylNot specified96.75 - 96.98[2]Data not availableData not availableData not availableData not available
Solo this compound Not specified91[3]3,395 - 3,496[3]Data not availableData not availableData not available
Alternative 1: Imazamox Not specified89[3]3,395 - 3,496[3]Data not availableData not availableData not available
Alternative 2: Pyroxasulfone (B108660) + Flumioxazin (B1672886) 90 g a.i. + 60 g a.i.>90 (various weeds)Data not availableData not availableData not availableData not available
Alternative 3: Imazethapyr + Flumioxazin 100 g a.e. + 50 g a.i.>90 (various weeds)[4]Data not availableData not availableData not availableData not available
Alternative 4: Two Hand Weedings N/ANot specified922Data not available17,549 (INR/ha)Data not available
Weedy Check N/A01,700[2]0Data not availableData not available

Note: Economic data for this compound was only available as part of a complex herbicide mixture. Direct cost-benefit analysis of standalone this compound application is not available in the reviewed literature. Net return and benefit-cost ratio calculations require data on soybean market prices and overall production costs, which were not consistently provided across all studies.

Experimental Protocols

This section details a representative methodology for a field trial designed to evaluate the efficacy and cost-effectiveness of a post-emergence herbicide like this compound. This protocol is a composite based on established practices for herbicide field trials.

Objective: To determine the efficacy of this compound in controlling key broadleaf and grass weeds in soybeans and to evaluate its economic viability compared to other weed control treatments.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 10 m² (5 m x 2 m).

  • Buffer Zones: 1 m buffer between plots and 2 m around the trial area to prevent spray drift.

2. Site Selection and Preparation:

  • Location: A field with a known history of uniform weed infestation, particularly with species targeted by this compound (e.g., Ambrosia artemisiifolia, Chenopodium album, Echinochloa crus-galli).

  • Soil Type: Characterized and uniform throughout the trial area.

  • Seedbed Preparation: Conventional tillage practices suitable for the region and crop.

3. Crop and Weed Seeding:

  • Crop: Soybean (variety specified).

  • Seeding Rate: As per local agricultural recommendations.

  • Weed Seeding (if necessary): If natural infestation is not uniform, broadcast seeds of target weed species and incorporate lightly into the soil.

4. Treatments:

  • Treatment 1 (this compound): Application of this compound at the recommended rate.

  • Treatment 2 (this compound Combination): Tank-mix of this compound with another compatible herbicide (e.g., imazamox).

  • Treatment 3 (Standard Commercial Herbicide): A commonly used post-emergence herbicide for soybeans in the region for benchmarking.

  • Treatment 4 (Hand Weeding): Manual weed removal at 20 and 40 days after sowing.

  • Treatment 5 (Weedy Check): No weed control intervention.

5. Herbicide Application:

  • Timing: Post-emergence, when weeds are in the 2-4 leaf stage and soybeans are at the 1-2 trifoliate leaf stage.

  • Equipment: CO2-pressurized backpack sprayer with a boom and flat-fan nozzles calibrated to deliver a specified volume (e.g., 150 L/ha).

  • Spray Solution: Prepared according to the herbicide label, potentially with the addition of adjuvants and pH buffers as required. A patent for an this compound-containing composition suggests adjusting the pH to 5 with a potassium biphthalate buffer[5].

6. Data Collection:

  • Weed Control Efficacy: Visual assessment of weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) for each weed species.

  • Weed Density and Biomass: At 28 DAT, count the number of weeds per square meter and collect the above-ground biomass from a designated quadrat in each plot. Dry the biomass to a constant weight.

  • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At maturity, harvest the soybeans from the central rows of each plot, and determine the grain yield, adjusting for moisture content.

7. Economic Analysis:

  • Cost of Cultivation: Record all input costs for each treatment, including herbicides, adjuvants, application labor, and manual weeding labor.

  • Gross Returns: Calculate based on the soybean yield and the prevailing market price.

  • Net Returns: Gross returns minus the cost of cultivation.

  • Benefit-Cost Ratio: Gross returns divided by the cost of cultivation.

8. Statistical Analysis:

  • All data (weed control, biomass, crop yield) should be subjected to Analysis of Variance (ANOVA).

  • Treatment means should be separated using a suitable test, such as Tukey's HSD or Duncan's Multiple Range Test at a significance level of P<0.05.

Mandatory Visualization

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, targets the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.

ALS_Inhibition_Pathway cluster_precursors Substrates cluster_synthesis Biosynthesis Pathway cluster_products Essential Amino Acids cluster_inhibition Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS AlphaKeto α-Ketobutyrate AlphaKeto->ALS Intermediates Acetolactate & Acetohydroxybutyrate ALS->Intermediates Valine Valine Intermediates->Valine Leucine Leucine Intermediates->Leucine Isoleucine Isoleucine Intermediates->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound (ALS Inhibitor) This compound->ALS

Caption: Mechanism of action of this compound as an ALS inhibitor.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram outlines the key steps in conducting a field trial to evaluate the cost-effectiveness of a herbicide like this compound.

Experimental_Workflow Site_Selection Site Selection & Preparation Plot_Design Plot Design (RCBD) & Layout Site_Selection->Plot_Design Crop_Sowing Crop Sowing (Soybean) Plot_Design->Crop_Sowing Herbicide_Application Post-emergence Herbicide Application Crop_Sowing->Herbicide_Application Data_Collection Data Collection (Efficacy, Phytotoxicity, Yield) Herbicide_Application->Data_Collection Economic_Analysis Economic Analysis (Cost, Returns, B:C Ratio) Data_Collection->Economic_Analysis Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion on Cost-Effectiveness Economic_Analysis->Conclusion Statistical_Analysis->Conclusion

References

comparative metabolism of Oxasulfuron in tolerant and susceptible plants

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic processes that differentiate herbicide tolerance and susceptibility in plants, with a focus on the sulfonylurea herbicide, Oxasulfuron.

Introduction

This compound is a post-emergence herbicide effective against a variety of broadleaf weeds.[1] Its mode of action, like other sulfonylurea herbicides, is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. The selectivity of this compound, particularly its safety for use in soybean cultivation, is a subject of significant interest for researchers in weed science and crop protection. This guide provides a comparative analysis of the metabolic pathways of this compound in tolerant and susceptible plants, highlighting the physiological and biochemical mechanisms that underpin this differential response.

Core Principles of Selectivity: A Metabolic Race

The primary determinant of a plant's tolerance to sulfonylurea herbicides, including this compound, is its ability to rapidly metabolize the herbicide into non-toxic forms. Tolerant plants, such as soybean, possess efficient enzymatic systems that quickly detoxify the herbicide, preventing it from reaching lethal concentrations at the target site (the ALS enzyme). In contrast, susceptible weeds metabolize the herbicide at a much slower rate, leading to the accumulation of the active compound, inhibition of essential amino acid synthesis, and eventual plant death.

The metabolic detoxification of herbicides in plants typically occurs in two main phases:

  • Phase I: Modification. In this phase, the herbicide molecule is chemically altered, often through oxidation, reduction, or hydrolysis. A key family of enzymes involved in this phase is the cytochrome P450 monooxygenases (P450s). These enzymes introduce functional groups, such as hydroxyl (-OH) groups, which make the herbicide more water-soluble and susceptible to further metabolism.

  • Phase II: Conjugation. The modified herbicide is then conjugated (bound) to endogenous molecules like glucose or glutathione (B108866). This process is catalyzed by enzymes such as glutathione S-transferases (GSTs) and glycosyltransferases. Conjugation further increases the water solubility of the herbicide metabolite and facilitates its sequestration into vacuoles or cell walls, effectively neutralizing its phytotoxic activity.

Comparative Quantitative Data (Illustrative Examples)

As specific data for this compound is unavailable, the following tables present illustrative data from studies on other sulfonylurea herbicides to demonstrate the typical differences in absorption, translocation, and metabolism between tolerant and susceptible species.

Table 1: Illustrative Comparison of Absorption and Translocation of Sulfonylurea Herbicides

ParameterTolerant Species (e.g., Soybean)Susceptible Species (e.g., Amaranthus spp.)
Foliar Absorption (% of applied) Lower to ModerateModerate to High
Root Absorption (% of applied) LowerHigher
Translocation out of Treated Leaf (% of absorbed) LimitedMore extensive

Table 2: Illustrative Comparison of Metabolic Rates of Sulfonylurea Herbicides

ParameterTolerant Species (e.g., Soybean)Susceptible Species (e.g., Amaranthus spp.)
Herbicide Half-life (hours) Short (e.g., < 12 hours)Long (e.g., > 48 hours)
Metabolism to Non-toxic Conjugates (%) High (e.g., > 80% within 24 hours)Low (e.g., < 20% within 24 hours)
Primary Metabolites Hydroxylated and conjugated formsPrimarily parent herbicide

Experimental Protocols

The following are detailed methodologies for key experiments used to study the comparative metabolism of herbicides like this compound.

Protocol 1: Radiolabeled Herbicide Absorption and Translocation Study

Objective: To quantify the uptake and movement of a herbicide in tolerant and susceptible plants.

Materials:

  • Radiolabeled herbicide (e.g., ¹⁴C-oxasulfuron)

  • Tolerant and susceptible plant species grown to a specific developmental stage

  • Microsyringe or similar application device

  • Plant tissue solubilizer

  • Liquid scintillation counter (LSC) and scintillation cocktail

  • Phosphor imager or X-ray film for autoradiography

Procedure:

  • Apply a precise amount of radiolabeled herbicide solution to a specific leaf of both tolerant and susceptible plants.

  • At various time points (e.g., 6, 24, 48, 72 hours) after treatment, harvest the plants.

  • Wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove any unabsorbed herbicide from the leaf surface.

  • Quantify the radioactivity in the leaf wash using LSC to determine the amount of unabsorbed herbicide.

  • Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Combust the plant sections in a biological oxidizer or digest them using a tissue solubilizer.

  • Quantify the radioactivity in each section using LSC to determine the amount of absorbed and translocated herbicide.

  • For a visual representation of translocation, press the whole plant and expose it to a phosphor imager screen or X-ray film.

Protocol 2: Herbicide Metabolism Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the parent herbicide and its metabolites in plant tissues.

Materials:

  • Treated plant tissues from tolerant and susceptible species

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

  • Analytical standards of the parent herbicide and potential metabolites

Procedure:

  • Harvest plant tissues at different time points after herbicide application.

  • Homogenize the tissues in an appropriate extraction solvent.

  • Centrifuge the homogenate and collect the supernatant.

  • Clean up the extract using SPE to remove interfering plant compounds.

  • Concentrate the purified extract.

  • Inject a known volume of the extract into the HPLC system.

  • Separate the parent herbicide and its metabolites based on their retention times.

  • Identify and quantify the compounds by comparing their retention times and peak areas to those of the analytical standards. For unknown metabolites, further analysis using techniques like mass spectrometry (MS) is required for structural elucidation.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key processes involved in the differential metabolism of this compound.

experimental_workflow cluster_absorption Absorption & Translocation cluster_metabolism Metabolism Analysis a1 Radiolabeled This compound Application a2 Plant Harvest (Time Course) a1->a2 a3 Tissue Sectioning & Analysis (LSC) a2->a3 m1 Tissue Extraction a3->m1 Provides tissue for extraction m2 Sample Cleanup (SPE) m1->m2 m3 HPLC/MS Analysis m2->m3

Experimental workflow for herbicide metabolism studies.

metabolic_pathway cluster_tolerant Tolerant Plant (e.g., Soybean) cluster_susceptible Susceptible Plant (e.g., Weed) T_Ox This compound T_P1 Phase I Metabolism (Rapid Oxidation via P450s) T_Ox->T_P1 T_Met Hydroxylated this compound T_P1->T_Met T_P2 Phase II Metabolism (Rapid Conjugation via GSTs) T_Met->T_P2 T_Conj Non-toxic Conjugates T_P2->T_Conj T_Seq Sequestration (Vacuole/Cell Wall) T_Conj->T_Seq S_Ox This compound S_P1 Phase I Metabolism (Slow Oxidation) S_Ox->S_P1 S_ALS ALS Enzyme Inhibition S_Ox->S_ALS S_Met Limited Metabolites S_P1->S_Met S_Death Plant Death S_ALS->S_Death

Comparative metabolic pathways of this compound.

Conclusion

The selectivity of this compound is a clear example of metabolic detoxification as a primary mechanism of herbicide tolerance in plants. Tolerant species like soybean rapidly metabolize the herbicide through a two-phase process involving oxidation by cytochrome P450 monooxygenases and subsequent conjugation by enzymes such as glutathione S-transferases. This efficient detoxification prevents the herbicide from reaching its target site, the ALS enzyme, at phytotoxic concentrations. In contrast, susceptible weeds lack the ability to rapidly metabolize this compound, leading to the inhibition of essential amino acid synthesis and ultimately, plant death. Further research focusing on the specific P450 and GST isozymes involved in this compound metabolism in soybean and the identification of specific metabolites will provide a more complete understanding of this important selectivity mechanism.

References

Safety Operating Guide

Proper Disposal of Oxasulfuron in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all Oxasulfuron waste as hazardous. Segregate it from other waste streams and ensure it is clearly labeled. Adherence to your institution's specific hazardous waste protocols and local regulations is mandatory.

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and its associated waste materials within a research laboratory environment. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its specific hazards. This substance is very toxic to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure.[1]

Hazard StatementGHS Classification
H373: May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposure (Category 2)
H400: Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 1)
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)

Source: PubChem CID 86443[1]

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or its waste.

Step-by-Step Disposal Plan for this compound Waste

This plan covers the disposal of pure this compound, contaminated lab materials, and aqueous solutions.

Step 1: Waste Identification and Segregation
  • Identify all this compound waste streams:

    • Unused or expired pure this compound powder.

    • Contaminated solid waste: This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound.

    • Contaminated liquid waste: This includes unused solutions of this compound, and the first rinse from decontaminating glassware.

  • Segregate this compound waste:

    • Keep this compound waste separate from all other chemical waste streams to prevent unintended reactions.

    • Do not mix with other wastes.[2] Leave chemicals in their original containers if possible when preparing for disposal.[2]

Step 2: Waste Collection and Labeling
  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, durable, and sealable plastic bag or container.

    • This container should be clearly labeled.

  • Liquid Waste:

    • Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must be kept closed except when adding waste.

  • Labeling:

    • Immediately label all waste containers with the following information:

      • The words "Hazardous Waste"

      • "this compound"

      • The primary hazards (e.g., "Toxic," "Environmental Hazard")

      • The date the waste was first added to the container.

    • Follow your institution's specific labeling requirements.

Step 3: Storage of Hazardous Waste
  • Store the sealed and labeled this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible chemicals. This compound should not be stored with strong oxidizers or bases.[3]

  • Use secondary containment, such as a plastic tub, for liquid waste containers.

Step 4: Arranging for Final Disposal
  • Once a waste container is full, or as per your institution's guidelines, arrange for a pickup from your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Wastes resulting from the use of this product should be disposed of in a landfill approved for pesticide disposal or in accordance with applicable Federal, state, or local procedures.[3]

  • Never dispose of this compound waste down the drain or in the regular trash.[3]

Experimental Protocol: Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound must be thoroughly decontaminated to prevent cross-contamination. As this compound is a sulfonylurea herbicide, decontamination procedures for this class of compounds are applicable.

Materials:

  • Personal Protective Equipment (PPE)

  • Detergent

  • Water

  • Dilute alkaline solution (e.g., soda ash and lime)[3] or a chlorine-based product.

Procedure:

  • Initial Rinse: Rinse the glassware or equipment three times with a suitable solvent (e.g., acetone, followed by water). The first rinseate should be collected and disposed of as hazardous liquid waste.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.

  • Alkaline or Chlorine Rinse:

    • Immerse or thoroughly rinse the equipment with a dilute alkaline solution or a chlorine-based cleaning product.[3]

    • Allow the cleaning solution to be in contact with the equipment for at least 15 minutes.

  • Final Water Rinse: Rinse the equipment thoroughly with purified water.

  • Drying: Allow the equipment to air dry completely before reuse.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound in a laboratory setting.

Oxasulfuron_Disposal_Workflow start Waste Generation (this compound-related material) is_contaminated Is the material contaminated with this compound? start->is_contaminated solid_waste_bin Collect in designated, labeled solid hazardous waste container. is_contaminated->solid_waste_bin Yes, Solid (Gloves, wipes, etc.) liquid_waste_bin Collect in designated, labeled liquid hazardous waste container. is_contaminated->liquid_waste_bin Yes, Liquid (Solutions, rinsate) trash Dispose of as non-hazardous waste. is_contaminated->trash No storage Store in secondary containment in satellite accumulation area. solid_waste_bin->storage liquid_waste_bin->storage ehs_pickup Arrange for pickup by EHS or licensed contractor. storage->ehs_pickup final_disposal Final Disposal at approved facility. ehs_pickup->final_disposal

References

Safe Handling of Oxasulfuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for Oxasulfuron

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans for this compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is a sulfonylurea herbicide that may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be worn at all times.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gauntlet gloves (e.g., Nitrile or PVC) extending up the forearm.[3][4]Prevents skin contact and absorption. Leather or fabric gloves are unsuitable as they can absorb the chemical.[3]
Eye & Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and airborne particles, preventing severe eye irritation.[5]
Body Protection Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants.[6][7]Minimizes skin exposure from spills or splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.[5][6]Required if there is a risk of inhalation, especially when handling powders or creating aerosols.[5]
Foot Protection Closed-toe, chemically impervious footwear.[4]Protects feet from spills.

Always consult the product's specific Safety Data Sheet (SDS) for detailed PPE requirements and check all equipment for integrity before each use.[3][8]

Occupational Exposure Limits

ParameterValueSource
Acceptable Operator Exposure Level (AOEL) 0.013 mg/kg bw/dayEU Pesticides Database[1]

Standard Operating Procedures

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

  • Store containers in a cool, dry, and tightly closed state, away from incompatible materials.[2]

  • Keep contaminated clothing separate from personal laundry.[3][8]

Disposal Plan:

  • Unused Product: Dispose of unwanted this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in regular trash or down the drain.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinseate should be collected and treated as hazardous waste. Never reuse pesticide containers.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleaning spills (absorbents, wipes) must be collected in a sealed, labeled hazardous waste container for proper disposal.

  • Reusable PPE: Clean reusable PPE, such as face shields and respirators, according to the manufacturer's instructions before reuse.[8] Store clean PPE separately from contaminated areas.[8]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure First Aid:

  • Skin Contact: Immediately remove all contaminated clothing.[3] Vigorously wash the affected skin with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air at once.[5] If breathing is difficult or symptoms like dizziness or irritation occur, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel. Have the person drink two glasses of water.[2] Seek immediate medical attention.

  • In any emergency, call 911 and have the product's Safety Data Sheet (SDS) available for responders.

Chemical Spill Response Workflow:

G cluster_spill This compound Spill Response A SPILL DETECTED B Evacuate Immediate Area Alert Others A->B C Assess Spill Size & Risk (Minor vs. Major) B->C D Don Appropriate PPE C->D E Contain Spill (Use absorbent dikes) D->E F Absorb/Neutralize Spill (Use spill kit materials) E->F G Collect Contaminated Material (Place in labeled hazardous waste container) F->G H Decontaminate Area (Soap and water, or as per SDS) G->H I Dispose of Waste & Contaminated PPE H->I J Report Incident (Supervisor/Safety Officer) I->J

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.